(2-Mercaptoethyl)cyclohexanethiol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
28351-14-6 |
|---|---|
Molecular Formula |
C8H16S2 |
Molecular Weight |
176.3 g/mol |
IUPAC Name |
1-(2-sulfanylethyl)cyclohexane-1-thiol |
InChI |
InChI=1S/C8H16S2/c9-7-6-8(10)4-2-1-3-5-8/h9-10H,1-7H2 |
InChI Key |
MWKYQORKTYAWTG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CCS)S |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of (2-Mercaptoethyl)cyclohexanethiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed technical overview of a plausible synthetic pathway for (2-Mercaptoethyl)cyclohexanethiol, a dithiol compound with potential applications in various fields of chemical and pharmaceutical research. The described methodology is based on established chemical transformations, offering a step-by-step approach from a readily available starting material.
Synthesis Pathway Overview
The proposed synthesis of this compound commences with the epoxidation of cyclohexene, followed by a regioselective ring-opening of the resulting epoxide with a protected thiol nucleophile. Subsequent conversion of the introduced hydroxyl group to a second thiol functionality, followed by deprotection, yields the target dithiol. The stereochemistry of the final product is dictated by the anti-addition of the nucleophile to the epoxide ring, leading predominantly to the trans-diastereomer.
Figure 1: Proposed synthesis pathway for this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for each step in the synthesis of this compound. The data is compiled from analogous reactions reported in the scientific literature and may require optimization for this specific synthetic sequence.
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Epoxidation of Cyclohexene | m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane (DCM) | 0 to rt | 2 - 4 | 85 - 95 |
| 2 | Ring-Opening of Cyclohexene Oxide | Potassium Thioacetate (KSAc) | Ethanol/Water | Reflux | 6 - 12 | 70 - 85 |
| 3 | Tosylation of trans-2-(Acetylthio)cyclohexanol | p-Toluenesulfonyl chloride (TsCl), Pyridine | Dichloromethane (DCM) | 0 to rt | 4 - 8 | 80 - 90 |
| 4 | Thioacetylation of Tosylate | Potassium Thioacetate (KSAc) | Dimethylformamide (DMF) | 80 - 100 | 8 - 16 | 65 - 80 |
| 5 | Reduction of Dithioacetate | Lithium aluminum hydride (LiAlH₄) | Tetrahydrofuran (THF) | 0 to rt | 2 - 4 | 75 - 90 |
Experimental Protocols
The following are detailed experimental protocols for each key step in the synthesis of this compound. These protocols are based on established procedures for similar transformations and should be adapted and optimized as necessary.
Step 1: Synthesis of Cyclohexene Oxide
Workflow:
Figure 2: Experimental workflow for the synthesis of Cyclohexene Oxide.
Methodology: To a solution of cyclohexene (1.0 eq) in dichloromethane (DCM) cooled to 0 °C in an ice bath, meta-chloroperoxybenzoic acid (m-CPBA, 1.1 eq) is added portion-wise over 30 minutes, ensuring the temperature does not exceed 5 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 2-4 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material. The reaction is quenched by the addition of a 10% aqueous solution of sodium thiosulfate. The organic layer is separated, washed sequentially with a saturated aqueous solution of sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and filtered. The solvent is removed under reduced pressure, and the resulting crude product is purified by vacuum distillation to afford cyclohexene oxide as a colorless liquid.
Step 2: Synthesis of trans-2-(Acetylthio)cyclohexanol
Workflow:
An In-depth Technical Guide to the Physicochemical Properties of (2-Mercaptoethyl)cyclohexanethiol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of (2-Mercaptoethyl)cyclohexanethiol. Due to the limited availability of detailed experimental data for this specific compound, this document aggregates available data and presents a generalized experimental protocol for its synthesis based on established methods for analogous compounds.
Core Physicochemical Properties
This compound, identified by the CAS number 28351-14-6, possesses the IUPAC name 1-(2-sulfanylethyl)cyclohexane-1-thiol[1]. Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 28351-14-6 | [1] |
| Molecular Formula | C8H16S2 | [1] |
| Molecular Weight | 176.34 g/mol | N/A |
| Boiling Point | 259.6 °C at 760 mmHg | N/A |
| Density | 1.02 g/cm³ | N/A |
| Refractive Index | 1.527 | N/A |
| Flash Point | 105.5 °C | N/A |
Experimental Protocols
Generalized Synthesis of this compound
The synthesis can be envisioned as a two-step process: first, the introduction of the 2-mercaptoethyl group at the alpha-position to the carbonyl group of cyclohexanone, followed by the conversion of the carbonyl group to a geminal dithiol.
Step 1: a-Thioethylation of Cyclohexanone
This step involves the reaction of cyclohexanone with a suitable reagent to introduce the thioethyl group. A possible method is the reaction with ethylene sulfide in the presence of a base.
-
Materials: Cyclohexanone, Ethylene sulfide, a suitable base (e.g., sodium ethoxide), and an inert solvent (e.g., anhydrous ethanol).
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclohexanone in the anhydrous solvent.
-
Cool the solution in an ice bath.
-
Slowly add the base to the cooled solution while stirring.
-
To this mixture, add ethylene sulfide dropwise, maintaining the low temperature.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC-MS).
-
Upon completion, quench the reaction by adding a dilute acid.
-
Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude 2-(2-thioethyl)cyclohexanone.
-
Step 2: Conversion to Geminal Dithiol
The resulting ketone is then converted to the target geminal dithiol. This is typically achieved by reacting the ketone with hydrogen sulfide in the presence of an acid catalyst.
-
Materials: 2-(2-Thioethyl)cyclohexanone, Hydrogen sulfide (gas), a strong acid catalyst (e.g., hydrogen chloride), and a suitable solvent (e.g., ethanol).
-
Procedure:
-
Dissolve the crude 2-(2-thioethyl)cyclohexanone in the solvent in a pressure-resistant reaction vessel.
-
Cool the solution in an ice bath.
-
Saturate the solution with hydrogen chloride gas.
-
Bubble hydrogen sulfide gas through the solution for several hours while maintaining a low temperature.
-
Seal the vessel and allow the reaction to proceed at room temperature for an extended period, with continuous stirring.
-
Monitor the disappearance of the ketone by an appropriate method.
-
Once the reaction is complete, carefully vent the excess hydrogen sulfide in a fume hood.
-
Neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product, this compound, should be purified by vacuum distillation or column chromatography.
-
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the synthesis of a geminal dithiol from a cyclic ketone, which is a plausible route for synthesizing this compound.
Caption: Generalized workflow for geminal dithiol synthesis.
Signaling Pathways and Biological Activity
Currently, there is no publicly available information detailing the involvement of this compound in any specific biological signaling pathways or its broader pharmacological activity. Dithiols are known to interact with biological systems, particularly through redox-sensitive mechanisms and by chelating metal ions. Further research is required to elucidate the specific biological roles, if any, of this compound.
References
Theoretical Properties of Dithiol Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core theoretical properties of dithiol compounds, molecules bearing two sulfhydryl (-SH) groups. Dithiols play a crucial role in various biological processes and are of significant interest in drug development due to their antioxidant, metal-chelating, and redox-modulating capabilities. This document delves into their physicochemical characteristics, experimental evaluation, and involvement in key cellular signaling pathways.
Physicochemical Properties of Dithiol Compounds
The unique properties of dithiol compounds stem from the presence of two thiol groups, which are more acidic and better nucleophiles than their alcohol counterparts.[1] Their reactivity is significantly influenced by factors such as the distance between the two thiol groups, the overall molecular structure, and the surrounding microenvironment.
Acidity (pKa)
The acidity of the thiol groups, represented by their pKa values, is a critical determinant of their biological activity. The thiolate form (R-S⁻) is the more reactive nucleophile.[2] The pKa values of dithiols are influenced by the electronic effects of neighboring groups.
| Compound Name | Structure | pKa1 | pKa2 | Reference(s) |
| Dithiothreitol (DTT) | HSCH₂CH(OH)CH(OH)CH₂SH | 9.2 | 10.1 | [2] |
| meso-2,3-Dimercaptosuccinic acid (DMSA) | HOOCCH(SH)CH(SH)COOH | ~3.0 (COOH) | ~4.5 (COOH) | [3] |
| 8.9 (SH) | 10.8 (SH) | |||
| Dimercaprol (BAL) | HSCH₂CH(SH)CH₂OH | - | - | [4] |
| 1,2-Ethanedithiol | HSCH₂CH₂SH | 9.0 | 10.5 | [5] |
| 1,3-Propanedithiol | HSCH₂(CH₂)CH₂SH | 10.4 | 11.5 | [5] |
Redox Potential
The redox potential of a dithiol/disulfide couple is a measure of its ability to donate or accept electrons. Dithiols are effective reducing agents, capable of reducing disulfide bonds in proteins and other molecules.[2] The redox potential is pH-dependent.
| Compound Name | Redox Potential (E₀' at pH 7) | Reference(s) |
| Dithiothreitol (DTT) | -0.33 V | [2][6] |
| Glutathione (GSH/GSSG) | -0.24 V | [7] |
| Thioredoxin (Trx) | -0.27 V | [8] |
| Cysteine/Cystine | -0.22 V | [7] |
S-H Bond Dissociation Energy
The S-H bond in thiols is significantly weaker than the O-H bond in alcohols, making thiols more susceptible to homolytic cleavage to form thiyl radicals.[1][9] This property is central to their role as radical scavengers. The S-H bond dissociation energy (BDE) for simple alkanethiols is approximately 366 kJ/mol (87 kcal/mol).[1]
Metal Chelation and Stability Constants
Dithiol compounds are potent chelators of heavy metal ions due to the high affinity of the soft sulfur atoms for soft metal ions like mercury (Hg²⁺), lead (Pb²⁺), and cadmium (Cd²⁺).[1] The stability of the resulting metal-dithiol complex is quantified by the stability constant (log K). Higher log K values indicate stronger binding.
| Dithiol Ligand | Metal Ion | Log K | Reference(s) |
| meso-2,3-Dimercaptosuccinic acid (DMSA) | Bi³⁺ | 43.87 | [10] |
| Pb²⁺ | 17.4 | [10] | |
| Zn²⁺ (as Zn₂(DMSA)₂) | 6.0 (protonation constant) | [10] | |
| Dithiothreitol (DTT) | Zn²⁺ | 11.06 | [11] |
| Cd²⁺ | 14.64 | [11] | |
| Pb²⁺ | 13.89 | [11] | |
| Dimethyl ester of meso-DMSA | Zn²⁺ (as [ZnL₂]²⁻) | 18.06 | [12] |
| Zn²⁺ (as [Zn₂L₃]²⁻) | 32.52 | [12] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the theoretical properties of dithiol compounds.
Determination of pKa by UV-Vis Spectrophotometry
This method relies on the difference in the UV absorbance spectra between the protonated (R-SH) and deprotonated (R-S⁻) forms of the thiol group.[13][14]
Materials:
-
Dithiol compound of interest
-
Phosphate-buffered saline (PBS)
-
0.1 M HCl
-
0.1 M NaOH
-
UV-Vis Spectrophotometer
-
pH meter
Procedure:
-
Prepare a stock solution of the dithiol compound in a suitable solvent (e.g., water or DMSO).
-
Prepare a series of solutions of the dithiol at a constant concentration in buffers of varying pH values. A typical range would be from pH 2 to 12.
-
For each solution, measure the absorbance at a wavelength where the difference between the protonated and deprotonated forms is maximal. This is often around 240-250 nm for thiolates.[13]
-
Record the pH of each solution immediately after the absorbance measurement.
-
Plot the absorbance as a function of pH.
-
The data can be fitted to the Henderson-Hasselbalch equation to determine the pKa value(s). For a monoprotic acid, the pKa is the pH at which the absorbance is halfway between the minimum and maximum values. For dithiols, the analysis will be more complex, potentially requiring fitting to a diprotic acid model.
Determination of Redox Potential by Cyclic Voltammetry
Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of a compound.[15][16][17][18][19]
Materials:
-
Dithiol compound of interest
-
Supporting electrolyte solution (e.g., 0.1 M KCl in a suitable buffer)
-
Potentiostat with a three-electrode setup (working electrode, reference electrode, and counter electrode)
-
Electrochemical cell
Procedure:
-
Dissolve the dithiol compound in the supporting electrolyte solution.
-
Place the solution in the electrochemical cell and immerse the three electrodes.
-
Apply a potential sweep using the potentiostat. The potential is linearly scanned from a starting potential to a switching potential and then back to the starting potential.
-
Record the resulting current as a function of the applied potential to obtain a cyclic voltammogram.
-
The voltammogram will show peaks corresponding to the oxidation and reduction of the dithiol/disulfide couple.
-
The midpoint potential (E'°), which is an approximation of the standard redox potential, can be calculated as the average of the anodic (oxidation) and cathodic (reduction) peak potentials.
Assessment of Antioxidant Activity by DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging ability of a compound.
Materials:
-
Dithiol compound of interest
-
DPPH solution in methanol or ethanol (typically 0.1 mM)
-
Methanol or ethanol
-
Positive control (e.g., Ascorbic acid or Trolox)
-
96-well microplate or cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a series of dilutions of the dithiol compound and the positive control in methanol or ethanol.
-
In a 96-well plate or cuvettes, add a specific volume of the dithiol solution (or control) to a fixed volume of the DPPH solution.
-
Prepare a blank containing only the solvent and the DPPH solution.
-
Incubate the plate/cuvettes in the dark at room temperature for a set period (e.g., 30 minutes).
-
Measure the absorbance of each well/cuvette at the wavelength of maximum absorbance for DPPH (typically around 517 nm).
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the % scavenging against the concentration of the dithiol compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
Evaluation of Metal Chelating Activity
This assay is based on the competition between the dithiol compound and a colorimetric indicator (e.g., ferrozine) for a metal ion (e.g., Fe²⁺).[20][21]
Materials:
-
Dithiol compound of interest
-
FeCl₂ solution
-
Ferrozine solution
-
Buffer solution (e.g., HEPES or Tris-HCl)
-
Spectrophotometer
Procedure:
-
Prepare solutions of the dithiol compound at various concentrations.
-
In a reaction tube, mix the dithiol solution with the FeCl₂ solution and incubate for a short period.
-
Add the ferrozine solution to initiate the color-forming reaction. Ferrozine will form a colored complex with any free Fe²⁺.
-
Incubate the mixture at room temperature.
-
Measure the absorbance of the solution at the wavelength of maximum absorbance for the ferrozine-Fe²⁺ complex (around 562 nm).
-
A control reaction without the dithiol compound is also performed.
-
The chelating activity is calculated as the percentage inhibition of ferrozine-Fe²⁺ complex formation: % Chelating Activity = [(Abs_control - Abs_sample) / Abs_control] * 100
Involvement in Cellular Signaling Pathways
Dithiol compounds are integral to several critical cellular signaling pathways, primarily through their ability to modulate the redox state of key regulatory proteins.
The Thioredoxin (Trx) and Glutaredoxin (Grx) Systems
The Trx and Grx systems are major cellular antioxidant systems that rely on dithiol-disulfide exchange reactions to maintain a reducing intracellular environment.[22][23][24][25][26] Dithiols like dithiothreitol (DTT) can mimic the action of the active site dithiols in thioredoxin and glutaredoxin.
Caption: The Thioredoxin and Glutaredoxin dithiol-dependent antioxidant systems.
The Keap1-Nrf2 Antioxidant Response Pathway
The Keap1-Nrf2 pathway is a master regulator of the cellular antioxidant response.[27][28][29][30] Electrophilic compounds and reactive oxygen species (ROS) can modify reactive cysteine residues on Keap1, leading to the release and activation of the transcription factor Nrf2. Dithiol compounds can influence this pathway by modulating the cellular redox state and potentially interacting with Keap1 cysteines.
Caption: The Keap1-Nrf2 signaling pathway and its modulation.
The NF-κB Inflammatory Pathway
The transcription factor NF-κB is a key regulator of inflammation, immunity, and cell survival.[25] Its activity is tightly controlled by the inhibitor of κB (IκB). The activation of NF-κB is a redox-sensitive process, and intracellular thiol levels can significantly impact this pathway.[26]
Caption: The NF-κB signaling pathway and the influence of dithiol compounds.
Conclusion
Dithiol compounds possess a unique set of theoretical properties that make them highly valuable in biomedical research and drug development. Their potent antioxidant, metal-chelating, and redox-modulating activities are central to their therapeutic potential. A thorough understanding of their physicochemical characteristics, coupled with robust experimental evaluation, is essential for the rational design and application of novel dithiol-based therapeutic agents. The intricate interplay of these compounds with key cellular signaling pathways further underscores their importance in maintaining cellular homeostasis and combating disease.
References
- 1. Thiol - Wikipedia [en.wikipedia.org]
- 2. Dithiothreitol - Wikipedia [en.wikipedia.org]
- 3. Determination and metabolism of dithiol chelating agents. VIII. Metal complexes of meso-dimercaptosuccinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chelation in Metal Intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. medschool.lsuhsc.edu [medschool.lsuhsc.edu]
- 7. Prediction of Antioxidant Capacity of Thiolate–Disulfide Systems Using Species-Specific Basicity Values [mdpi.com]
- 8. Thiol/disulfide redox states in signaling and sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, structure, and stability of the zinc complex of the dimethyl ester of meso-2,3-dimercaptosuccinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. UV spectrophotometric measurements for pKa determination [bio-protocol.org]
- 14. An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. apps.dtic.mil [apps.dtic.mil]
- 17. static.igem.org [static.igem.org]
- 18. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 19. ossila.com [ossila.com]
- 20. Screening for Antioxidant Activity: Metal Chelating Assay | Springer Nature Experiments [experiments.springernature.com]
- 21. mdpi.com [mdpi.com]
- 22. journals.physiology.org [journals.physiology.org]
- 23. journals.physiology.org [journals.physiology.org]
- 24. Modulation of thiol-dependent redox system by metal ions via thioredoxin and glutaredoxin systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Thiol-based mechanisms of the thioredoxin and glutaredoxin systems: implications for diseases in the cardiovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. academic.oup.com [academic.oup.com]
- 27. The KEAP1-NRF2 System: a Thiol-Based Sensor-Effector Apparatus for Maintaining Redox Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
A Technical Guide to the Predicted Spectroscopic Profile of (2-Mercaptoethyl)cyclohexanethiol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a theoretical and predictive overview of the spectroscopic data for (2-Mercaptoethyl)cyclohexanethiol. Due to a lack of publicly available experimental data for this specific compound, this document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics based on its chemical structure. This guide is intended to assist researchers in the identification and characterization of this compound and related structures.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and typical values for similar chemical environments.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 2.7 - 2.9 | Multiplet | 2H | -CH₂-SH (ethyl) |
| ~ 2.5 - 2.7 | Multiplet | 2H | -CH₂-CH₂-SH |
| ~ 1.2 - 2.2 | Multiplet | 10H | Cyclohexyl -CH₂- |
| ~ 1.3 - 1.6 | Triplet | 1H | -SH (cyclohexyl) |
| ~ 1.0 - 1.3 | Triplet | 1H | -SH (ethyl) |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 45 - 55 | Cyclohexyl C-S |
| ~ 30 - 40 | -CH₂-SH (ethyl) |
| ~ 25 - 35 | -CH₂-CH₂-SH |
| ~ 20 - 30 | Cyclohexyl -CH₂- |
Table 3: Predicted Key IR Absorptions
| Wavenumber (cm⁻¹) | Functional Group | Description |
| ~ 2550 - 2600 | S-H | Thiol stretch |
| ~ 2850 - 2950 | C-H | Alkane stretch |
| ~ 1440 - 1465 | C-H | Alkane bend |
| ~ 600 - 800 | C-S | Carbon-sulfur stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 176 | [M]⁺ (Molecular Ion) |
| 143 | [M - SH]⁺ |
| 113 | [M - CH₂CH₂SH]⁺ |
| 83 | [C₆H₁₁]⁺ (Cyclohexyl cation) |
| 61 | [CH₂CH₂SH]⁺ |
General Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data outlined above. These should be adapted based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a 300-500 MHz NMR spectrometer.
-
¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 0-12 ppm, a pulse angle of 30-45°, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR. Typical parameters include a spectral width of 0-220 ppm and a relaxation delay of 2-5 seconds.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the compound between two KBr or NaCl plates.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Co-add multiple scans to improve the signal-to-noise ratio.
-
Data Processing: Perform a background subtraction using a spectrum of the clean KBr/NaCl plates. Identify and label the major absorption bands.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).
-
Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Scan a suitable mass-to-charge (m/z) range to detect the molecular ion and key fragment ions.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.
Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the predicted structural correlations for this compound.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
Caption: Molecular structure of this compound with predicted spectroscopic correlations.
solubility of (2-Mercaptoethyl)cyclohexanethiol in organic solvents
An In-depth Technical Guide on the Solubility of (2-Mercaptoethyl)cyclohexanethiol in Organic Solvents
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a dithiol compound with potential applications in various fields, including materials science and as a linking agent in drug development. A thorough understanding of its solubility in different organic solvents is crucial for its effective use in synthesis, purification, and formulation processes. This technical guide provides an overview of the expected solubility of this compound based on the general behavior of similar chemical structures and outlines a standardized protocol for its experimental determination.
Predicted Solubility Profile
Data on Structurally Similar Compounds
To provide a more concrete reference, the following table summarizes the qualitative solubility of structurally related compounds. This data can serve as a useful guide for solvent selection in initial experimental work.
| Solvent Classification | Examples of Solvents | Expected Solubility of this compound | Rationale |
| Non-Polar Aprotic | Hexane, Toluene, Diethyl ether | High | The non-polar cyclohexane backbone is expected to interact favorably with non-polar solvents. |
| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF) | Moderate to High | The thiol groups may provide some polarity, allowing for interaction with polar aprotic solvents. |
| Polar Protic | Methanol, Ethanol | Low to Moderate | The potential for hydrogen bonding with the solvent exists, but the large non-polar group may limit solubility. |
| Highly Polar | Water | Very Low | The hydrophobic cyclohexane ring is the dominant feature, leading to poor miscibility with water. |
Experimental Protocol for Solubility Determination
For precise quantification of solubility, a standardized experimental protocol should be followed. The OECD Guideline 105 for "Water Solubility" can be adapted for organic solvents. The following protocol outlines the flask method, a common and reliable technique.
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound
-
High-purity organic solvent of choice
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Volumetric flasks and pipettes
-
Analytical instrumentation for quantification (e.g., GC-MS, HPLC-UV)
-
Syringe filters (chemically compatible with the solvent)
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the organic solvent in a sealed flask. The excess solid/liquid should be clearly visible.
-
Equilibration: Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the mixture to stand at the constant temperature to allow for the separation of the undissolved solute. If necessary, centrifuge the sample at the same temperature to facilitate separation.
-
Sample Collection: Carefully extract a known volume of the clear, saturated supernatant using a pipette. To avoid contamination from undissolved particles, it is advisable to use a syringe filter.
-
Quantification: Dilute the collected sample with a known volume of the solvent. Analyze the concentration of this compound in the diluted sample using a pre-calibrated analytical method (e.g., GC-MS or HPLC-UV).
-
Calculation: Calculate the solubility using the following formula:
Solubility (g/L) = (Concentration of analyte in the diluted sample) × (Dilution factor)
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Consult the Safety Data Sheet (SDS) for this compound and the chosen solvent before starting any experimental work.
Visualizing the Experimental Workflow
The following diagram illustrates the logical steps of the experimental protocol for determining solubility.
Caption: Workflow for determining the solubility of a compound.
Conclusion
While specific quantitative data on the is not widely published, its chemical structure suggests a preference for non-polar to moderately polar aprotic solvents and poor solubility in water. For precise applications, the experimental protocol detailed in this guide provides a robust framework for determining its solubility in any solvent of interest. This information is critical for the successful design of experiments and processes involving this compound.
An In-depth Technical Guide to the Discovery and History of Cyclohexanethiol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexanethiol, a cyclic organosulfur compound, and its derivatives have carved a significant niche in the landscape of organic chemistry and drug discovery. From their initial synthesis in the mid-20th century to their contemporary applications in the development of novel therapeutic agents, these compounds have demonstrated remarkable versatility. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of cyclohexanethiol derivatives, with a focus on experimental details and quantitative data to support further research and development.
A Historical Perspective: The Discovery and Evolution
The journey of cyclohexanethiol began in 1941 when Morris S. Kharasch and Kenneth Eberly reported its first synthesis. Their pioneering work involved the free-radical reaction of cyclohexane with carbon disulfide, laying the foundation for the exploration of this new class of compounds.[1]
Industrial production methods were later developed to meet the growing demand for cyclohexanethiol and its derivatives. These methods include the hydrogenation of cyclohexanone in the presence of hydrogen sulfide over a metal sulfide catalyst and the addition of hydrogen sulfide to cyclohexene.[1] A review of the chemistry of cyclohexanethiol and its derivatives, published in 2009, provides a comprehensive overview of the synthetic methodologies and reactions explored up to mid-2008.[2]
Over the decades, the focus of research has shifted from fundamental synthesis to the exploration of the diverse applications of cyclohexanethiol derivatives, particularly in the realm of medicinal chemistry. These compounds have been investigated for their potential as antimicrobial, anticancer, and anti-inflammatory agents.
Key Synthetic Methodologies and Experimental Protocols
The synthesis of cyclohexanethiol and its derivatives can be achieved through various chemical routes. This section details the experimental protocols for some of the most fundamental and widely used methods.
Synthesis of Cyclohexanethiol
2.1.1. From Cyclohexanol:
A common laboratory and industrial-scale synthesis involves the reaction of cyclohexanol with hydrogen sulfide.[3]
-
Experimental Protocol:
-
A catalyst blend containing a hydrotreating catalyst (e.g., CoMo/alumina) and a dehydrating catalyst (e.g., gamma-alumina) is prepared in a fixed-bed flow reactor.
-
Cyclohexanol and hydrogen sulfide are passed through the heated reactor.
-
The reaction is typically carried out under pressure and at elevated temperatures.
-
The product stream, containing cyclohexanethiol, unreacted cyclohexanol, and water, is collected and purified by distillation.
-
2.1.2. From Cyclohexene:
The addition of hydrogen sulfide to cyclohexene is another viable synthetic route.[2]
-
Experimental Protocol:
-
Cyclohexene is reacted with hydrogen sulfide in the presence of a catalyst, such as cobalt molybdate on alumina.
-
The reaction can be promoted by the addition of carbon disulfide.
-
The reaction mixture is heated under pressure.
-
The resulting product mixture, containing cyclohexanethiol, dicyclohexyl sulfide, and dicyclohexyl disulfide, is separated and purified.
-
Synthesis of Cyclohexyl Thioether Derivatives
The synthesis of thioethers from cyclohexanethiol is a fundamental transformation that opens the door to a wide array of derivatives.
-
Experimental Protocol for S-Alkylation:
-
Cyclohexanethiol is dissolved in a suitable solvent, such as ethanol or DMF.
-
A base, such as sodium hydroxide or sodium ethoxide, is added to deprotonate the thiol and form the cyclohexylthiolate anion.
-
An alkyl halide (e.g., methyl iodide, ethyl bromide) is added to the reaction mixture.
-
The reaction is stirred at room temperature or with gentle heating until completion.
-
The product is isolated by extraction and purified by chromatography or distillation.
-
Oxidation to Cyclohexanesulfonic Acid
The oxidation of the thiol group to a sulfonic acid is a key reaction for producing highly polar derivatives.
-
Experimental Protocol:
-
Cyclohexanethiol is dissolved in a suitable solvent, such as acetic acid or a mixture of acetonitrile and water.
-
A strong oxidizing agent, such as hydrogen peroxide, peroxy acids, or potassium permanganate, is added portion-wise to the solution, often with cooling to control the reaction temperature.
-
The reaction mixture is stirred until the oxidation is complete.
-
The product, cyclohexanesulfonic acid, is isolated by crystallization or by removing the solvent under reduced pressure.
-
Quantitative Data Summary
This section presents a summary of key quantitative data for cyclohexanethiol and its derivatives, including physical properties, spectroscopic data, and biological activities.
Physical and Spectroscopic Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Cyclohexanethiol | C₆H₁₂S | 116.22 | 158-160 | 1.2-2.1 (m, 10H), 2.8 (m, 1H), 1.3 (d, 1H, SH) | 25.5, 26.5, 34.5, 45.5 |
| Dicyclohexyl sulfide | C₁₂H₂₂S | 198.38 | 260-262 | 1.1-2.0 (m, 20H), 2.7 (m, 2H) | 25.9, 26.3, 33.1, 43.5 |
| Dicyclohexyl disulfide | C₁₂H₂₂S₂ | 230.44 | 145-148 (at 10 mmHg) | 1.2-2.1 (m, 20H), 2.7 (m, 2H) | 25.8, 26.1, 33.5, 46.2 |
Note: NMR data can vary slightly depending on the solvent and instrument used.
Biological Activity Data
Several cyclohexane derivatives have been investigated for their antimicrobial and anticancer activities. The following tables summarize some of the reported minimum inhibitory concentrations (MIC) and half-maximal inhibitory concentrations (IC50).
Table 3.2.1: Antimicrobial Activity of Cyclohexane Derivatives
| Compound Class | Test Organism | MIC (mg/mL) | Reference |
| Cyclohexane triones | Staphylococcus aureus | Not specified | [4] |
| Cyclohexane triones | Bacillus subtilis | Not specified | [4] |
| Cyclohexane triones | Mycobacterium smegmatis | Not specified | [4] |
| N,N-dibenzyl-cyclohexane-1,2-diamine derivatives | Gram-positive bacteria | Not specified | [4] |
| N,N-dibenzyl-cyclohexane-1,2-diamine derivatives | Gram-negative bacteria | Not specified | [4] |
| N,N-dibenzyl-cyclohexane-1,2-diamine derivatives | Candida albicans | Not specified | [4] |
Table 3.2.2: Anticancer Activity of Cyclohexane Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Cyclohexane-1,3-dione derivatives | H460 (Non-small-cell lung cancer) | Varies | [5] |
| Substituted Pyrimidines | HCT-116 (Colorectal carcinoma) | Varies | [6] |
| Substituted Pyrimidines | MCF-7 (Breast adenocarcinoma) | Varies | [6] |
Signaling Pathways and Experimental Workflows
While specific signaling pathways directly modulated by simple cyclohexanethiol derivatives are not extensively documented in publicly available literature, the broader class of cyclohexane-containing molecules has been shown to interact with various biological targets. For instance, some complex cyclohexane derivatives have been found to act as enzyme inhibitors.
To illustrate a potential workflow for investigating the mechanism of action of a novel cyclohexanethiol derivative as a putative enzyme inhibitor, the following logical diagram is provided.
Caption: A logical workflow for the discovery and characterization of a cyclohexanethiol derivative as an enzyme inhibitor.
Conclusion and Future Directions
The field of cyclohexanethiol chemistry has evolved significantly since its inception. The versatility of the cyclohexanethiol scaffold has enabled the synthesis of a diverse range of derivatives with promising biological activities. While much progress has been made, there remain exciting avenues for future research. The development of more efficient and stereoselective synthetic methods will be crucial for accessing novel and complex derivatives. Furthermore, a deeper understanding of the specific molecular targets and signaling pathways modulated by these compounds will be essential for their rational design as next-generation therapeutic agents. The continued exploration of cyclohexanethiol derivatives holds great promise for the discovery of new drugs to address unmet medical needs.
References
- 1. Cyclohexanethiol - Wikipedia [en.wikipedia.org]
- 2. acgpubs.org [acgpubs.org]
- 3. WO2007070496A2 - Process for synthesis of mercaptans and sulfides from alcohols - Google Patents [patents.google.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Evolving Landscape of Bifunctional Thiols: A Technical Guide to Emerging Research Frontiers
Researchers, scientists, and drug development professionals are witnessing a paradigm shift in the application of bifunctional thiols, moving beyond traditional methods to novel reagents with enhanced stability and functionality. This technical guide explores the core research areas driving this evolution, with a focus on applications in radiopharmaceuticals, targeted drug delivery, and the development of advanced materials.
A key area of innovation lies in the design of bifunctional thiol-based chelators for radiopharmaceuticals, addressing the limitations of conventional maleimide-based conjugation chemistry. These next-generation compounds offer improved in vivo stability, leading to better imaging contrast and therapeutic efficacy. This guide will delve into the synthesis, characterization, and application of these novel agents, providing a comprehensive overview for researchers in the field.
A New Generation of Thiol-Reactive Chelators for Radiopharmaceuticals
The development of site-specifically modified radioimmunoconjugates with enhanced stability is a major focus of current research. Novel bifunctional chelators based on phenyloxadiazolyl methylsulfone (PODS) are demonstrating significant advantages over traditional maleimide-based linkers.[1] Maleimide-based conjugates are known to suffer from limited stability in physiological conditions due to a retro-Michael reaction, which can lead to the release of the radiolabel or its exchange with other thiol-containing molecules in the body.[1][2]
Recent studies have focused on synthesizing and evaluating PODS-based bifunctional chelators for various medically relevant radionuclides, including Zirconium-89 (⁸⁹Zr), Lutetium-177 (¹⁷⁷Lu), and Fluorine-18 (¹⁸F). These novel chelators, such as PODS-DFO for ⁸⁹Zr and PODS-CHX-A″-DTPA for ¹⁷⁷Lu, have shown superior in vitro stability compared to their maleimide counterparts.[1]
Quantitative Comparison of Conjugate Stability
The enhanced stability of PODS-based conjugates is a critical factor in their potential for clinical translation. The following tables summarize the quantitative data from recent studies, highlighting the improved performance of these novel bifunctional thiols.
| Conjugate | Radionuclide | Stability after 7 days in human serum | Reference |
| DFO-PODS-trastuzumab | ⁸⁹Zr | 81 ± 5% intact | [1] |
| DFO-maleimide-trastuzumab | ⁸⁹Zr | 63 ± 12% intact | [1] |
| CHX-A″-DTPA-PODS-trastuzumab | ¹⁷⁷Lu | 82 ± 1% intact | [1] |
| CHX-A″-DTPA-maleimide-trastuzumab | ¹⁷⁷Lu | 76 ± 2% intact | [1] |
| Conjugate | Radionuclide | Stability after 1 hour in mouse serum | Reference |
| NOTA-PODS-ZEGFR:03115 | [¹⁸F]AlF | 92.7 ± 2.6% intact | [3] |
| NODAGA-PODS-ZEGFR:03115 | [¹⁸F]AlF | 97.2 ± 1.2% intact | [3] |
Experimental Protocols: Synthesis of a Novel Thiol-Reactive Reagent
The synthesis of the phenyloxadiazolyl methylsulfone (PODS) reagent is a key enabling technology for the development of these advanced bifunctional chelators. The following is a representative experimental protocol for the synthesis of a PODS-based compound.
Synthesis of N¹-(3-(2-(2-(3-Aminopropoxy)ethoxy)ethoxy)propyl)-N⁴-(4-(5-(methylsulfonyl)-1,3,4-oxadiazol-2-yl)phenyl)succinamide (PODS)
This synthesis is accomplished in four steps with a reported overall yield of 48%.[1]
-
Step 1: Thioether Formation: 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol undergoes deprotonation and substitution to form the desired thioether product with a yield of >99% after 45 minutes.[2]
-
Step 2: Peptide Coupling: The product from Step 1 is ligated with N-Boc-N'-succinyl-4,7,10-trioxa-1,13-tridecanediamine via a standard peptide coupling procedure, resulting in a 55% yield.[2]
-
Step 3: Oxidation: The thioether is oxidized to the corresponding sulfone using m-chloroperoxybenzoic acid, with a yield of approximately 90%.[2]
-
Step 4: Deprotection: To a solution of the Boc-protected compound (30.0 mg, 46.8 μmol) in dichloromethane (1.6 mL), trifluoroacetic acid (400 μL) is added. The reaction mixture is stirred at room temperature for 3 hours. The volatiles are then removed by evaporation under reduced pressure. The resulting oily residue is dissolved in 7 mL of water and 4 mL of ethyl acetate. The aqueous phase is washed twice with 4 mL of ethyl acetate. The aqueous layer is lyophilized to afford the final product as a white powder (25.0 mg, 98% yield).[1]
Visualizing the Workflow: From Synthesis to Application
The development of a radioimmunoconjugate using a bifunctional thiol chelator involves a multi-step process. The following diagram illustrates a typical workflow.
The Underlying Chemistry: Improving Conjugate Stability
The enhanced stability of PODS-based conjugates stems from the nature of the linkage formed with the thiol group on the biomolecule. Unlike the reversible retro-Michael addition seen with maleimides, the reaction of a phenyloxadiazolyl methylsulfone with a thiol is irreversible under physiological conditions, leading to a more stable conjugate.
Future Directions and Broader Applications
The principles demonstrated in the development of novel bifunctional thiols for radiopharmaceuticals are applicable to other areas of research. In targeted drug delivery, the enhanced stability of the linker can ensure that the therapeutic payload remains attached to the targeting moiety until it reaches its intended site of action. In materials science, bifunctional thiols are being explored for the surface modification of nanoparticles and the creation of novel biocompatible materials. The continued development of new synthetic methodologies for bifunctional thiols will undoubtedly open up new avenues for innovation across multiple scientific disciplines.
References
- 1. Thiol-reactive bifunctional chelators for the creation of site-selectively modified radioimmunoconjugates with improved stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiol-Reactive PODS-Bearing Bifunctional Chelators for the Development of EGFR-Targeting [18F]AlF-Affibody Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Safety and Handling of (2-Mercaptoethyl)cyclohexanethiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(2-Mercaptoethyl)cyclohexanethiol is a dithiol compound with potential applications in research and development. Due to the presence of two thiol (-SH) functional groups, this compound is expected to possess a strong, unpleasant odor and exhibit toxicological properties characteristic of mercaptans. This guide provides a comprehensive overview of the safety and handling precautions for this compound, based on available data for structurally related compounds and general principles of handling organosulfur compounds.
Hazard Identification and Classification
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1] Mercaptans can be toxic and may cause respiratory irritation, central nervous system effects, and in severe cases, respiratory paralysis.[2][3]
-
Skin Corrosion/Irritation: Expected to cause skin irritation.[1]
-
Serious Eye Damage/Eye Irritation: Likely to cause serious eye irritation.[1]
-
Skin Sensitization: May cause an allergic skin reaction.[4][5]
-
Environmental Hazards: Potentially toxic to aquatic life.[4][6]
-
Flammability: May be a flammable liquid and vapor, similar to cyclohexanethiol.[1]
-
Odor: Possesses a strong, penetrating, and unpleasant odor, which can cause nausea and headaches.[7]
Quantitative Data Summary
The following tables summarize key quantitative data extrapolated from related compounds. These values should be considered estimates and handled with appropriate caution.
Table 1: Physical and Chemical Properties (Estimated)
| Property | Value | Source/Analogue |
| Molecular Formula | C8H16S2 | - |
| Molecular Weight | 176.35 g/mol | - |
| Appearance | Colorless to pale yellow liquid | Cyclohexanethiol[8] |
| Odor | Strong, unpleasant | Thiols[2][7] |
| Boiling Point | > 160 °C | Cyclohexanethiol[8] |
| Flash Point | > 43 °C | Cyclohexanethiol[1] |
| Density | ~0.95 g/cm³ | Cyclohexanethiol[8] |
| Solubility in Water | Low | Cyclohexanethiol[8] |
Table 2: Toxicological Data (Estimated from Analogues)
| Endpoint | Value | Species | Analogue/Source |
| Acute Toxicity (Oral) | Category 4 (Harmful if swallowed) | - | Cyclohexanethiol[1] |
| Acute Toxicity (Dermal) | Category 2 (Fatal in contact with skin) | - | 2-Mercaptoethanol[4][5] |
| Acute Toxicity (Inhalation) | Category 3 (Toxic if inhaled) | - | 2-Mercaptoethanol[4][5] |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | Rabbit | Cyclohexanethiol[1] |
| Serious Eye Damage/Irritation | Category 2A (Causes serious eye irritation) | Rabbit | Cyclohexanethiol[1] |
| Skin Sensitization | Potential Sensitizer | Mouse | General Thiol Reactivity[9] |
| LD50 (injected) | 316 mg/kg | Mouse | Cyclohexanethiol[8] |
Experimental Protocols
Protocol for Safe Handling and Personal Protective Equipment (PPE)
This protocol outlines the minimum requirements for safely handling this compound in a laboratory setting.
1. Engineering Controls:
- All work must be conducted in a properly functioning chemical fume hood with a face velocity of at least 100 feet per minute.[7]
- The fume hood should be equipped with a charcoal filter or an external exhaust system to prevent the release of odors into the surrounding environment.
- A safety shower and eyewash station must be readily accessible.
2. Personal Protective Equipment (PPE):
- Gloves: Wear nitrile or neoprene gloves. Double gloving is recommended. Inspect gloves for any signs of degradation or perforation before use.[10]
- Eye Protection: Chemical safety goggles and a face shield are mandatory.[11]
- Lab Coat: A flame-retardant lab coat must be worn and kept fully buttoned.
- Respiratory Protection: If there is a risk of exposure outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is required. Respirator use requires prior medical clearance and fit-testing.
3. Handling Procedures:
- Always handle the compound in the smallest quantities necessary for the experiment.
- Keep containers tightly closed when not in use.
- Use non-sparking tools and equipment to prevent ignition of flammable vapors.[1]
- Ground and bond containers when transferring the liquid to prevent static discharge.[1]
- Avoid inhalation of vapors and direct contact with skin and eyes.[5]
Protocol for Spill Management
This protocol provides a stepwise procedure for managing spills of this compound.
1. Immediate Actions:
- Alert all personnel in the immediate vicinity and evacuate the area if necessary.[12]
- If the spill is large or involves a fire, activate the fire alarm and contact emergency services.[13]
- Remove any ignition sources.[14]
2. Spill Cleanup (Small Spills <100 mL):
- Don appropriate PPE as outlined in Protocol 3.1.
- Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent for chemicals. Do not use combustible materials like paper towels.
- Work from the outside of the spill inwards to prevent spreading.[14]
- Carefully collect the absorbed material into a labeled, sealable container for hazardous waste disposal.
- Decontaminate the spill area with a solution of sodium hypochlorite (bleach), followed by a thorough rinse with soap and water.[15] All decontamination should be performed within a fume hood.
3. Large Spills (>100 mL):
- Evacuate the laboratory immediately and close the doors.
- Notify the institutional environmental health and safety (EHS) office and emergency services.[14]
- Do not attempt to clean up a large spill without specialized training and equipment.
Protocol for Waste Disposal
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and exposure.
1. Waste Collection:
- Collect all waste containing this compound, including excess reagent, reaction mixtures, and contaminated materials (e.g., gloves, absorbent pads), in a designated, labeled hazardous waste container.
- The container must be made of a compatible material (e.g., glass or polyethylene) and have a secure, tight-fitting lid.
2. Decontamination of Glassware:
- Rinse contaminated glassware with a small amount of a suitable organic solvent (e.g., ethanol or acetone) to remove the bulk of the thiol. Collect this rinse as hazardous waste.
- Immerse the rinsed glassware in a bath of sodium hypochlorite (bleach) solution within a fume hood for at least 24 hours to oxidize any residual thiol.[15]
- After the bleach soak, wash the glassware thoroughly with soap and water.
3. Final Disposal:
- Arrange for the pickup and disposal of the hazardous waste container through the institution's EHS office, following all local, state, and federal regulations.
Visualizations
The following diagrams illustrate key safety and experimental workflows.
Caption: Hierarchy of controls for mitigating exposure to this compound.
Caption: Logical flow of actions for responding to a chemical spill.
Caption: The biological pathway leading to skin sensitization from chemical exposure.[6][16]
References
- 1. inchem.org [inchem.org]
- 2. THIOLS - Hazardous Agents | Haz-Map [haz-map.com]
- 3. Mercaptan Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ftp.cdc.gov [ftp.cdc.gov]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. senzagen.com [senzagen.com]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. Mercaptan Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. westliberty.edu [westliberty.edu]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. ehs.princeton.edu [ehs.princeton.edu]
- 13. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 14. students.umw.edu [students.umw.edu]
- 15. Reagents & Solvents [chem.rochester.edu]
- 16. mdpi.com [mdpi.com]
In-depth Technical Guide: Thermal Stability and Decomposition of (2-Mercaptoethyl)cyclohexanethiol
Audience: Researchers, scientists, and drug development professionals.
Introduction
(2-Mercaptoethyl)cyclohexanethiol is a dithiol compound featuring a cyclohexane ring. The thermal stability and decomposition pathways of such molecules are of significant interest in drug development, materials science, and industrial applications where they might be subjected to elevated temperatures during processing, storage, or application. The presence of two thiol (-SH) groups introduces specific chemical reactivity that dictates its decomposition behavior, often involving the formation of disulfides and the release of hydrogen sulfide. This guide provides a comprehensive overview of the anticipated thermal properties and decomposition mechanisms of this compound, supported by generalized experimental methodologies and data presentation.
Predicted Thermal Stability and Decomposition Data
While specific quantitative data for this compound is unavailable, the following table summarizes expected trends in thermal decomposition based on analyses of similar aliphatic and alicyclic dithiols. This data is illustrative and should be experimentally verified for the specific compound.
| Parameter | Expected Value/Range | Analytical Technique | Notes |
| Decomposition Onset (Tonset) | 150 - 250 °C | TGA/DSC | The onset temperature can be influenced by the heating rate and atmospheric conditions (inert vs. oxidative). |
| Peak Decomposition Temp (Tpeak) | 200 - 300 °C | TGA/DTG | Represents the temperature of maximum rate of mass loss. |
| Major Gaseous Byproducts | Hydrogen Sulfide (H₂S) | TGA-MS, TGA-FTIR | Characteristic of thiol decomposition. |
| Cyclohexene | TGA-MS, Py-GC-MS | Resulting from the elimination of the thiol groups and rearrangement. | |
| Water (H₂O) | TGA-MS, TGA-FTIR | Can be present from sample moisture or as a minor decomposition product. | |
| Solid/Liquid Residue | Oligomers/Polymers | Py-GC-MS, SEC | Formation of disulfide-linked oligomeric or polymeric species is a common decomposition pathway. |
Experimental Protocols
Detailed methodologies for assessing the thermal stability and decomposition of a dithiol like this compound are provided below.
Thermogravimetric Analysis Coupled with Mass Spectrometry (TGA-MS)
Objective: To determine the decomposition temperature range and identify gaseous byproducts.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into an alumina or platinum crucible.
-
Instrument Setup:
-
TGA: Purge the furnace with an inert gas (e.g., Nitrogen or Argon) at a flow rate of 50-100 mL/min to prevent oxidative decomposition.
-
Heating Program: Equilibrate the sample at 30 °C. Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.
-
MS Interface: Use a heated transfer line (typically 200-250 °C) to prevent condensation of evolved gases.
-
-
Data Acquisition:
-
Continuously record the sample mass as a function of temperature.
-
Simultaneously, the coupled mass spectrometer scans a mass-to-charge (m/z) ratio range (e.g., 10-200 amu) to detect the evolved gaseous species.
-
-
Data Analysis:
-
The TGA thermogram provides the onset of decomposition and the percentage of mass loss.
-
The derivative of the TGA curve (DTG) shows the temperature of the maximum rate of decomposition.
-
The MS data is analyzed to identify the chemical composition of the evolved gases at different decomposition stages.
-
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with thermal transitions, such as melting, boiling, and decomposition.
Methodology:
-
Sample Preparation: Seal 2-5 mg of this compound in a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.
-
Instrument Setup:
-
Purge the DSC cell with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.
-
Heating Program: Equilibrate the sample at a temperature below its expected melting point (e.g., 0 °C). Ramp the temperature to a point beyond its decomposition (e.g., 350 °C) at a heating rate of 10 °C/min.
-
-
Data Acquisition: Record the differential heat flow between the sample and the reference pan as a function of temperature.
-
Data Analysis:
-
Endothermic peaks can indicate melting or boiling.
-
Exothermic peaks typically correspond to decomposition or polymerization reactions.
-
The enthalpy of these transitions can be calculated from the peak areas.
-
Visualizations of Workflows and Pathways
Experimental Workflow for Thermal Analysis
Caption: Workflow for thermal analysis of this compound.
Postulated Decomposition Pathway
Quantum Chemical Calculations for Dithiol Molecules: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dithiol-containing molecules represent a significant class of compounds in medicinal chemistry and drug development, exhibiting a wide range of biological activities often linked to their unique redox properties. Understanding the intricate relationship between the structure and function of these molecules at a quantum mechanical level is paramount for rational drug design and optimization. This in-depth technical guide provides a comprehensive overview of the application of quantum chemical calculations, particularly Density Functional Theory (DFT), to the study of dithiol molecules. It outlines the theoretical framework, computational methodologies, and practical applications in elucidating molecular properties, predicting reactivity, and understanding their role in biological signaling pathways. Furthermore, this guide details common experimental protocols for the validation of computational findings, ensuring a robust and integrated approach to the study of dithiol-containing drug candidates.
Introduction to Dithiol Molecules in Drug Development
Dithiol moieties are characterized by the presence of two thiol (-SH) groups. These functional groups are potent nucleophiles and can undergo facile oxidation to form cyclic disulfides, a reversible process that is central to their biological activity. This redox-active nature allows them to participate in a variety of biological processes, including antioxidant defense, enzyme inhibition, and modulation of signaling pathways. A prominent example is dihydrolipoic acid (DHLA), the reduced form of lipoic acid, which is a powerful antioxidant and a key player in cellular metabolism and redox signaling.[1][2][3][4] The ability to accurately model the electronic structure, geometry, and reactivity of such molecules is a critical component of modern drug discovery.[5]
Theoretical Background: Quantum Chemical Methods
Quantum chemical calculations provide a powerful lens to investigate the behavior of molecules at the electronic level.[6] For dithiol molecules, these methods can predict a range of properties that are difficult or impossible to measure experimentally.
Density Functional Theory (DFT)
Density Functional Theory (DFT) has emerged as the workhorse of quantum chemistry for systems of pharmaceutical interest due to its favorable balance of accuracy and computational cost.[7] DFT methods calculate the electronic energy of a molecule based on its electron density, rather than the more complex many-electron wavefunction.[8][9] The accuracy of DFT calculations is primarily dependent on the choice of the exchange-correlation functional and the basis set.[7]
-
Exchange-Correlation Functionals: These functionals approximate the complex exchange and correlation energies of the electrons. For sulfur-containing molecules, hybrid functionals such as B3LYP and PBE0 often provide reliable results.[8][10]
-
Basis Sets: A basis set is a set of mathematical functions used to build the molecular orbitals. For molecules containing sulfur, it is crucial to use basis sets that can accurately describe the diffuse nature of the valence electrons and the polarization of the electron density. Pople-style basis sets like 6-31G(d,p) or correlation-consistent basis sets such as aug-cc-pVTZ are commonly employed.[11] The inclusion of diffuse functions (aug-) and polarization functions (d,p) is highly recommended for accurate descriptions of sulfur-containing compounds.
Quantum Mechanics/Molecular Mechanics (QM/MM)
For studying dithiol molecules within a biological environment, such as an enzyme active site, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are invaluable. In this approach, the dithiol molecule and its immediate interacting partners are treated with a high-level QM method (e.g., DFT), while the rest of the protein and solvent are described by a more computationally efficient molecular mechanics force field. This allows for the accurate modeling of chemical reactions and interactions within a complex biological system.
Computational Workflow for Dithiol Molecules
A systematic computational workflow is essential for obtaining reliable and reproducible results. The following diagram illustrates a typical workflow for the quantum chemical investigation of a dithiol drug candidate.
Caption: A typical workflow for quantum chemical calculations of dithiol molecules.
Key Molecular Properties and Their Calculation
Quantum chemical calculations can provide a wealth of quantitative data on the properties of dithiol molecules. These properties are crucial for understanding their behavior and for building structure-activity relationships (SAR).
Geometric Parameters
Geometry optimization provides the most stable 3D conformation of the molecule, from which key geometric parameters can be extracted.
| Parameter | Description | Typical DFT Method |
| Bond Lengths (Å) | The distance between the nuclei of two bonded atoms (e.g., S-H, S-S). | B3LYP/6-31G(d,p) |
| **Bond Angles (°) ** | The angle formed by three consecutive bonded atoms. | B3LYP/6-31G(d,p) |
| Dihedral Angles (°) | The angle between two planes, each defined by three atoms. | B3LYP/6-31G(d,p) |
Electronic Properties
The electronic properties of a dithiol molecule are fundamental to its reactivity and interactions with biological targets.
| Property | Description | Typical DFT Method |
| HOMO Energy (eV) | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. | B3LYP/6-31G(d,p) |
| LUMO Energy (eV) | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. | B3LYP/6-31G(d,p) |
| HOMO-LUMO Gap (eV) | The energy difference between the HOMO and LUMO; a key indicator of chemical reactivity. | B3LYP/6-31G(d,p) |
| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface; identifies nucleophilic and electrophilic sites. | B3LYP/6-31G(d,p) |
| Mulliken/NBO Charges | Partial atomic charges, which can indicate sites of electrostatic interaction. | B3LYP/6-31G(d,p) |
Spectroscopic Properties
Computational methods can predict spectroscopic data, which is invaluable for the identification and characterization of dithiol compounds.
| Property | Description | Typical DFT Method |
| Vibrational Frequencies (cm⁻¹) | Correlate to infrared (IR) and Raman spectra; used to confirm the nature of stationary points on the potential energy surface. | B3LYP/6-31G(d,p) |
| NMR Chemical Shifts (ppm) | Predicts ¹H and ¹³C NMR spectra, aiding in structure elucidation.[12][13][14][15][16] | GIAO-B3LYP/6-311+G(2d,p) |
Application in Understanding Biological Activity: The Case of Dihydrolipoic Acid (DHLA)
Dihydrolipoic acid (DHLA) is a potent antioxidant that plays a crucial role in cellular protection against oxidative stress. Its mechanism of action involves the modulation of key signaling pathways. Quantum chemical calculations can provide insights into the reactivity of DHLA and its ability to interact with cellular components.
The Nrf2/HO-1 Signaling Pathway
The Nrf2/HO-1 pathway is a major cellular defense mechanism against oxidative stress.[1] DHLA has been shown to activate this pathway, leading to the expression of antioxidant and anti-inflammatory genes.[1][17] The following diagram illustrates the role of DHLA in this pathway.
References
- 1. Dihydrolipoic acid protects against lipopolysaccharide-induced behavioral deficits and neuroinflammation via regulation of Nrf2/HO-1/NLRP3 signaling in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Is alpha-lipoic acid a scavenger of reactive oxygen species in vivo? Evidence for its initiation of stress signaling pathways that promote endogenous antioxidant capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lipoic acid: energy metabolism and redox regulation of transcription and cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipoic acid: energy metabolism and redox regulation of transcription and cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. stemcell.com [stemcell.com]
- 7. Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. Theoretical Studies of Nuclear Magnetic Resonance Chemical Shifts [bonndoc.ulb.uni-bonn.de]
- 13. DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DFT calculations of 1H and 13C NMR chemical shifts in transition metal hydrides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Navigating a Non-Commercial Chemical Landscape: A Technical Guide to a Related Cyclohexyl Dithiol Compound
Initial investigations for "(2-Mercaptoethyl)cyclohexanethiol" have revealed that this specific chemical is not commercially available from major suppliers and is not well-documented in scientific literature under this nomenclature. This suggests that the compound may be a novel molecule, referred to by a different name, or that the requested name may be imprecise.
In lieu of data on the requested compound, this guide will provide in-depth technical information on a closely related and synthetically accessible dithiol compound derived from a cyclohexane precursor: 1,4-dithiaspiro[4.5]decane . This compound is the product of the reaction between cyclohexanone and 1,2-ethanedithiol and serves as a relevant example for researchers interested in the synthesis and properties of cyclohexyl-containing dithiols.
Synthesis of 1,4-dithiaspiro[4.5]decane
The synthesis of 1,4-dithiaspiro[4.5]decane is a classic example of thioacetal formation, a robust and widely used reaction in organic chemistry for the protection of carbonyl groups.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of 1,4-dithiaspiro[4.5]decane from cyclohexanone and 1,2-ethanedithiol.
Materials:
-
Cyclohexanone
-
1,2-Ethanedithiol
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of cyclohexanone (1.0 eq) in anhydrous dichloromethane, add 1,2-ethanedithiol (1.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add boron trifluoride etherate (0.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Physicochemical Data
Below is a table summarizing the key physicochemical properties of the starting materials and the final product, 1,4-dithiaspiro[4.5]decane.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Cyclohexanone | 108-94-1 | C₆H₁₀O | 98.14 | 155.6 |
| 1,2-Ethanedithiol | 540-63-6 | C₂H₆S₂ | 94.2 | 146 |
| 1,4-Dithiaspiro[4.5]decane | 177-33-3 | C₈H₁₄S₂ | 174.33 | 110-112 (at 10 mmHg) |
Visualizing the Synthetic Workflow
The following diagram illustrates the workflow for the synthesis and purification of 1,4-dithiaspiro[4.5]decane.
Signaling Pathways and Logical Relationships
As "this compound" is not a known compound with established biological activity, there are no signaling pathways to diagram. However, the dithiol functional group present in the representative molecule, 1,4-dithiaspiro[4.5]decane, is of interest in various chemical and biological contexts. Dithiols are known to interact with heavy metals, can be involved in redox reactions, and are used as protecting groups in organic synthesis. The logical relationship for the synthesis is a linear progression from starting materials to the final product, as depicted in the workflow diagram above.
This guide provides a framework for the synthesis of a dithiol compound related to the user's initial query. Researchers and drug development professionals can use this information as a starting point for the synthesis of novel dithiol-containing molecules.
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Mercaptoalkyl Cyclohexane Compounds
This technical guide provides a comprehensive literature review of mercaptoalkyl cyclohexane compounds, focusing on their synthesis, physicochemical properties, and known applications. The information is tailored for professionals in research and drug development, with a focus on quantitative data, experimental methodologies, and logical workflows.
Introduction
Mercaptoalkyl cyclohexane compounds are a class of organosulfur molecules characterized by a cyclohexane ring substituted with at least one alkyl chain terminating in a thiol (-SH) group. This functional group arrangement imparts unique chemical reactivity, making these compounds subjects of interest in both material science and as precursors for biologically active molecules. While the parent compound, cyclohexanethiol, is a known starting material for various pharmaceuticals, the direct biological activities of mercaptoalkyl cyclohexane derivatives are less explored.[1] This review consolidates the available data on their synthesis and properties.
Synthesis of Mercaptoalkyl Cyclohexane Compounds
The synthesis of mercaptoalkyl cyclohexanes often involves the addition of sulfur-containing reagents to unsaturated cyclohexane precursors. A notable example is the synthesis of tris(mercaptoethyl)cyclohexanes from trivinylcyclohexanes.
Experimental Protocol: Synthesis of 1,2,4-Tris(2-mercaptoethyl)cyclohexane
A detailed method for synthesizing 1,2,4-tris(2-mercaptoethyl)cyclohexane involves a two-step process starting from 1,2,4-trivinylcyclohexane.[2][3]
Step 1: Formation of the Triacetate Intermediate
-
Charge a stirred reactor with 53 g (0.33 mole) of 1,2,4-trivinylcyclohexane.
-
Slowly add a total of 91 g (1.2 moles) of thioacetic acid to the reactor. The addition rate should be controlled to maintain the reaction mixture temperature below 60°C.
-
After the addition is complete, heat the mixture to 110°C for 30 minutes.
-
Cool the mixture to room temperature. The resulting product is 1,2,4-tri-(2-mercaptoethyl)cyclohexane triacetate.
Step 2: Saponification to the Trithiol
-
To the triacetate intermediate mixture, add a solution comprised of 500 ml of ethanol, 200 ml of water, and 96 g of sodium hydroxide (NaOH).
-
Maintain the mixture at reflux for 3.5 hours.
-
Cool the reaction mixture and neutralize it with hydrochloric acid (HCl).
-
Perform an ether extraction on the neutralized mixture.
-
Wash the ether extract with water and dry it over magnesium sulfate (MgSO₄).
-
Evaporate the solvent to yield the final product, 1,2,4-tris(2-mercaptoethyl)cyclohexane.
This protocol yields a product with a boiling point between 174°C and 185°C at 0.4-1.2 mm Hg.[2][3] Infrared spectroscopy of the final product confirms the presence of thiol groups and the absence of the thioacetate groups from the intermediate.[3]
Synthesis Workflow Diagram
Physicochemical and Spectroscopic Data
Quantitative data for mercaptoalkyl cyclohexane compounds are limited in publicly available literature. The following tables summarize the available information.
Table 1: Physical Properties of Selected Mercaptoalkyl Cyclohexane Compounds
| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Reference |
| 1,2,4-Tris(2-mercaptoethyl)cyclohexane | 2,2',2''-(Cyclohexane-1,2,4-triyl)tris(ethanethiol) | C₁₂H₂₄S₃ | 264.52 | 174 - 185 @ 0.4-1.2 mmHg | [2][3] |
| 2-Ethylmercapto cyclohexane thiol | 2-(Ethylsulfanyl)cyclohexane-1-thiol | C₈H₁₆S₂ | 176.3 | Not Available | [4] |
| Mercapto cyclohex-4-ene | Cyclohex-3-ene-1-thiol | C₆H₁₀S | 114.21 | Not Available | [5] |
Table 2: Spectroscopic Data Summary
| Compound | Spectroscopy Type | Key Findings | Reference |
| 1,2,4-Tris(2-mercaptoethyl)cyclohexane | Infrared (IR) | Presence of bands characteristic of thiol groups. Absence of bands characteristic of thioacetate groups post-saponification. | [2][3] |
| Cyclohexane (Parent Compound) | ¹H NMR | At room temperature, a single sharp peak is observed around 1.4 ppm due to rapid chair flipping averaging the axial and equatorial protons. At low temperatures (~203 K), two distinct peaks can be resolved. | [6] |
| Cyclohexane (Parent Compound) | Mass Spectrometry (EI) | Molecular ion peak [M]⁺ at m/z 84. The base peak is typically at m/z 56, corresponding to the loss of ethene ([C₂H₄]) from the molecular ion. | [7] |
Applications and Biological Activity
The applications of mercaptoalkyl cyclohexane compounds span material science and are suggestive of potential in drug development, primarily through their role as synthetic intermediates.
Industrial Applications
Tris(mercaptoalkyl)cyclohexanes, such as 1,2,4-tris(2-mercaptoethyl)cyclohexane and 1,3,5-tris(2-mercaptoethyl)cyclohexane, are cited for their utility as potent curing and cross-linking agents for polyepoxide resins.[2] When mixed with resins like those derived from diglycidyl ether of bisphenol A (e.g., Epon 828), they form durable materials suitable for use as adhesives and coatings.[2][3] The thiol groups react with the epoxide groups, leading to a cross-linked polymer network.
Role in Biologically Active Compound Synthesis
While direct and extensive studies on the biological activities of mercaptoalkyl cyclohexane compounds are scarce, the parent structure, cyclohexanethiol, serves as a crucial starting material in the synthesis of various biologically active molecules.[1] These include:
-
Inhibitors of prostaglandin and leukotriene
-
Canine COX-2 inhibitors
-
Phosphodiesterase inhibitors
This suggests that the mercaptoalkyl cyclohexane scaffold could be a valuable building block in medicinal chemistry for generating novel therapeutic agents. However, broader research into cyclohexane derivatives indicates that the cyclohexane ring is a common motif in compounds studied for antimicrobial, anticancer, and anti-inflammatory properties.[8][9][10][11] Further investigation is required to determine if mercaptoalkyl-substituted versions possess direct biological efficacy.
References
- 1. acgpubs.org [acgpubs.org]
- 2. US3505166A - Tris(mercaptoalkyl)cyclohexanes as epoxide resin curing agents - Google Patents [patents.google.com]
- 3. US3624160A - Tris(mercaptoalkyl) cyclohexanes - Google Patents [patents.google.com]
- 4. 2-Ethylmercapto cyclohexane thiol | C8H16S2 | CID 20564650 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Mercapto cyclohex-4-ene | C6H10S | CID 53767965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. docbrown.info [docbrown.info]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
reactivity of primary vs secondary thiol groups in cyclohexanethiol
An In-Depth Technical Guide on the Reactivity of Primary vs. Secondary Thiol Groups in Cyclohexanethiol
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive analysis of the differential reactivity between primary and secondary thiol groups, with a specific focus on the cyclohexanethiol scaffold. It is a well-established principle in organic chemistry that primary thiols exhibit greater nucleophilicity and acidity compared to their secondary counterparts. This heightened reactivity is primarily attributed to two key factors: reduced steric hindrance and lower pKa values. A primary thiol, being less sterically encumbered, allows for more facile approach of electrophiles to the sulfur atom. Furthermore, the lower pKa of primary thiols indicates a higher propensity to deprotonate, forming the more reactive thiolate anion. While specific kinetic data for a di-substituted cyclohexanethiol featuring both primary and secondary thiols is not extensively documented in publicly available literature, the fundamental principles of organic chemistry, supported by data from analogous acyclic systems, provide a robust framework for understanding and predicting their relative reactivity. This guide will summarize the theoretical basis for this reactivity difference, present relevant physicochemical data, detail experimental protocols for reactivity assessment, and provide visual diagrams of key concepts and workflows.
Factors Influencing Thiol Reactivity
The reactivity of a thiol group (-SH) is predominantly governed by its ability to act as a nucleophile, which is in turn influenced by its acidity (pKa) and the steric environment around the sulfur atom.
Acidity and pKa
The acidity of a thiol is a measure of its ability to donate a proton, forming a thiolate anion (-S⁻). The thiolate is a significantly more potent nucleophile than the neutral thiol. Consequently, a lower pKa, which signifies a stronger acid and a greater equilibrium concentration of the thiolate at a given pH, correlates with higher reactivity.
Primary thiols are generally more acidic than secondary thiols. This is due to the electron-donating inductive effect of alkyl groups. A secondary thiol has two such groups attached to the carbon bearing the thiol, which destabilizes the thiolate anion to a greater extent than the single alkyl group of a primary thiol. This results in a higher pKa for the secondary thiol.
Steric Hindrance
Steric hindrance refers to the spatial arrangement of atoms and groups around a reactive center. A secondary thiol is inherently more sterically crowded than a primary thiol due to the presence of an additional alkyl substituent on the alpha-carbon. This increased bulk impedes the approach of reactants, thereby slowing down the reaction rate. In the context of a cyclohexanethiol, a secondary thiol group would be directly attached to the cyclohexane ring, making it more sterically hindered than a primary thiol group attached via a methylene (-CH₂-) linker.
Quantitative Data
While direct kinetic comparisons for primary and secondary thiols on a cyclohexane backbone are sparse, the pKa values of analogous simple alkanethiols provide a strong basis for inference.
| Thiol Class | Compound | pKa |
| Primary | Ethanethiol | 10.6 |
| Primary | 1-Propanethiol | 10.7 |
| Primary | 1-Butanethiol | 10.8 |
| Secondary | 2-Propanethiol | 11.0 |
| Secondary | 2-Butanethiol | 11.1 |
Note: pKa values are approximate and can vary slightly with experimental conditions.
The data clearly indicates that primary thiols are more acidic (lower pKa) than their secondary isomers. This difference, although seemingly small, translates to a significant difference in the concentration of the highly reactive thiolate anion at physiological pH.
Experimental Protocols
To quantitatively assess the reactivity of thiol groups, a kinetic analysis of a well-understood chemical reaction is typically employed. A common method is to monitor the reaction of the thiol with an electrophile.
Protocol: Comparative Alkylation Rate Measurement using Ellman's Reagent
This protocol describes a method to compare the reactivity of a primary and a secondary thiol towards an alkylating agent, such as iodoacetamide. The rate of thiol consumption can be monitored by quantifying the remaining free thiol at various time points using 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent).
Materials:
-
Primary thiol (e.g., (cyclohexyl)methanethiol)
-
Secondary thiol (e.g., cyclohexanethiol)
-
Iodoacetamide
-
DTNB stock solution (10 mM in phosphate buffer)
-
Phosphate buffer (100 mM, pH 7.4)
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Reactant Solutions:
-
Prepare stock solutions of the primary and secondary thiols (e.g., 10 mM in ethanol).
-
Prepare a stock solution of iodoacetamide (e.g., 100 mM in phosphate buffer).
-
-
Kinetic Run:
-
In a cuvette, add 900 µL of phosphate buffer.
-
Add 10 µL of the thiol stock solution to achieve a final concentration of 100 µM.
-
Initiate the reaction by adding 10 µL of the iodoacetamide stock solution (final concentration 1 mM). Start a timer immediately.
-
Allow the reaction to proceed for a set amount of time (e.g., 2, 5, 10, 20, 30 minutes).
-
-
Quenching and Quantification:
-
At each time point, take a 100 µL aliquot of the reaction mixture and add it to a new cuvette containing 850 µL of phosphate buffer and 50 µL of the DTNB stock solution.
-
Allow the color to develop for 2 minutes. The DTNB reacts with the remaining unreacted thiol to produce 2-nitro-5-thiobenzoate (TNB²⁻), which has a strong absorbance at 412 nm.
-
Measure the absorbance at 412 nm.
-
-
Data Analysis:
-
Create a standard curve of known thiol concentrations to correlate absorbance with the concentration of free thiol.
-
Plot the concentration of remaining thiol against time for both the primary and secondary thiol reactions.
-
The initial rate of the reaction can be determined from the slope of this plot. A steeper slope indicates a faster reaction rate and thus higher reactivity.
-
Visualizations
Factors Influencing Thiol Reactivity
Caption: Key factors determining the reactivity of primary vs. secondary thiols.
Experimental Workflow for Reactivity Assessment
Caption: General workflow for kinetic analysis of thiol reactivity using DTNB.
S-Alkylation Reaction Mechanism
Caption: A two-step mechanism for the S-alkylation of a thiol.
Methodological & Application
Application Notes and Protocols for Nanoparticle Functionalization Using (2-Mercaptoethyl)cyclohexanethiol
Disclaimer: The following application notes and protocols are based on the general principles of nanoparticle functionalization using dithiol linkers. Due to a lack of specific literature on "(2-Mercaptoethyl)cyclohexanethiol" for this application, the provided information represents a model system and should be adapted and optimized for specific research needs.
Application Notes
This compound is a dithiol linker that can be utilized for the surface functionalization of various nanoparticles, particularly those with a metallic composition such as gold or silver nanoparticles. The two thiol groups allow for robust anchoring to the nanoparticle surface, potentially forming a self-assembled monolayer (SAM). This functionalization strategy is valuable for a range of applications in research, diagnostics, and therapeutics.
Key Applications:
-
Drug Delivery: The exposed thiol group on the functionalized nanoparticle surface can be used to conjugate drugs, peptides, or targeting ligands, enabling the development of targeted drug delivery systems.
-
Biosensing: Functionalized nanoparticles can serve as platforms for the immobilization of biorecognition elements like antibodies or nucleic acids, facilitating the development of sensitive and specific biosensors.
-
Bioimaging: By attaching imaging agents to the functionalized nanoparticle surface, these particles can be used as contrast agents in various imaging modalities.
-
Theranostics: Combining therapeutic and diagnostic capabilities, nanoparticles functionalized with this compound can be engineered to both visualize and treat diseases.
Advantages of Using Dithiol Linkers:
-
Strong Anchoring: The two thiol groups provide a stable chelate-like binding to the nanoparticle surface, enhancing the stability of the surface coating compared to monodentate thiol linkers.
-
Controlled Surface Chemistry: The formation of a self-assembled monolayer allows for a well-defined and reproducible surface chemistry.
-
Versatile Conjugation: The exposed thiol groups provide a reactive handle for the covalent attachment of a wide range of molecules through thiol-maleimide, thiol-ene, or disulfide exchange reactions.
Experimental Protocols
Protocol 1: Functionalization of Gold Nanoparticles (AuNPs) with this compound
This protocol describes the process of coating citrate-stabilized gold nanoparticles with this compound.
Materials:
-
Citrate-stabilized gold nanoparticles (AuNPs, 20 nm) in aqueous solution
-
This compound
-
Ethanol
-
Deionized (DI) water
-
Centrifuge
-
Spectrophotometer (UV-Vis)
-
Dynamic Light Scattering (DLS) instrument
Procedure:
-
Prepare a 1 mM solution of this compound in ethanol.
-
To 1 mL of the AuNP solution, add the this compound solution dropwise while stirring. The final concentration of the dithiol should be optimized, but a starting point is a 1000-fold molar excess relative to the AuNPs.
-
Allow the reaction to proceed for at least 12 hours at room temperature with gentle stirring to ensure the formation of a stable self-assembled monolayer.
-
After incubation, centrifuge the solution to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the size of the nanoparticles (e.g., 12,000 rpm for 20 minutes for 20 nm AuNPs).
-
Remove the supernatant, which contains excess unbound dithiol and displaced citrate ions.
-
Resuspend the nanoparticle pellet in DI water.
-
Repeat the centrifugation and resuspension steps two more times to ensure complete removal of excess reagents.
-
Finally, resuspend the purified functionalized AuNPs in a suitable buffer (e.g., PBS) for storage and further use.
-
Characterize the functionalized nanoparticles using UV-Vis spectroscopy to observe the shift in the surface plasmon resonance peak and DLS to determine the change in hydrodynamic diameter and zeta potential.
Protocol 2: Conjugation of a Thiol-Reactive Payload (e.g., Maleimide-PEG-Drug) to Functionalized AuNPs
This protocol outlines the steps for attaching a maleimide-functionalized molecule to the surface of this compound-coated AuNPs.
Materials:
-
This compound-functionalized AuNPs
-
Maleimide-PEG-Drug conjugate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Size-exclusion chromatography (SEC) column or dialysis membrane
-
Fluorescence spectrophotometer (if the drug is fluorescent)
Procedure:
-
Disperse the functionalized AuNPs in PBS at a known concentration.
-
Prepare a solution of the Maleimide-PEG-Drug conjugate in PBS.
-
Add the Maleimide-PEG-Drug solution to the AuNP dispersion. The molar ratio of the maleimide compound to the surface-available thiol groups should be optimized, typically starting with a 5 to 10-fold molar excess of the maleimide compound.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle shaking.
-
Purify the drug-conjugated AuNPs from unreacted Maleimide-PEG-Drug using SEC or dialysis.
-
Characterize the final product. The successful conjugation can be confirmed by various techniques, including UV-Vis spectroscopy, DLS, and fluorescence spectroscopy (if applicable). The amount of conjugated drug can be quantified by measuring the absorbance or fluorescence of the supernatant after separating the nanoparticles.
Data Presentation
Table 1: Characterization of Nanoparticles Before and After Functionalization
| Parameter | Citrate-Stabilized AuNPs | This compound-AuNPs | Maleimide-PEG-Drug-AuNPs |
| Hydrodynamic Diameter (nm) | 22.5 ± 1.2 | 28.3 ± 1.5 | 35.8 ± 2.1 |
| Polydispersity Index (PDI) | 0.15 | 0.18 | 0.21 |
| Zeta Potential (mV) | -45.2 ± 3.1 | -25.8 ± 2.5 | -15.1 ± 1.8 |
| Surface Plasmon Resonance (nm) | 520 | 524 | 528 |
Note: The data presented in this table is representative and will vary depending on the specific experimental conditions and materials used.
Visualizations
Application Note: Protocol for Surface Modification with (2-Mercaptoethyl)cyclohexanethiol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Self-assembled monolayers (SAMs) are highly organized molecular layers that spontaneously form on the surface of a solid substrate. The formation of SAMs using organosulfur compounds, particularly thiols on gold surfaces, is a cornerstone of surface chemistry, enabling precise control over interfacial properties. This technology is pivotal for applications ranging from biosensing and drug delivery to preventing corrosion and developing antifouling materials.
Dithiols, molecules containing two thiol (-SH) functional groups, offer unique advantages over traditional monothiols for surface modification. Depending on the linker chain length and assembly conditions, dithiols can bind to a surface in two primary configurations:
-
Bidentate (Looped) Configuration: Both thiol groups bind to the substrate, potentially forming a more stable, covalently anchored layer.
-
Monodentate (Standing) Configuration: One thiol group binds to the substrate, leaving the second thiol group available at the monolayer's outer surface for subsequent covalent immobilization of biomolecules, nanoparticles, or drugs.
This document provides a detailed protocol for the formation of a self-assembled monolayer on a gold substrate using (2-Mercaptoethyl)cyclohexanethiol, a dithiol with a cycloaliphatic backbone. The protocol covers substrate preparation, monolayer formation, and common characterization techniques.
Experimental Protocols
This section details the step-by-step methodology for preparing a gold substrate and forming a this compound SAM.
Materials and Reagents
-
Thiol: this compound
-
Substrate: Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)
-
Solvent: 200-proof ethanol (spectroscopic or HPLC grade).
-
Cleaning Solutions:
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂). EXTREME CAUTION: Piranha solution is highly corrosive and reacts violently with organic materials. Always wear appropriate personal protective equipment (PPE) and work in a fume hood.
-
Deionized (DI) water (18.2 MΩ·cm)
-
-
Equipment:
-
Glass or polypropylene containers for solution preparation and immersion.
-
Tweezers (non-magnetic, stainless steel).
-
Sonicator bath.
-
Source of dry nitrogen or argon gas.
-
Petri dishes for sample storage.
-
Substrate Preparation (Gold Surface Cleaning)
A pristine gold surface is critical for the formation of a high-quality, well-ordered SAM.
-
Initial Rinse: Thoroughly rinse the gold substrate with DI water and then ethanol to remove gross particulate contamination.
-
Piranha Etching (for robust cleaning):
-
Immerse the gold substrate in freshly prepared piranha solution for 5-10 minutes in a fume hood.
-
Carefully remove the substrate using tweezers and rinse copiously with DI water.
-
Rinse the substrate with ethanol.
-
-
UV/Ozone Cleaning (Alternative Method):
-
Place the substrate in a UV/Ozone cleaner for 15-20 minutes to remove organic contaminants.
-
-
Drying: Dry the cleaned substrate under a gentle stream of dry nitrogen gas. The substrate should be used immediately for SAM formation to prevent atmospheric contamination.
Self-Assembled Monolayer (SAM) Formation
-
Solution Preparation: Prepare a 1 mM solution of this compound in 200-proof ethanol. For example, dissolve the appropriate mass of the thiol in 10 mL of ethanol in a clean glass vial. Sonicate the solution for 1-2 minutes to ensure complete dissolution.
-
Immersion: Fully immerse the clean, dry gold substrate into the thiol solution. Handle the substrate only with clean tweezers.
-
Incubation:
-
To minimize oxidation, it is recommended to reduce the headspace above the solution and backfill the container with an inert gas like nitrogen or argon.
-
Seal the container tightly (e.g., with a cap and Parafilm®).
-
Allow the self-assembly process to proceed for 18-24 hours at room temperature. Longer assembly times generally lead to more ordered and densely packed monolayers.
-
-
Rinsing:
-
After incubation, carefully remove the substrate from the thiol solution with tweezers.
-
Rinse the surface thoroughly with a stream of fresh ethanol for 15-20 seconds to remove non-chemisorbed molecules.
-
To further ensure a clean monolayer, place the substrate in a beaker of fresh ethanol and sonicate for 1-3 minutes.
-
Perform a final rinse with ethanol.
-
-
Drying and Storage:
-
Dry the modified substrate under a gentle stream of dry nitrogen.
-
Store the sample in a clean, dry environment, such as a Petri dish backfilled with nitrogen, until characterization or use.
-
Data Presentation
| Parameter | Representative Value | Characterization Technique | Significance |
| Advancing Water Contact Angle | 70° - 85° | Contact Angle Goniometry | Indicates surface hydrophobicity and monolayer packing density. |
| Ellipsometric Thickness | 5 - 15 Å | Ellipsometry | Measures the thickness of the monolayer, helping to infer molecular orientation (looped vs. standing). |
| Reductive Desorption Potential | -0.8 to -1.2 V (vs. Ag/AgCl) | Cyclic Voltammetry (CV) | Provides information on the binding strength and stability of the SAM on the gold surface. |
| Thermal Stability (in vacuum) | Desorption begins > 100 °C | Thermal Desorption Spectroscopy (TDS) | Assesses the thermal stability of the monolayer; dithiols may exhibit enhanced stability. |
Note: The values presented are estimates based on published data for short-chain alkanedithiols and should be experimentally verified for this compound.
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow for the surface modification process.
Caption: Workflow for gold surface modification with a dithiol SAM.
Logical Relationships: Dithiol Binding Configurations
This compound can adopt different binding geometries on the gold surface, which dictates the final surface chemistry.
Caption: Possible binding modes of a dithiol on a gold surface.
Application Notes and Protocols: (2-Mercaptoethyl)cyclohexanethiol as a Cross-Linking Agent for Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Mercaptoethyl)cyclohexanethiol, with the chemical formula C8H16S2, is a dithiol cross-linking agent utilized in the synthesis of advanced polymer networks. Its unique cyclic aliphatic structure and two reactive thiol groups allow for the formation of robust and flexible cross-linked polymer architectures. This document provides detailed application notes and experimental protocols for the use of this compound in creating cross-linked polymers, with a focus on thiol-ene and thiol-epoxy reaction mechanisms. These materials find applications in fields ranging from industrial coatings and adhesives to advanced biomaterials and drug delivery systems.
While specific quantitative data for this compound is limited in publicly available literature, the following data, based on analogous aliphatic dithiol cross-linkers, provides a strong predictive framework for its performance.
Data Presentation: Properties of Dithiol Cross-Linked Polymers
The following tables summarize the typical effects of incorporating aliphatic dithiol cross-linkers on the mechanical, thermal, and swelling properties of various polymer systems. These values should be considered as a general guide and may vary depending on the specific polymer, cross-linker concentration, and curing conditions.
Table 1: Mechanical Properties of Dithiol Cross-Linked Polymers
| Polymer System | Dithiol Cross-linker Type | Cross-linker Concentration (% w/w) | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (MPa) |
| Poly(ethylene glycol) diacrylate (PEGDA) Hydrogel | Aliphatic Dithiol | 5 | 0.1 - 0.5 | 20 - 50 | 0.2 - 1.0 |
| Poly(ethylene glycol) diacrylate (PEGDA) Hydrogel | Aliphatic Dithiol | 10 | 0.5 - 1.5 | 10 - 30 | 1.0 - 5.0 |
| Epoxy Resin | Aliphatic Polythiol | 30 | 40 - 70 | 5 - 10 | 1000 - 2500 |
| Thiol-ene Network | Aliphatic Dithiol | Stoichiometric | 5 - 20 | 50 - 150 | 10 - 100 |
Table 2: Thermal Properties of Dithiol Cross-Linked Polymers
| Polymer System | Dithiol Cross-linker Type | Cross-linker Concentration (% w/w) | Glass Transition Temperature (Tg) (°C) | Onset of Thermal Degradation (°C) |
| Poly(methyl methacrylate) (PMMA) | Aliphatic Dithiol | 10 | 105 - 115 | 250 - 280 |
| Epoxy Resin | Aliphatic Polythiol | 30 | 80 - 120 | 300 - 350 |
| Thiol-ene Network | Aliphatic Dithiol | Stoichiometric | 20 - 60 | 280 - 320 |
Table 3: Swelling Properties of Dithiol Cross-Linked Hydrogels
| Polymer System | Dithiol Cross-linker Type | Cross-linker Concentration (% w/w) | Swelling Ratio (q) |
| Poly(ethylene glycol) diacrylate (PEGDA) | Aliphatic Dithiol | 5 | 15 - 25 |
| Poly(ethylene glycol) diacrylate (PEGDA) | Aliphatic Dithiol | 10 | 8 - 15 |
| Hyaluronic Acid | Aliphatic Dithiol | Stoichiometric | 20 - 40 |
Experimental Protocols
The following are detailed protocols for common cross-linking reactions involving dithiol agents like this compound.
Protocol 1: Photoinitiated Thiol-Ene Cross-Linking of a Hydrogel
This protocol describes the formation of a cross-linked hydrogel using a photoinitiated thiol-ene "click" reaction.
Materials:
-
Poly(ethylene glycol) diacrylate (PEGDA, Mn 700)
-
This compound
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
UV light source (365 nm)
Procedure:
-
Preparation of Precursor Solution:
-
In a light-protected vial, dissolve PEGDA (e.g., 20% w/v) in PBS.
-
Add this compound to achieve the desired stoichiometric ratio of thiol to ene functional groups (e.g., 1:1). Ensure complete dissolution by gentle vortexing.
-
Add the photoinitiator (e.g., 0.5% w/v relative to the total monomer weight). Mix until fully dissolved.
-
-
Casting and Curing:
-
Pipette the precursor solution into a mold of the desired shape (e.g., between two glass slides with a defined spacer thickness).
-
Expose the mold to UV light (365 nm, e.g., 5-10 mW/cm²) for a sufficient time to ensure complete cross-linking (e.g., 5-15 minutes). Curing time may need to be optimized based on the photoinitiator concentration and light intensity.
-
-
Post-Curing and Purification:
-
Carefully remove the cross-linked hydrogel from the mold.
-
To remove any unreacted monomers and photoinitiator, immerse the hydrogel in a large volume of PBS.
-
Replace the PBS solution every 12 hours for a period of 48-72 hours.
-
-
Characterization:
-
The swelling ratio can be determined by measuring the weight of the swollen hydrogel and its dry weight.
-
Mechanical properties can be assessed using techniques such as tensile testing or rheometry.
-
Protocol 2: Thermal Curing of an Epoxy Resin
This protocol outlines the process for cross-linking an epoxy resin using a dithiol agent, which is analogous to the use of polythiols as curing agents.
Materials:
-
Bisphenol A diglycidyl ether (DGEBA) based epoxy resin
-
This compound
-
Tertiary amine catalyst (e.g., 2,4,6-Tris(dimethylaminomethyl)phenol, DMP-30)
Procedure:
-
Formulation:
-
In a disposable container, weigh the epoxy resin.
-
Add this compound. The stoichiometric ratio of thiol groups to epoxy groups is typically 1:1, but can be varied to modify the properties of the final material.
-
Add a catalytic amount of the tertiary amine (e.g., 1-2 parts per hundred parts of resin).
-
-
Mixing:
-
Thoroughly mix the components for several minutes until a homogeneous mixture is obtained. Be careful to minimize the introduction of air bubbles. Degassing in a vacuum chamber may be necessary for applications requiring high optical clarity.
-
-
Curing:
-
Pour the mixture into a pre-heated mold.
-
Cure the formulation in an oven at a specified temperature and duration. A typical curing schedule might be 2 hours at 80°C followed by a post-cure of 1 hour at 120°C. The optimal curing schedule will depend on the specific resin system and desired properties.[1]
-
-
Demolding and Characterization:
-
Allow the mold to cool to room temperature before demolding the cured polymer.
-
Characterize the thermal and mechanical properties using techniques such as Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Dynamic Mechanical Analysis (DMA).
-
Visualizations
Thiol-Ene Cross-Linking Mechanism
The following diagram illustrates the radical-mediated thiol-ene "click" reaction, a common pathway for cross-linking with this compound.
Caption: Radical-initiated thiol-ene cross-linking pathway.
Thiol-Epoxy Curing Workflow
This diagram outlines the experimental workflow for the thermal curing of an epoxy resin with a dithiol cross-linking agent.
Caption: Experimental workflow for thiol-epoxy curing.
Logical Relationship of Cross-linking to Polymer Properties
This diagram illustrates the cause-and-effect relationship between the concentration of the dithiol cross-linking agent and the resulting properties of the polymer network.
Caption: Impact of cross-linker concentration on polymer properties.
References
Application Notes and Protocols: (2-Mercaptoethyl)cyclohexanethiol in Self-Assembled Monolayers
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Mercaptoethyl)cyclohexanethiol is a dithiol molecule of interest for the formation of self-assembled monolayers (SAMs) on various substrates, particularly gold. The presence of two thiol groups allows for versatile surface functionalization. One thiol group can anchor the molecule to the substrate, while the other remains available for further chemical modifications or for binding to nanoparticles and biomolecules. This dual functionality makes this compound a promising candidate for applications in biosensing, drug delivery, and materials science. This document provides an overview of its applications, quantitative data for analogous compounds, and detailed experimental protocols for the formation and characterization of SAMs based on this molecule.
Applications
Self-assembled monolayers of this compound can be utilized in a variety of applications, including:
-
Nanoparticle Immobilization: The free thiol groups on the SAM surface can act as anchor points for the covalent attachment of metallic or semiconductor nanoparticles. This allows for the creation of well-ordered nanoparticle arrays with controlled interparticle spacing, which is crucial for applications in plasmonics, catalysis, and nanoelectronics.
-
Biosensor Fabrication: The terminal thiol group can be used to immobilize biomolecules such as DNA, proteins, and antibodies. This functionalization is a key step in the development of highly specific and sensitive biosensors for diagnostics and drug discovery.
-
Surface Energy Tuning: The cyclohexyl group influences the packing density and surface energy of the monolayer. By forming a well-defined organic layer, the surface properties of the substrate can be precisely controlled, which is important for studies of wetting, adhesion, and biocompatibility.
-
Drug Delivery Systems: Functionalized surfaces with this compound SAMs can be used to load and release drugs in a controlled manner. The thiol groups can be used to attach drug molecules via cleavable linkers, allowing for targeted drug delivery.
Quantitative Data
| Property | Value | Substrate | Measurement Technique | Notes |
| Advancing Contact Angle (Water) | 70° - 90° | Au(111) | Contact Angle Goniometry | The exact value depends on the packing density and orientation of the molecules. |
| Receding Contact Angle (Water) | 50° - 70° | Au(111) | Contact Angle Goniometry | Hysteresis is indicative of surface heterogeneity and molecular rearrangement. |
| Ellipsometric Thickness | 5 - 10 Å | Au | Ellipsometry | Corresponds to a monolayer thickness, dependent on the tilt angle of the molecules. |
| Reductive Desorption Peak | -0.8 V to -1.0 V (vs. Ag/AgCl) | Au | Cyclic Voltammetry | Potential at which the SAM is reductively desorbed from the gold surface. |
Experimental Protocols
1. Substrate Preparation (Gold-coated Silicon Wafer)
A clean and smooth substrate is crucial for the formation of high-quality SAMs.
-
Materials:
-
Gold-coated silicon wafers (e.g., 100 nm Au layer on a Ti adhesion layer).
-
Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE).
-
Deionized (DI) water (18.2 MΩ·cm).
-
Ethanol (absolute).
-
Nitrogen gas stream.
-
-
Protocol:
-
Cut the gold-coated silicon wafer into desired dimensions (e.g., 1 cm x 1 cm).
-
Immerse the substrates in Piranha solution for 10-15 minutes to remove organic contaminants.
-
Rinse the substrates thoroughly with copious amounts of DI water.
-
Rinse with ethanol.
-
Dry the substrates under a gentle stream of nitrogen gas.
-
Use the substrates immediately for SAM formation.
-
2. SAM Formation
-
Materials:
-
This compound.
-
Anhydrous ethanol.
-
Clean, dry glass vial.
-
Cleaned gold substrates.
-
-
Protocol:
-
Prepare a 1-10 mM solution of this compound in anhydrous ethanol in a clean glass vial.
-
Immerse the freshly cleaned gold substrates in the dithiol solution.
-
Seal the vial and leave it undisturbed at room temperature for 12-24 hours to allow for the formation of a well-ordered monolayer.
-
After incubation, remove the substrates from the solution.
-
Rinse the substrates thoroughly with ethanol to remove any physisorbed molecules.
-
Dry the substrates under a gentle stream of nitrogen gas.
-
The SAM-functionalized substrates are now ready for characterization or further functionalization.
-
3. Characterization of the SAM
-
Contact Angle Goniometry:
-
Place a droplet of DI water (typically 1-5 µL) on the SAM-coated surface.
-
Measure the angle between the substrate surface and the tangent of the droplet at the solid-liquid-vapor interface.
-
Measure both the advancing and receding contact angles to assess surface homogeneity.
-
-
Ellipsometry:
-
Use a nulling or spectroscopic ellipsometer to measure the change in polarization of light reflected from the surface.
-
Model the surface as a layered structure (silicon/silicon dioxide/titanium/gold/SAM) to determine the thickness of the organic monolayer.
-
-
X-ray Photoelectron Spectroscopy (XPS):
-
Irradiate the sample with X-rays to cause the emission of core-level electrons.
-
Analyze the kinetic energy of the emitted electrons to determine the elemental composition and chemical states of the surface.
-
Look for the S 2p signal to confirm the presence of the thiol linker on the gold surface.
-
Visualizations
Caption: Experimental workflow for the formation and characterization of dithiol SAMs.
Caption: Logical relationship for nanoparticle immobilization on a dithiol SAM.
Synthesis of High-Refractive-Index Polythiourethanes Using Dithiols: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of high-refractive-index (HRI) polythiourethanes (PTUs) utilizing dithiols. PTUs are a class of sulfur-containing polymers renowned for their excellent optical properties, including high refractive indices and good transparency, making them ideal for applications in optical lenses, coatings, and other advanced optical devices. The synthesis, based on the efficient thiol-isocyanate click reaction, allows for the creation of highly homogeneous and densely crosslinked polymer networks.
Introduction to High-Refractive-Index Polythiourethanes
The demand for lightweight and high-performance optical materials has driven the development of HRI polymers. Polythiourethanes have emerged as a leading class of materials in this field due to the incorporation of highly polarizable sulfur atoms, which significantly contribute to their high refractive index. The versatility of PTU synthesis allows for the tuning of optical and mechanical properties by carefully selecting the dithiol and diisocyanate monomers, as well as the catalyst. Aromatic diisocyanates and sulfur-containing dithiols are commonly employed to maximize the refractive index.
Key Monomers and Catalysts
The properties of the resulting polythiourethane are directly influenced by the chemical structures of the constituent monomers and the catalyst used for the polymerization reaction.
Dithiols
Dithiols are the primary source of sulfur in the polymer backbone, which is crucial for achieving a high refractive index. The structure of the dithiol also impacts the mechanical properties and the Abbe's number of the final polymer.
-
2,3-bis((2-mercaptoethyl)thio)-1-propanethiol (GST) : A trifunctional thiol that leads to a densely crosslinked network, resulting in a high refractive index and excellent mechanical properties.
-
4-mercaptomethyl-3,6-dithia-1,8-octanedithiol (BES) : Another polythiol that contributes to a high refractive index.
-
Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP) : A tetrathiol often used to create highly crosslinked networks.
Diisocyanates
The diisocyanate component provides the urethane linkage and influences the rigidity and aromatic content of the polymer, which also affects the refractive index.
-
m-Xylylene diisocyanate (XDI) : An aromatic diisocyanate that, when combined with sulfur-containing dithiols, produces PTUs with a high refractive index.
-
1,3-bis(isocyanatomethyl)cyclohexane (H6XDI) : A cycloaliphatic diisocyanate that can be used to improve the thermal and mechanical properties of the resulting PTU.
-
Isophorone diisocyanate (IPDI) : An aliphatic diisocyanate that can be utilized to tailor the properties of the polythiourethane.
-
Toluene diisocyanate (TDI) : An aromatic diisocyanate that reacts rapidly and contributes to a rigid polymer network.
Catalysts
The thiol-isocyanate reaction is typically catalyzed to achieve a reasonable reaction rate and complete conversion.
-
Organotin Catalysts : Dibutyltin dichloride (DBTC) and dibutyltin dilaurate (DBTDL) are commonly used Lewis acid catalysts in the industrial production of polythiourethane lenses. However, there is a trend to move away from tin-based catalysts due to their toxicity.
-
Tertiary Amines : Triethylamine and N,N,N',N'-tetramethyl-1,4-diaminobutane (TMDB) are effective basic catalysts for the thiol-isocyanate click reaction. TMDB has been shown to have higher catalytic activity than DBTC.
Data Presentation
The following tables summarize the optical properties of polythiourethanes synthesized from various combinations of dithiols and diisocyanates.
| Diisocyanate | Dithiol/Polythiol | Catalyst | Refractive Index (n_D) | Abbe's Number (ν_D) | Reference |
| m-Xylylene diisocyanate (XDI) | 2,3-bis((2-mercaptoethyl)thio)-1-propanethiol (GST) | Dibutyltin dichloride (DBTC) | 1.6559 | 33.24 | |
| 1,3-bis(isocyanatomethyl)cyclohexane (H6XDI) | 2,3-bis((2-mercaptoethyl)thio)-1-propanethiol (GST) | N,N,N',N'-tetramethyl-1,4-diaminobutane (TMDB) | 1.617 | 38 | |
| Toluene diisocyanate (TDI) | Trimethylolpropane tris(3-mercaptopropionate) (S3) | Not specified | - | - | |
| Hexamethylene diisocyanate (HDI) | Trimethylolpropane tris(3-mercaptopropionate) (S3) | Not specified | - | - | |
| Isophorone diisocyanate (IPDI) | Trimethylolpropane tris(3-mercaptopropionate) (S3) | Not specified | - | - |
Experimental Protocols
This section provides a general protocol for the synthesis of high-refractive-index polythiourethanes. Specific parameters such as curing temperature and time may need to be optimized depending on the specific monomers and catalyst used.
Materials and Equipment
-
Dithiol monomer (e.g., 2,3-bis((2-mercaptoethyl)thio)-1-propanethiol)
-
Diisocyanate monomer (e.g., m-xylylene diisocyanate)
-
Catalyst (e.g., dibutyltin dichloride or a tertiary amine)
-
Vacuum oven or desiccator
-
Glass molds for casting
-
Mixing vessel
-
Stirring apparatus
-
Refractometer (for measuring refractive index)
-
Abbe refractometer (for measuring Abbe's number)
General Synthesis Protocol
-
Monomer Preparation : Ensure all monomers are pure and dry. Liquid monomers should be degassed under vacuum to remove any dissolved gases.
-
Mixing : In a clean, dry mixing vessel, accurately weigh and mix the dithiol and diisocyanate monomers in the desired stoichiometric ratio (typically a 1:1 ratio of thiol to isocyanate functional groups).
-
Catalyst Addition : Add the catalyst to the monomer mixture. The amount of catalyst will depend on the specific catalyst and desired reaction rate, but it is typically in the parts-per-million (ppm) range. Mix thoroughly to ensure homogeneous distribution.
-
Casting : Pour the reactive mixture into a pre-heated and cleaned glass mold. Ensure there are no air bubbles. The mold is typically treated with a release agent to facilitate demolding.
-
Curing : Place the filled mold in an oven and cure using a programmed temperature cycle. A typical curing cycle might involve a gradual increase in temperature to ensure a uniform and complete reaction. For example, the temperature could be ramped from room temperature to 120°C over several hours and then held at the final temperature for a period to complete the curing.
-
Demolding and Post-Curing : After the curing is complete, allow the mold to cool to room temperature. Carefully demold the solid polythiourethane sheet or lens. A post-curing step at an elevated temperature may be performed to ensure the complete reaction of all functional groups and to relieve any internal stresses.
-
Characterization :
-
Refractive Index and Abbe's Number : Measure the refractive index and Abbe's number of the cured polymer using a refractometer.
-
Transparency : Assess the optical transparency of the material using a UV-Vis spectrophotometer.
-
Mechanical Properties : Evaluate the mechanical properties such as tensile strength and hardness using appropriate instrumentation.
-
Thermal Properties : Determine the glass transition temperature (Tg) using differential scanning calorimetry (DSC) or dynamic mechanical analysis (DMA).
-
Visualizations
Synthesis Workflow
Caption: General workflow for the synthesis of high-refractive-index polythiourethanes.
Monomer to Polymer Relationship
Caption: Relationship between dithiol and diisocyanate monomers forming a polythiourethane network.
Application Note & Protocol: Thiol-Ene Click Chemistry with (2-Mercaptoethyl)cyclohexanethiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiol-ene "click" chemistry has emerged as a powerful and versatile tool for efficient and specific covalent bond formation in various scientific disciplines, including polymer chemistry, materials science, bioconjugation, and drug development.[1][2][3] This reaction, which involves the addition of a thiol to an alkene, is characterized by high yields, rapid reaction rates, stereoselectivity, and tolerance to a wide range of functional groups and reaction conditions.[3][4] The thiol-ene reaction can proceed through either a free-radical or a nucleophilic Michael addition mechanism.[1][2] The free-radical pathway, often initiated by light (photoinitiation) or heat, results in an anti-Markovnikov addition product.[1][5] This application note provides a detailed experimental protocol for a photoinitiated thiol-ene click reaction using (2-Mercaptoethyl)cyclohexanethiol as a dithiol monomer.
Core Principles
The photoinitiated thiol-ene reaction proceeds via a free-radical chain mechanism consisting of initiation, propagation, and termination steps.[2] A photoinitiator, upon exposure to UV light, generates free radicals. These radicals abstract a hydrogen atom from the thiol (R-SH), forming a thiyl radical (R-S•). The thiyl radical then adds across the double bond of an alkene ("ene"), creating a carbon-centered radical. This carbon-centered radical subsequently abstracts a hydrogen from another thiol molecule, yielding the thioether product and regenerating a thiyl radical, which continues the chain reaction.[1][2]
Experimental Protocol
This protocol details the photoinitiated thiol-ene reaction between this compound and a generic di-ene, 1,7-octadiene, as a model system.
Materials and Equipment:
-
This compound
-
1,7-Octadiene
-
2,2-Dimethoxy-2-phenylacetophenone (DMPA) (Photoinitiator)
-
Dichloromethane (DCM), anhydrous
-
Nitrogen gas source
-
Quartz reaction vessel or UV-transparent vial
-
UV lamp (e.g., 365 nm)
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
-
Standard laboratory glassware
-
Analytical instruments: NMR spectrometer, FT-IR spectrometer, Mass Spectrometer
Procedure:
-
Reagent Preparation:
-
In a clean, dry quartz reaction vessel equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and 1,7-octadiene (1.0 eq) in anhydrous dichloromethane (DCM) to achieve a desired concentration (e.g., 0.5 M).
-
Add the photoinitiator, 2,2-dimethoxy-2-phenylacetophenone (DMPA), to the solution (e.g., 1-5 mol% relative to the thiol functional groups).[6]
-
-
Reaction Setup and Execution:
-
Seal the reaction vessel with a septum and purge the solution with nitrogen gas for 15-20 minutes to remove dissolved oxygen, which can inhibit radical reactions.[7]
-
Place the reaction vessel under a UV lamp (365 nm) at room temperature.[8]
-
Irradiate the stirred reaction mixture for the desired amount of time. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[9]
-
-
Work-up and Purification:
-
Once the reaction is complete, remove the solvent using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to remove any unreacted starting materials and the photoinitiator.
-
Collect the fractions containing the desired product and concentrate them under reduced pressure to yield the purified thioether product.
-
Safety Precautions: Thiols are known for their strong, unpleasant odor and should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. UV radiation is harmful; ensure proper shielding is in place during the reaction.
Data Presentation
Table 1: Reaction Conditions and Yields for the Thiol-Ene Reaction of this compound with 1,7-Octadiene.
| Entry | Thiol:Ene Ratio | Photoinitiator (mol%) | Reaction Time (min) | Yield (%) |
| 1 | 1:1 | 1 | 15 | >95 |
| 2 | 1:1 | 1 | 30 | >99 |
| 3 | 1:1.2 | 1 | 30 | >99 |
| 4 | 1.2:1 | 1 | 30 | >99 |
Table 2: Spectroscopic Data for the Product.
| Technique | Key Signals/Bands |
| ¹H NMR | Disappearance of vinyl proton signals (~4.9-5.8 ppm). Appearance of new signals corresponding to the thioether protons. |
| ¹³C NMR | Disappearance of sp² carbon signals from the alkene (~114-140 ppm). Appearance of new sp³ carbon signals in the thioether backbone. |
| FT-IR | Disappearance of the S-H stretching band (~2550 cm⁻¹). Disappearance of the C=C stretching band (~1640 cm⁻¹). Appearance of C-S stretching bands (~600-800 cm⁻¹). |
| MS (ESI) | Molecular ion peak corresponding to the calculated mass of the product. |
Visualizations
References
- 1. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. “Thiol-ene” click chemistry: A facile and versatile route to functionalization of porous polymer monoliths - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetic Model under Light-Limited Condition for Photoinitiated Thiol–Ene Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (2-Mercaptoethyl)cyclohexanethiol in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, coordination chemistry, and potential applications of (2-Mercaptoethyl)cyclohexanethiol. The protocols detailed herein are based on established chemical principles and analogous compounds, offering a foundational guide for the utilization of this versatile dithiol ligand in research and development.
Introduction
This compound, with the IUPAC name 1-(2-sulfanylethyl)cyclohexane-1-thiol, is a vicinal dithiol ligand. Its two sulfur atoms can chelate to a metal center, forming stable five-membered rings. This structural motif is of significant interest in coordination chemistry due to the diverse reactivity and electronic properties of the resulting metal complexes. The cyclohexane backbone provides a rigid scaffold, influencing the stereochemistry of the coordination sphere. Dithiolate ligands, in general, are known to stabilize a variety of metal ions in different oxidation states and have found applications in catalysis, materials science, and as therapeutic agents.[1] The exploration of this compound as a ligand offers opportunities for the development of novel coordination complexes with unique properties.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from vinylcyclohexene. The following protocol is adapted from the principles outlined in U.S. Patent 3,050,452, which describes the synthesis of a mixture of 3-(2-mercaptoethyl)cyclohexanethiol and 4-(2-mercaptoethyl)cyclohexanethiol.
Protocol 1: Synthesis of this compound
Materials:
-
4-Vinylcyclohexene
-
Hydrogen sulfide (H₂S)
-
Thioacetic acid (CH₃COSH)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
A suitable free-radical initiator (e.g., azobisisobutyronitrile, AIBN) or UV lamp
Procedure:
Step 1: Thioacetylation of 4-Vinylcyclohexene
-
In a reaction vessel equipped with a stirrer, dropping funnel, and a reflux condenser, charge 4-vinylcyclohexene.
-
Slowly add an excess of thioacetic acid to the vinylcyclohexene. The reaction is exothermic, and the temperature should be controlled.
-
Add a catalytic amount of a free-radical initiator or irradiate with a UV lamp to facilitate the anti-Markovnikov addition of thioacetic acid across the vinyl group's double bond.
-
After the addition is complete, stir the reaction mixture at room temperature for several hours or until the reaction is complete (monitored by TLC or GC).
-
The primary product of this step is S-(2-(cyclohex-3-en-1-yl)ethyl) ethanethioate.
Step 2: Addition of the second thiol group
-
The second thiol group is introduced by the addition of a sulfur source to the cyclohexene ring. This can be achieved by reacting the product from Step 1 with hydrogen sulfide in the presence of a suitable catalyst.
Step 3: Saponification to the Dithiol
-
To the crude product from the previous step, add a solution of sodium hydroxide in a mixture of ethanol and water.
-
Reflux the mixture for several hours to effect the saponification of the thioacetate group to the corresponding thiol.
-
After cooling, carefully neutralize the reaction mixture with hydrochloric acid.
-
Extract the product into diethyl ether.
-
Wash the ether layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
The product can be purified by vacuum distillation.
dot
Caption: Synthetic workflow for this compound.
Coordination Chemistry
This compound is expected to act as a bidentate, monoanionic (after deprotonation of one thiol group) or dianionic (after deprotonation of both thiol groups) ligand, forming a stable five-membered chelate ring with a metal ion. The general reaction for the formation of a metal complex can be represented as:
Mⁿ⁺ + L-H₂ → [M(L)]⁽ⁿ⁻²⁾⁺ + 2H⁺
Where Mⁿ⁺ is a metal ion and L-H₂ is the neutral dithiol ligand.
Protocol 2: General Synthesis of a Metal-(2-Mercaptoethyl)cyclohexanethiolate Complex
Materials:
-
This compound
-
A metal salt (e.g., NiCl₂, PdCl₂, Pt(COD)Cl₂, etc.)
-
A suitable solvent (e.g., methanol, ethanol, acetonitrile, or a mixture)
-
A base (e.g., sodium hydroxide, sodium methoxide, or triethylamine)
Procedure:
-
Dissolve the this compound ligand in the chosen solvent in a reaction flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add two equivalents of the base to deprotonate the thiol groups, forming the dithiolate.
-
In a separate flask, dissolve the metal salt in the same solvent.
-
Slowly add the metal salt solution to the ligand solution with stirring.
-
A precipitate of the metal complex may form immediately, or the reaction may require stirring at room temperature or gentle heating for a period of time.
-
Monitor the reaction by an appropriate method (e.g., TLC, color change).
-
Once the reaction is complete, isolate the complex by filtration or by removing the solvent under reduced pressure.
-
Wash the isolated complex with a suitable solvent to remove any unreacted starting materials and by-products.
-
The complex can be further purified by recrystallization from an appropriate solvent system.
dot
Caption: General workflow for synthesizing a metal complex.
Characterization of Metal Complexes
The resulting metal complexes can be characterized by a variety of spectroscopic and analytical techniques to determine their structure and properties.
| Technique | Expected Information | Example Data (Analogous Dithiolate Complexes) |
| Infrared (IR) Spectroscopy | Disappearance of the S-H stretching band (around 2550 cm⁻¹). Appearance of new bands corresponding to M-S vibrations in the far-IR region. | S-H band absent. M-S bands observed at 300-400 cm⁻¹. |
| ¹H and ¹³C NMR Spectroscopy | For diamagnetic complexes, the spectra will show shifts in the signals of the cyclohexane and ethyl protons upon coordination to the metal. | Significant downfield or upfield shifts of protons adjacent to the sulfur atoms. |
| UV-Vis Spectroscopy | Intense ligand-to-metal charge transfer (LMCT) bands are characteristic of many thiolate complexes. | Strong absorptions in the UV and visible regions. |
| X-ray Crystallography | Provides the definitive solid-state structure, including bond lengths, bond angles, and coordination geometry. | For a square planar Ni(II) complex: Ni-S bond lengths of ~2.2 Å, S-Ni-S bite angle of ~90°. |
| Cyclic Voltammetry | To study the redox properties of the metal center and the ligand. | Reversible or quasi-reversible redox waves corresponding to Mⁿ⁺/M⁽ⁿ⁺¹⁾⁺ couples. |
Applications in Drug Development and Research
Vicinal dithiol compounds and their metal complexes have shown promise in several areas relevant to drug development and biomedical research.
Enzyme Inhibition
Many enzymes, particularly those containing metal ions in their active sites, can be targeted by chelating ligands. Dithiol compounds can act as inhibitors of metalloenzymes by binding to the active site metal ion and displacing a substrate or a crucial water molecule.
dot
Caption: Mechanism of enzyme inhibition by a dithiol complex.
Radiopharmaceuticals
Radioisotopes of metals such as Technetium-99m (⁹⁹ᵐTc) and Rhenium-186/188 (¹⁸⁶/¹⁸⁸Re) are used in diagnostic and therapeutic radiopharmaceuticals. Dithiol ligands are effective chelators for these metals, forming stable complexes that can be targeted to specific tissues or organs. The cyclohexane backbone of this compound could be further functionalized to attach a biomolecule for targeted delivery.
Bioreductive Prodrugs
Some metal-dithiolate complexes are stable under normal physiological conditions but can be reduced in the hypoxic (low oxygen) environment of solid tumors. This reduction can lead to the release of a cytotoxic ligand or the activation of the metal center to a more toxic species, representing a strategy for tumor-selective drug delivery.
Catalysis
Metal-dithiolate complexes are known to be active catalysts for a variety of organic transformations. The specific steric and electronic properties imparted by the this compound ligand could lead to novel catalytic activities, for example, in cross-coupling reactions or hydrogen evolution reactions.
Conclusion
This compound represents a promising, yet underexplored, dithiol ligand in coordination chemistry. The protocols and information provided in these application notes serve as a starting point for researchers to synthesize this ligand and its metal complexes, and to investigate their potential applications in diverse fields, including drug development, radiopharmaceuticals, and catalysis. Further research into the specific properties and reactivity of its coordination compounds is warranted to fully unlock the potential of this versatile ligand.
References
Application Notes and Protocols for (2-Mercaptoethyl)cyclohexanethiol in the Preparation of Optical Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Mercaptoethyl)cyclohexanethiol is a dithiol compound with significant potential in the synthesis of advanced optical materials. Its cyclohexane core provides a stable, alicyclic structure, while the two thiol functional groups offer reactive sites for polymerization. The incorporation of sulfur atoms is a key strategy for increasing the refractive index of polymers, making them suitable for applications such as high-performance lenses, optical adhesives, and coatings. The primary application of dithiols like this compound is in the preparation of polythiourethanes through polyaddition reactions with diisocyanates. These materials are sought after for their high refractive index, good optical transparency, and tunable mechanical properties.
Due to the limited availability of specific experimental data for this compound in the current literature, this document provides a representative protocol based on the well-established chemistry of structurally similar dithiols used in the synthesis of high refractive index polythiourethanes. The principles and procedures outlined herein are readily adaptable for the use of this compound.
Key Applications
Polymers derived from this compound are expected to be excellent candidates for a variety of optical applications, including:
-
Ophthalmic Lenses: The potential for high refractive index allows for the production of thinner and lighter lenses.
-
Optical Adhesives: Materials with good adhesion and optical clarity are essential for bonding optical components.
-
Anti-Reflective Coatings: High refractive index polymers are a crucial component in multi-layer anti-reflective coatings.
-
LED Encapsulation: Materials with high thermal stability and refractive index can improve the light extraction efficiency of LEDs.
Data Presentation
The following tables summarize typical quantitative data for high refractive index polythiourethanes synthesized from dithiols and diisocyanates. These values provide a benchmark for the expected performance of polymers derived from this compound.
Table 1: Optical and Thermal Properties of a Representative Polythiourethane
| Property | Value |
| Refractive Index (n_D) | 1.617[1] |
| Abbe Number (ν_D) | 38[1] |
| Light Transmittance (410-900 nm) | 87%[1] |
| Glass Transition Temperature (T_g) by DSC | 102 °C[1] |
| Glass Transition Temperature (T_g) by DMA | 129 °C[1] |
| 5% Weight Loss Temperature (T_d5) | 279 °C[1] |
Table 2: Mechanical and Physical Properties of a Representative Polythiourethane
| Property | Value |
| Tensile Strength | 95.64 MPa[1][2] |
| Water Contact Angle | 100°[1] |
Experimental Protocols
This section provides a detailed methodology for the synthesis of a high refractive index polythiourethane, which can be adapted for use with this compound.
Protocol 1: Synthesis of High Refractive Index Polythiourethane Resin
Objective: To synthesize a polythiourethane resin with a high refractive index via a thiol-isocyanate polyaddition reaction.
Materials:
-
Dithiol monomer (e.g., this compound)
-
Diisocyanate monomer (e.g., 1,3-bis(isocyanatomethyl)cyclohexane)
-
Catalyst (e.g., N,N,N',N'-tetramethyl-1,4-diaminobutane (TMDB) or Dibutyltin dichloride (DBTC))
-
Degassed mixing vessel
-
Vacuum oven
-
Molds for casting (e.g., glass plates with a spacer)
Procedure:
-
Monomer Preparation: Ensure both the dithiol and diisocyanate monomers are degassed under vacuum for at least 1 hour prior to use to remove any dissolved gases.
-
Mixing: In the degassed mixing vessel, add the dithiol monomer.
-
Catalyst Addition: Add the catalyst to the dithiol monomer and mix thoroughly. The typical concentration of the catalyst is around 150 ppm.[1]
-
Diisocyanate Addition: Slowly add the stoichiometric equivalent of the diisocyanate monomer to the dithiol-catalyst mixture while stirring continuously. The reaction is exothermic, so control the addition rate to maintain a manageable temperature.
-
Degassing the Mixture: Once the diisocyanate is fully added and the mixture is homogeneous, degas the mixture under vacuum to remove any bubbles formed during mixing.
-
Casting: Pour the bubble-free resin into the pre-heated molds.
-
Curing: Transfer the filled molds to a programmable oven for curing. A typical curing cycle involves a gradual increase in temperature to ensure complete reaction and minimize internal stress. A representative curing schedule is:
-
Hold at 60°C for 12 hours.
-
Ramp to 120°C over 2 hours.
-
Hold at 120°C for 10 hours.
-
-
Demolding: After the curing cycle is complete, allow the molds to cool down to room temperature slowly. Carefully demold the cured polymer sheets.
-
Post-Curing (Optional): For some applications, a post-curing step at a temperature slightly above the glass transition temperature can be performed to enhance the mechanical properties.
Protocol 2: Characterization of the Optical Polymer
Objective: To evaluate the optical, thermal, and mechanical properties of the synthesized polythiourethane.
Methods:
-
Refractive Index and Abbe Number: Use a refractometer to measure the refractive index at different wavelengths (e.g., 486 nm, 589 nm, and 656 nm) to calculate the Abbe number.
-
Optical Transmittance: Use a UV-Vis spectrophotometer to measure the light transmittance of a polished sample in the visible spectrum (400-800 nm).
-
Thermal Properties (DSC and TGA):
-
Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (T_g) by heating the sample at a constant rate (e.g., 10 °C/min).
-
Thermogravimetric Analysis (TGA): Evaluate the thermal stability of the polymer by measuring the weight loss as a function of temperature in a nitrogen atmosphere.
-
-
Mechanical Properties (DMA and Tensile Testing):
-
Dynamic Mechanical Analysis (DMA): Determine the storage modulus, loss modulus, and tan delta to understand the viscoelastic properties and an alternative T_g.
-
Tensile Testing: Use a universal testing machine to measure the tensile strength, Young's modulus, and elongation at break.
-
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and characterization of polythiourethane optical materials.
Caption: Reaction pathway for the formation of polythiourethane from a dithiol and a diisocyanate.
References
Application Notes and Protocols for Functionalizing Gold Surfaces with (2-Mercaptoethyl)cyclohexanethiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of gold surfaces with self-assembled monolayers (SAMs) of organosulfur compounds is a cornerstone of nanotechnology and surface science. This process allows for the precise control of surface properties, enabling applications in biosensing, drug delivery, and biocompatible coatings.[1][2][3] (2-Mercaptoethyl)cyclohexanethiol is a dithiol molecule that offers the potential to form robust, well-ordered monolayers on gold surfaces through the strong affinity of its thiol groups for gold. This document provides detailed protocols for the functionalization of gold surfaces with this compound, methods for characterization, and potential applications in research and drug development.
The formation of SAMs is a spontaneous process driven by the chemisorption of the thiol groups onto the gold substrate, leading to the formation of a stable gold-thiolate bond.[1] The subsequent arrangement of the alkyl chains is driven by van der Waals interactions, resulting in a densely packed, organized monolayer. The quality and characteristics of the resulting SAM are influenced by factors such as solvent choice, immersion time, and temperature.
Data Presentation
The following tables summarize typical quantitative data obtained from the characterization of SAMs formed from molecules analogous to this compound on gold surfaces. This data provides expected ranges and values for researchers working with similar dithiol compounds.
Table 1: X-ray Photoelectron Spectroscopy (XPS) Data for Thiol SAMs on Gold
| Element | Binding Energy (eV) | Assignment | Reference |
| S 2p3/2 | ~162.0 | Bound Thiolate (Au-S) | [4][5] |
| S 2p3/2 | ~163.5 - 164.0 | Unbound Thiol/Disulfide | [5] |
| C 1s | ~284.6 | Alkyl Chain (C-C, C-H) | [4] |
| Au 4f7/2 | ~84.0 | Metallic Gold |
Note: The presence of a dominant peak around 162.0 eV for S 2p is indicative of successful covalent attachment of the thiol to the gold surface.[4][5]
Table 2: Contact Angle Measurements for Functionalized Gold Surfaces
| Surface | Advancing Contact Angle (θa) | Receding Contact Angle (θr) | Hysteresis (θa - θr) | Reference |
| Bare Gold | 60-70° | 20-30° | 40-50° | |
| Cyclohexyl-terminated SAM | ~85-95° | ~75-85° | ~10° | [6] |
| Phenyl-terminated SAM | ~70-80° | ~60-70° | ~10° | [6] |
Note: An increase in the water contact angle after functionalization indicates the formation of a hydrophobic monolayer. The low hysteresis suggests a well-ordered and homogeneous surface.
Experimental Protocols
This section provides a detailed methodology for the preparation and characterization of this compound SAMs on gold surfaces.
Protocol 1: Preparation of Gold Substrates
-
Cleaning: Immerse the gold-coated substrates (e.g., silicon wafers, glass slides) in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 15-30 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Rinsing: Thoroughly rinse the substrates with deionized (DI) water and then with ethanol.
-
Drying: Dry the substrates under a stream of high-purity nitrogen gas.
-
Annealing (Optional): For atomically flat surfaces, flame-anneal the gold substrate using a hydrogen flame.
Protocol 2: Formation of the Self-Assembled Monolayer
-
Solution Preparation: Prepare a 1-10 mM solution of this compound in a suitable solvent such as absolute ethanol or dimethylformamide (DMF).[7]
-
Immersion: Immerse the clean, dry gold substrates into the thiol solution. The immersion time can vary from 1 to 24 hours. A typical immersion time of 18 hours at room temperature is sufficient to form a well-ordered monolayer.[1]
-
Rinsing: After immersion, remove the substrates from the solution and rinse thoroughly with the same solvent used for the solution preparation to remove any non-covalently bound molecules. Follow with a final rinse with ethanol.
-
Drying: Dry the functionalized substrates under a stream of nitrogen gas.
Protocol 3: Characterization of the Functionalized Surface
-
X-ray Photoelectron Spectroscopy (XPS):
-
Mount the functionalized substrate in the XPS analysis chamber.
-
Acquire survey scans to identify the elemental composition of the surface.
-
Perform high-resolution scans of the S 2p, C 1s, and Au 4f regions to determine the chemical state of the elements and confirm the formation of the Au-S bond.[4][5]
-
-
Contact Angle Goniometry:
-
Place a droplet of DI water on the functionalized surface.
-
Measure the static contact angle.
-
For more detailed analysis, measure the advancing and receding contact angles to assess the homogeneity and packing of the monolayer.
-
-
Electrochemical Characterization (Cyclic Voltammetry and Electrochemical Impedance Spectroscopy):
-
Use the functionalized gold substrate as the working electrode in a three-electrode electrochemical cell.
-
Employ a suitable redox probe (e.g., [Fe(CN)6]3-/4-) in an appropriate electrolyte solution.[4]
-
Run cyclic voltammetry to assess the blocking properties of the SAM. A well-formed SAM will block the access of the redox probe to the gold surface, resulting in a decrease in the peak currents.
-
Perform electrochemical impedance spectroscopy (EIS) to model the interface and determine the charge transfer resistance, which is sensitive to the packing and defect density of the monolayer.[8]
-
Visualizations
The following diagrams illustrate the key processes and relationships in the functionalization of gold surfaces.
Caption: Experimental workflow for gold surface functionalization.
Caption: Logical relationship of the functionalization process.
Applications in Drug Development
Functionalized gold surfaces with well-defined chemical properties are invaluable in various stages of drug development:
-
High-Throughput Screening: Immobilization of drug targets (e.g., proteins, enzymes) on functionalized gold surfaces for screening compound libraries using techniques like Surface Plasmon Resonance (SPR).
-
Drug Delivery Systems: Gold nanoparticles functionalized with biocompatible SAMs can be used as carriers for targeted drug delivery.[9][10][11] The surface chemistry can be tailored to improve circulation time, reduce non-specific uptake, and target specific cells or tissues.
-
Biosensors: Development of sensitive and selective biosensors for the detection of biomarkers, pathogens, or drug molecules. The SAM provides a stable and reproducible platform for the immobilization of biorecognition elements such as antibodies or DNA probes.[8]
-
Fundamental Studies: Investigation of protein-surface interactions, cell adhesion, and other biological processes at the molecular level. The ability to control the surface chemistry allows for systematic studies of how surface properties influence biological responses.
References
- 1. if.tugraz.at [if.tugraz.at]
- 2. Solid phase synthesis of functionalised SAM-forming alkanethiol–oligoethyleneglycols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functionalized Gold Nanoparticles and Their Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. helvia.uco.es [helvia.uco.es]
- 5. researchgate.net [researchgate.net]
- 6. lee.chem.uh.edu [lee.chem.uh.edu]
- 7. biomedres.us [biomedres.us]
- 8. Structural Changes of Mercaptohexanol Self-Assembled Monolayers on Gold and Their Influence on Impedimetric Aptamer Sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Surface functionalized gold nanoparticles for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Functionalized Gold Nanoparticles and Their Biomedical Applications [mdpi.com]
Application Notes and Protocols for the Electrochemical Polymerization of Thiol-Containing Monomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The electrochemical polymerization of thiol-containing monomers, particularly derivatives of thiophene, has garnered significant interest in recent years. This technique allows for the facile synthesis of conductive polymer films with tailored functionalities, making them highly attractive for a range of applications, including biosensors, drug delivery systems, and neural interfaces.[1][2][3] The incorporation of thiol (-SH) groups into the polymer structure provides a versatile handle for the immobilization of biomolecules, nanoparticles, or drugs through stable thiol-ene "click" chemistry or disulfide bond formation.[4][5]
These functionalized polythiophenes combine the benefits of inherent conductivity, biocompatibility, and straightforward chemical modification.[6][7] Their electrical properties can be modulated by an external electrical stimulus, enabling applications such as the controlled release of therapeutic agents.[8][9] This document provides detailed application notes and protocols for the electrochemical polymerization of thiol-containing monomers, with a focus on thiophene-based derivatives, to guide researchers in this exciting field.
Data Presentation: Electrochemical Polymerization Parameters
The following tables summarize key quantitative data for the electrochemical polymerization of various thiol-containing monomers, providing a comparative overview of experimental conditions.
Table 1: Electrochemical Polymerization of Thiophene and its Derivatives
| Monomer | Monomer Concentration | Supporting Electrolyte | Solvent | Electrochemical Technique | Potential Range (vs. Ag/AgCl) | Resulting Polymer Properties | Reference(s) |
| Thiophene | 0.2 M | 0.1 M Lithium Perchlorate (LiClO₄) | Acetonitrile | Cyclic Voltammetry | -0.2 V to 2.0 V | Uniform blue oxidative film | [10] |
| Thiophene | 0.5 M | 0.1 M Lithium Perchlorate (LiClO₄) | Acetonitrile | Chronoamperometry | 1.6 V to 1.8 V | Polymer film on working electrode | [10] |
| 2,2'-Bithiophene | 0.1 M | 0.1 M Lithium Perchlorate (LiClO₄) | Acetonitrile | Cyclic Voltammetry | -0.2 V to 1.5 V | Polymerization occurs around 1.0 V | [10] |
| 3-Methylthiophene | Not Specified | 0.1 M LiClO₄ | Acetonitrile | Cyclic Voltammetry | Requires up-switch potential of at least 1.4 V | Faster polymerization at higher up-switch potential | [11] |
| 3,4-Ethylenedioxythiophene (EDOT) | 10 mM | 0.1 M LiClO₄ | Aqueous solution with hydroxypropyl-β-cyclodextrin | Chronoamperometry | 0.9 V to 1.05 V | Compact and stable film | [2] |
Table 2: Copolymerization and Functionalization Parameters
| Monomer System | Monomer Ratio (in solution) | Supporting Electrolyte | Solvent | Electrochemical Technique | Potential Range (vs. Ag/AgCl) | Key Findings | Reference(s) |
| EDOT and Dithieno[3,2-b:2′,3′-d]thiophene (DTT) | 2:1, 1:1, 1:2 | 0.1 M Tetrabutylammonium Perchlorate (TBAClO₄) | Acetonitrile | Cyclic Voltammetry | -0.8 V to 1.5 V | Copolymers show tunable electrochromism and improved transmittance compared to homopolymers. | [12] |
| ProDOT-CO₂H and ProDOT | 10% and 20% functionalized monomer | Not specified | Not specified | Electrochemical Deposition | Not specified | Incorporation of functional monomer confirmed by FTIR. | [8] |
| 1-(2-Thioethyl)pyrrole (1-TEP) on Gold | Monolayer | LiClO₄ or Sodium Dodecylbenzenesulfonate | Propylene Carbonate or Water | Potentiodynamic and Potentiostatic | Varied | Polymerization behavior is highly dependent on the electrolyte. | [13] |
Experimental Protocols
This section provides a detailed methodology for the electrochemical polymerization of a representative thiol-containing monomer, 3-mercaptopropyl-3,4-ethylenedioxythiophene (EDOT-SH), a common precursor for biofunctionalization.
Protocol 1: Electrochemical Polymerization of EDOT-SH by Cyclic Voltammetry
1. Materials:
-
Monomer: 3-mercaptopropyl-3,4-ethylenedioxythiophene (EDOT-SH)
-
Supporting Electrolyte: Lithium perchlorate (LiClO₄), electrochemical grade
-
Solvent: Acetonitrile (CH₃CN), anhydrous, HPLC grade
-
Working Electrode: Indium Tin Oxide (ITO) coated glass slide or a gold electrode
-
Counter Electrode: Platinum wire or foil
-
Reference Electrode: Silver/Silver Chloride (Ag/AgCl) electrode
-
Gases: Nitrogen (N₂) or Argon (Ar) for deoxygenation
2. Equipment:
-
Potentiostat/Galvanostat
-
Electrochemical cell (three-electrode setup)
-
Sonication bath for cleaning electrodes
-
Nitrogen/Argon gas line with a bubbler
3. Solution Preparation (Example):
-
Prepare a 0.1 M solution of LiClO₄ in anhydrous acetonitrile. This will be your supporting electrolyte solution.
-
Prepare a 10 mM solution of the EDOT-SH monomer in the 0.1 M LiClO₄/acetonitrile electrolyte solution.
-
Deoxygenate the monomer solution by bubbling with N₂ or Ar gas for at least 15-20 minutes prior to the experiment. A deoxygenated environment is crucial for reproducible polymerization.
4. Electrochemical Polymerization Procedure:
-
Electrode Cleaning: Thoroughly clean the working electrode. For an ITO slide, sonicate sequentially in acetone, isopropanol, and deionized water for 15 minutes each, then dry under a stream of nitrogen. For a gold electrode, electrochemical cleaning by cycling in sulfuric acid may be necessary.
-
Cell Assembly: Assemble the three-electrode cell with the cleaned working electrode, platinum counter electrode, and Ag/AgCl reference electrode. Ensure the electrodes are immersed in the deoxygenated monomer solution.
-
Cyclic Voltammetry (CV) Parameters:
-
Set the potential window, for example, from -0.6 V to +1.2 V vs. Ag/AgCl. The exact range may need optimization based on the specific monomer and desired film properties.
-
Set the scan rate, for instance, at 50 mV/s.
-
Set the number of cycles. The thickness of the polymer film is typically proportional to the number of cycles. Start with 10-20 cycles for initial experiments.
-
-
Electropolymerization: Start the cyclic voltammetry scan. An increase in the current with each cycle indicates the deposition and growth of the conductive polymer film on the working electrode.
-
Post-Polymerization:
-
After the desired number of cycles, stop the polymerization.
-
Carefully remove the working electrode from the cell.
-
Rinse the electrode with fresh acetonitrile to remove any unreacted monomer and electrolyte.
-
Dry the polymer-coated electrode under a gentle stream of nitrogen.
-
5. Characterization:
-
Electrochemical Characterization: The resulting polymer film can be characterized by cyclic voltammetry in a monomer-free electrolyte solution to assess its redox activity and stability.
-
Spectroscopic Characterization: Techniques such as UV-Vis spectroscopy can be used to study the optical properties of the film. Fourier-transform infrared (FTIR) spectroscopy can confirm the chemical structure of the polymer.[12]
-
Microscopic Characterization: Scanning electron microscopy (SEM) can be employed to visualize the morphology of the polymer film.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for electrochemical polymerization.
Reaction Mechanism
Caption: General mechanism of electrochemical polymerization.
Applications in Drug Development
The unique properties of electrochemically polymerized thiol-containing polymers make them highly suitable for various applications in drug development.[1][3]
-
Controlled Drug Delivery: The conductivity of these polymers allows for the electrically triggered release of loaded drugs.[8][9] By applying a specific potential, the polymer can be switched between its oxidized (doped) and neutral (dedoped) states, leading to conformational changes and the release of entrapped therapeutic molecules. The thiol groups can be used to covalently attach drugs via disulfide bonds, which are cleavable in the reducing environment of cancer cells, enabling targeted drug release.[5][14]
-
Biosensors for Drug Screening: Thiol-functionalized polythiophenes can serve as excellent platforms for the development of biosensors.[1][6] The thiol groups facilitate the immobilization of enzymes, antibodies, or other biorecognition elements. These biosensors can then be used for high-throughput screening of drug candidates by detecting changes in electrical signals upon interaction of the target molecule with the immobilized bioreceptor.[1][3]
-
Anti-HIV Applications: Certain derivatives of polythiophene have shown potential in anti-HIV applications.[1][2] They can act as inhibitors for HIV-1 reverse transcriptase, a key enzyme in the viral life cycle. The development of assays based on these polymers can aid in the screening of new anti-HIV drugs.[1]
-
Gene Delivery: The cationic nature of some functionalized polythiophenes makes them suitable for complexing with negatively charged DNA or RNA, facilitating their delivery into cells.[1][6] The electrochemical properties of the polymer could potentially be used to trigger the release of the genetic material inside the target cell.
References
- 1. Recent Advancements in Polythiophene-Based Materials and their Biomedical, Geno Sensor and DNA Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advancements in Polythiophene-Based Materials and their Biomedical, Geno Sensor and DNA Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Functional Conducting Polymers via Thiol-ene Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Facile fabrication of redox-responsive thiol-containing drug delivery system via RAFT polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. openriver.winona.edu [openriver.winona.edu]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Thiol- and Disulfide-Based Stimulus-Responsive Soft Materials and Self-Assembling Systems - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (2-Mercaptoethyl)cyclohexanethiol in the Synthesis of Corrosion Inhibitors
Introduction
Corrosion represents a significant challenge across numerous industries, leading to material degradation and substantial economic losses. The development of effective corrosion inhibitors is paramount for the protection of metallic surfaces. Organic compounds, particularly those containing heteroatoms such as sulfur, nitrogen, and oxygen, have demonstrated considerable promise as corrosion inhibitors. These molecules can adsorb onto the metal surface, forming a protective barrier that impedes the corrosive process.
Dithiol compounds, characterized by the presence of two thiol (-SH) groups, are of particular interest due to the strong affinity of sulfur for metal surfaces. This document outlines the potential application of (2-Mercaptoethyl)cyclohexanethiol, a dithiol with a cycloaliphatic backbone, in the synthesis of novel corrosion inhibitors. While specific studies on this particular molecule are not extensively reported, its structural features suggest its utility as a precursor for creating effective corrosion-inhibiting agents. This application note provides a representative synthesis protocol, evaluation methods, and expected performance data based on analogous aliphatic dithiols.
Chemical Structure and Properties of this compound
-
IUPAC Name: 1-(2-sulfanylethyl)cyclohexane-1-thiol[1]
-
Molecular Formula: C8H16S2[1]
-
Molecular Weight: 176.34 g/mol [2]
The presence of two thiol groups in this compound allows for strong bidentate chelation or adsorption onto metal surfaces, potentially forming a robust, self-assembled protective layer. The cyclohexyl group provides a hydrophobic character, which can further enhance the barrier properties of the adsorbed film by repelling water from the metal surface.
Synthesis of a Representative Corrosion Inhibitor
A common strategy for enhancing the performance of thiol-based inhibitors is to increase their molecular size and introduce additional functional groups that can participate in the adsorption process. A plausible synthetic route involves the reaction of this compound with an appropriate electrophile to yield a larger, more complex molecule. One such approach is its reaction with an epoxy compound, which introduces hydroxyl groups that can further contribute to the inhibitor's adsorption.
Protocol for the Synthesis of a Bis-hydroxy Thioether Corrosion Inhibitor
This protocol describes the synthesis of a representative corrosion inhibitor derived from this compound and a diepoxide.
Materials:
-
This compound
-
1,4-Butanediol diglycidyl ether (or a similar diepoxide)
-
Triethylamine (catalyst)
-
Ethanol (solvent)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask, dissolve this compound (10 mmol) in 100 mL of ethanol.
-
Add a catalytic amount of triethylamine (approximately 0.5 mL) to the solution.
-
While stirring, slowly add 1,4-Butanediol diglycidyl ether (5 mmol) dropwise to the flask at room temperature.
-
After the addition is complete, heat the mixture to reflux (approximately 78°C for ethanol) and maintain the reflux for 8-12 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting viscous liquid is the synthesized corrosion inhibitor. Further purification can be performed using column chromatography if necessary.
Caption: Synthesis workflow for a dithiol-based corrosion inhibitor.
Evaluation of Corrosion Inhibition Performance
The effectiveness of the synthesized inhibitor can be evaluated using various electrochemical and surface analysis techniques.
Experimental Protocols for Performance Evaluation
1. Electrochemical Measurements
Electrochemical tests are typically performed in a three-electrode cell containing a working electrode (e.g., mild steel), a counter electrode (e.g., platinum), and a reference electrode (e.g., saturated calomel electrode, SCE). The corrosive medium is commonly a saline solution (e.g., 3.5% NaCl) or an acidic solution (e.g., 1 M HCl).
-
Potentiodynamic Polarization: This technique involves scanning the potential of the working electrode and measuring the resulting current. The corrosion potential (Ecorr) and corrosion current density (icorr) are determined from the Tafel plots. The inhibition efficiency (IE%) is calculated using the following equation:
IE% = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] * 100
-
Electrochemical Impedance Spectroscopy (EIS): EIS measures the impedance of the working electrode over a range of frequencies. The data is often represented as Nyquist and Bode plots. An increase in the charge transfer resistance (Rct) in the presence of the inhibitor indicates the formation of a protective film. The inhibition efficiency can also be calculated from the Rct values:
IE% = [(R_ct_inhibited - R_ct_uninhibited) / R_ct_inhibited] * 100
2. Surface Analysis
-
Scanning Electron Microscopy (SEM): SEM is used to visualize the surface morphology of the metal before and after immersion in the corrosive medium with and without the inhibitor. A smoother surface in the presence of the inhibitor indicates effective protection against corrosion.
-
X-ray Photoelectron Spectroscopy (XPS): XPS can be used to analyze the chemical composition of the protective film formed on the metal surface, confirming the adsorption of the inhibitor and identifying the nature of the chemical bonds formed.
Expected Performance Data
The following table summarizes the expected quantitative data for the synthesized corrosion inhibitor based on typical performance of analogous dithiol-based inhibitors.
| Parameter | Uninhibited Solution | Inhibited Solution (with synthesized inhibitor) | Inhibition Efficiency (IE%) |
| Corrosion Current Density (icorr) | 500 µA/cm² | 25 µA/cm² | 95% |
| Corrosion Potential (Ecorr) | -550 mV vs. SCE | -520 mV vs. SCE | - |
| Charge Transfer Resistance (Rct) | 50 Ω·cm² | 950 Ω·cm² | 94.7% |
Mechanism of Corrosion Inhibition
The synthesized corrosion inhibitor is expected to adsorb onto the metal surface through the lone pair of electrons on the sulfur and oxygen atoms, as well as the π-electrons of any aromatic rings if present. This adsorption process blocks the active corrosion sites on the metal surface. The mechanism of inhibition is generally considered to be a combination of physical and chemical adsorption.
The two thiol groups of the precursor, this compound, can form strong covalent or coordinate bonds with the metal atoms, leading to a chemisorbed layer. The long alkyl chain and the cyclohexyl group create a hydrophobic barrier that prevents the diffusion of corrosive species (such as water and chloride ions) to the metal surface.
Caption: Logical flow of the corrosion inhibition mechanism.
This compound serves as a promising precursor for the synthesis of effective corrosion inhibitors. Its dithiol functionality allows for strong interaction with metal surfaces, while its cycloaliphatic structure provides a foundation for building a robust hydrophobic barrier. The representative synthesis and evaluation protocols provided in this application note offer a framework for researchers and scientists in the field of corrosion science and drug development to explore the potential of this and similar dithiol compounds for creating novel and efficient corrosion protection solutions. Further research and optimization of the molecular structure are likely to yield inhibitors with even greater performance.
References
Application Notes & Protocols: Thiol-Disulfide Exchange in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and experimental protocols for the application of thiol-disulfide exchange chemistry in the development of redox-responsive drug delivery systems. This strategy leverages the significant differences in redox potential between the extracellular and intracellular environments, particularly within tumor tissues, to achieve targeted drug release.
Application Note: The Principle of Redox-Responsive Drug Delivery
The thiol-disulfide exchange reaction is a cornerstone of redox-responsive drug delivery.[1][2] This approach utilizes the higher concentration of reducing agents, primarily glutathione (GSH), inside cells compared to the oxidizing extracellular environment.[3][4] Tumor cells, in particular, exhibit significantly elevated GSH levels (10-40 mM) compared to healthy cells, making this a highly attractive mechanism for targeted cancer therapy.[3][5][6]
Drug delivery systems are engineered with disulfide bonds (-S-S-) that are stable in the low-GSH extracellular space, ensuring minimal premature drug leakage during circulation.[4] Upon internalization by target cells via endocytosis, these carriers are exposed to the high intracellular GSH concentration.[3] GSH, a tripeptide with a free thiol group, acts as a nucleophile, attacking the disulfide bonds within the carrier.[1][7] This thiol-disulfide exchange reaction cleaves the disulfide bonds, leading to the disassembly of the nanocarrier and the subsequent release of the encapsulated therapeutic payload precisely at the site of action.[3][4][8] This targeted release mechanism enhances therapeutic efficacy while minimizing systemic toxicity and side effects associated with conventional chemotherapy.[1]
Disulfide linkages can be incorporated into drug delivery systems in several ways:
-
As cross-linkers in nanogels or hydrogels.[1]
-
In the backbone of polymers used to form nanoparticles or micelles.[8][9]
-
As side-chain linkers to conjugate drugs or targeting ligands.[8][9]
-
On the surface of nanoparticles to attach drugs, genes, or targeting moieties.[9]
This versatile chemistry has been successfully applied to various nanocarriers, including polymeric micelles, nanoparticles, liposomes, and organosilica nanoparticles.[1][10][11][12]
Key Mechanisms and Pathways
The fundamental reaction involves the nucleophilic attack of a thiolate anion (RS⁻) on a disulfide bond (R'-S-S'-R''). This results in the formation of a new disulfide bond and the release of a new thiol.
Caption: General mechanism of a thiol-disulfide exchange reaction.
In a biological context, glutathione (GSH) is the key reducing agent that triggers drug release from disulfide-containing nanocarriers.
Caption: GSH-mediated cleavage of disulfide bonds for targeted drug release.
Quantitative Data Summary
The following tables summarize representative data for various disulfide-based drug delivery systems. Note that values can vary significantly based on the specific polymer, drug, and preparation method used.
Table 1: Physicochemical Properties of Redox-Responsive Nanocarriers
| Nanocarrier Type | Polymer/Components | Average Size (nm) | Zeta Potential (mV) | Reference |
|---|---|---|---|---|
| Nanoparticles | Thiolated β-Cyclodextrin / Chitosan | 231 - 354 | -8.1 to +16.0 | [13] |
| Micelles | Bi(Dig–PEG-PLGA)-S2 | 58.4 ± 0.8 | -24.7 ± 1.0 | [14] |
| Micelles | mPEG-RSPCL | ~120 | Not Reported | [14] |
| Nanogels | Pyridyl disulfide-based polymer | Not specified | Not specified | [15] |
| Organosilica NPs | MPMS–MPDMS | Not specified | Not specified |[12] |
Table 2: Drug Loading and Release Characteristics
| Nanocarrier System | Model Drug | Drug Loading Capacity (DLC %) | Encapsulation Efficiency (EE %) | Release Trigger & Conditions | Cumulative Release (%) | Reference |
|---|---|---|---|---|---|---|
| mPEG-RSPCL NPs | Doxorubicin (DOX) | Not Reported | Not Reported | 10 mM GSH | Substantial release | [14] |
| Bi(Dig–PEG-PLGA)-S2 Micelles | Doxorubicin (DOX) | 6.26 | 83.23 | Not Specified | Not Reported | [14] |
| MON-SNO@Dex | Dexamethasone | 25.37 ± 2.46 | Not Reported | Thiol-disulfide exchange | ~75% at 24h | [16][17] |
| Cisplatin-prodrug micelles | Cisplatin | Well-controlled | Not Reported | GSH reducing environment | Not Reported | [9] |
| TTCA-PEG NPs | Doxorubicin (DOX) | High | Not Reported | Redox environment | Efficient delivery confirmed in vitro |[18] |
Experimental Protocols
Protocol: Synthesis of Disulfide-Crosslinked Nanoparticles
This protocol provides a general method for preparing redox-responsive nanoparticles based on a thiolated polymer, such as thiolated chitosan.[19][20]
Materials:
-
Chitosan (or other suitable biopolymer)
-
Thiolating agent (e.g., Thioglycolic acid or Cysteamine)
-
Activating agent (e.g., EDAC/EDC)
-
Cross-linking agent (e.g., Sodium tripolyphosphate - TPP)
-
Phosphate Buffered Saline (PBS), pH 7.4 and pH 4.0
-
Dialysis tubing (MWCO 12-14 kDa)
-
Deionized (DI) water
Procedure:
-
Thiolation of Polymer:
-
Dissolve chitosan in a suitable acidic solution (e.g., 1% acetic acid).
-
Add the activating agent (EDAC) to the chitosan solution to activate the carboxyl groups.
-
Add the thiolation agent (e.g., cysteamine) to the solution. The thiol groups will form amide bonds with the activated polymer.[20]
-
Allow the reaction to proceed for 3-4 hours at room temperature with constant stirring.
-
Purify the thiolated polymer by dialysis against DI water for 48-72 hours, changing the water frequently.
-
Lyophilize the purified solution to obtain the dry thiolated polymer.
-
-
Formation of Nanoparticles:
-
Dissolve the lyophilized thiolated polymer in DI water or a suitable buffer (e.g., pH 4.0).[19]
-
If encapsulating a drug, dissolve the drug in the polymer solution at this stage.
-
Prepare a solution of the cross-linking agent (e.g., TPP in DI water).
-
Add the TPP solution dropwise to the polymer solution under constant magnetic stirring.
-
Nanoparticles will form spontaneously via ionic gelation and disulfide bond formation (through air oxidation of thiol groups).
-
Continue stirring for 30-60 minutes to stabilize the nanoparticles.
-
Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 30 min) and wash with DI water to remove unreacted agents.
-
Protocol: Characterization of Nanoparticles
1. Size and Zeta Potential:
-
Resuspend the washed nanoparticles in DI water.
-
Analyze the suspension using Dynamic Light Scattering (DLS) to determine the average hydrodynamic diameter, size distribution (Polydispersity Index, PDI), and surface charge (zeta potential).
2. Morphology:
-
Place a drop of the nanoparticle suspension onto a carbon-coated copper grid.
-
Allow the grid to air-dry or use a negative staining agent (e.g., uranyl acetate) if necessary.
-
Observe the morphology, size, and shape of the nanoparticles using Transmission Electron Microscopy (TEM).
Protocol: Quantification of Thiol Groups (Ellman's Test)
This protocol quantifies the free thiol groups on the synthesized polymer, which are crucial for disulfide bond formation and mucoadhesion.[13][17]
Materials:
-
Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB)
-
Phosphate buffer, pH 8.0
-
Thiolated polymer sample
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a stock solution of Ellman's reagent in the phosphate buffer.
-
Dissolve a known amount of the thiolated polymer in the phosphate buffer.
-
Mix the polymer solution with the Ellman's reagent solution.
-
Incubate the mixture at room temperature for 15-30 minutes in the dark.
-
The reaction between DTNB and a thiol group produces 2-nitro-5-thiobenzoate (TNB²⁻), which has a characteristic yellow color.
-
Measure the absorbance of the solution at 412 nm using a UV-Vis spectrophotometer.
-
Calculate the concentration of thiol groups using a standard curve prepared with a known thiol-containing compound (e.g., L-cysteine) or by using the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹).
Protocol: In Vitro Drug Release Study
This protocol assesses the redox-responsive release of a drug from the nanoparticles.
Materials:
-
Drug-loaded nanoparticles
-
Release Media: PBS (pH 7.4) and PBS (pH 7.4) containing different concentrations of GSH (e.g., 0 mM, 10 µM, 10 mM) to simulate extracellular and intracellular conditions.
-
Dialysis tubing or a dialysis device.
-
Shaking incubator or water bath at 37°C.
-
Analytical instrument for drug quantification (e.g., HPLC or UV-Vis Spectrophotometer).
Procedure:
-
Disperse a known amount of drug-loaded nanoparticles into a specific volume of release medium within a dialysis bag.
-
Seal the dialysis bag and place it into a larger container with a larger volume of the corresponding release medium (e.g., 1 mL of sample in the bag into 20 mL of medium outside).
-
Incubate at 37°C with gentle shaking.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample from the medium outside the dialysis bag.
-
Replenish the withdrawn volume with fresh release medium to maintain sink conditions.
-
Quantify the concentration of the released drug in the collected samples.
-
Plot the cumulative percentage of drug released versus time for each condition (0 mM GSH vs. 10 mM GSH) to demonstrate redox-responsive release.[19]
Visualized Experimental Workflow
The following diagram illustrates the logical flow from the synthesis of redox-responsive nanocarriers to their in vitro evaluation.
Caption: Workflow for synthesis and evaluation of redox-responsive nanoparticles.
References
- 1. Thiol- and Disulfide-Based Stimulus-Responsive Soft Materials and Self-Assembling Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Glutathione - Wikipedia [en.wikipedia.org]
- 4. Research Progress of Disulfide Bond Based Tumor Microenvironment Targeted Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resource.aminer.org [resource.aminer.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Redox-Responsive Drug Delivery Systems: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. Redox-sensitive polymeric nanoparticles for drug delivery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 12. Relationship between the glutathione-responsive degradability of thiol-organosilica nanoparticles and the chemical structures | Journal of Materials Research | Cambridge Core [cambridge.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Thiol-Disulfide Exchange as a Route for Endosomal Escape of Polymeric Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Thiol–Disulfide Exchange Coordinates the Release of Nitric Oxide and Dexamethasone for Synergistic Regulation of Intestinal Microenvironment in Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Synthesis and characterization of pH-sensitive thiol-containing chitosan beads for controlled drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks with Dithiol Functionalities for Drug Delivery Applications
These application notes provide detailed protocols for the synthesis of metal-organic frameworks (MOFs) featuring dithiol functionalities, with a focus on their application in drug delivery systems. The primary method detailed is the post-synthetic modification (PSM) of a pre-formed MOF, a widely utilized and effective strategy for introducing thiol groups. The protocols are intended for researchers and scientists in materials chemistry and drug development.
Introduction
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for various applications, including drug delivery. The incorporation of thiol (-SH) groups into the MOF structure is of particular interest as these groups can form disulfide bonds, which are cleavable under the reducing conditions found within cancer cells due to high concentrations of glutathione (GSH). This redox-responsive behavior allows for the targeted release of therapeutic agents.
This document outlines the synthesis of thiol-functionalized MOFs, focusing on the post-synthetic modification of Zeolitic Imidazolate Framework-8 (ZIF-8). A summary of characterization data and drug delivery performance of thiol-functionalized MOFs is also presented.
Synthesis Methodology: Post-Synthetic Modification of ZIF-8
The following protocol describes the synthesis of ZIF-8 followed by its post-synthetic modification to introduce thiol groups, yielding ZIF-8-SH.
Materials and Equipment
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
2-methylimidazole (H-MeIM)
-
Methanol (MeOH)
-
3-mercaptopropionic acid (MPA)
-
N,N-Dimethylformamide (DMF)
-
Beakers and magnetic stir bars
-
Centrifuge
-
Drying oven
Experimental Protocol: Synthesis of ZIF-8
-
Preparation of Precursor Solutions:
-
Dissolve 2.97 g of zinc nitrate hexahydrate in 100 mL of methanol in a beaker.
-
Dissolve 3.28 g of 2-methylimidazole in 100 mL of methanol in a separate beaker.
-
-
Synthesis of ZIF-8:
-
Pour the 2-methylimidazole solution into the zinc nitrate solution while stirring vigorously at room temperature.
-
Continue stirring for 1 hour. The solution will become turbid, indicating the formation of ZIF-8 nanoparticles.
-
-
Purification of ZIF-8:
-
Collect the ZIF-8 nanoparticles by centrifugation at 8000 rpm for 10 minutes.
-
Wash the collected nanoparticles with fresh methanol three times to remove any unreacted precursors.
-
Dry the purified ZIF-8 nanoparticles in an oven at 60°C overnight.
-
Experimental Protocol: Synthesis of ZIF-8-SH via Post-Synthetic Modification
-
Dispersion of ZIF-8:
-
Disperse 1.0 g of the dried ZIF-8 nanoparticles in 100 mL of DMF.
-
-
Thiol Functionalization:
-
Add 1.0 g of 3-mercaptopropionic acid (MPA) to the ZIF-8 dispersion.
-
Stir the mixture at 100°C for 24 hours.
-
-
Purification of ZIF-8-SH:
-
Cool the reaction mixture to room temperature.
-
Collect the ZIF-8-SH nanoparticles by centrifugation at 8000 rpm for 10 minutes.
-
Wash the product with fresh DMF and then methanol to remove excess MPA and solvent.
-
Dry the final ZIF-8-SH product in an oven at 60°C overnight.
-
Characterization Data
The successful synthesis and functionalization of the MOFs can be confirmed through various characterization techniques. The table below summarizes typical quantitative data for ZIF-8 and ZIF-8-SH.
| Material | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Size (nm) |
| ZIF-8 | ~1300 - 1800 | ~0.66 | ~1.1 |
| ZIF-8-SH | ~1100 - 1500 | ~0.58 | ~1.0 |
Application in Drug Delivery: Cisplatin Loading and Release
Thiol-functionalized MOFs are excellent candidates for the delivery of platinum-based chemotherapy drugs like cisplatin. The thiol groups can coordinate with the platinum, and the high glutathione concentration in cancer cells can trigger the drug's release.
Experimental Protocol: Cisplatin Loading
-
Preparation of Cisplatin Solution:
-
Dissolve cisplatin in deionized water to a concentration of 1 mg/mL.
-
-
Drug Loading:
-
Disperse 100 mg of ZIF-8-SH in 10 mL of the cisplatin solution.
-
Stir the mixture in the dark at room temperature for 24 hours.
-
-
Purification of Cisplatin-Loaded ZIF-8-SH:
-
Collect the cisplatin-loaded ZIF-8-SH (ZIF-8-SH-Pt) by centrifugation.
-
Wash with deionized water to remove any unloaded cisplatin.
-
Lyophilize the final product.
-
Quantitative Data for Drug Delivery
The following table summarizes typical drug loading and release data for thiol-functionalized MOFs.
| MOF System | Drug | Loading Capacity (% w/w) | Release Conditions | % Release (after 24h) |
| UiO-66-SH | Cisplatin | ~15-20% | 10 mM Glutathione | ~60-70% |
| ZIF-8-SH | Cisplatin | ~10-15% | 10 mM Glutathione | ~50-60% |
| UiO-66-SH | Cisplatin | ~15-20% | PBS (pH 7.4) | ~10-20% |
| ZIF-8-SH | Cisplatin | ~10-15% | PBS (pH 7.4) | ~5-15% |
Visualized Workflows and Mechanisms
The following diagrams illustrate the experimental workflow for the synthesis of thiol-functionalized MOFs and the mechanism of glutathione-triggered drug release.
Caption: Experimental workflow for the synthesis of ZIF-8 and its post-synthetic modification to ZIF-8-SH.
Caption: Glutathione-triggered drug release from a thiol-functionalized MOF via disulfide bond cleavage.
Application Notes and Protocols for Preparing Hydrogels with Tunable Mechanical Properties
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation and characterization of hydrogels with tunable mechanical properties. These materials are crucial in various biomedical applications, including tissue engineering, drug delivery, and 3D cell culture, where mimicking the stiffness of native tissue is essential for eliciting desired cellular responses.
Application Notes
Hydrogels are three-dimensional networks of hydrophilic polymers that can absorb and retain large amounts of water. Their mechanical properties, such as stiffness and elasticity, play a critical role in regulating cell behavior, including adhesion, proliferation, differentiation, and migration. The ability to tune these properties allows researchers to create microenvironments that mimic specific tissues, from soft brain tissue to stiffer bone tissue.
Key Principles for Tuning Hydrogel Mechanics:
The mechanical properties of a hydrogel are primarily determined by its network structure. By manipulating the components and the crosslinking process, one can precisely control the resulting stiffness. The key parameters to control are:
-
Polymer Concentration: Increasing the concentration of the polymer precursor generally leads to a denser network and a stiffer hydrogel.
-
Crosslinker Concentration: The density of crosslinks is a major determinant of stiffness. A higher concentration of the crosslinking agent results in a more tightly crosslinked network and a higher elastic modulus.
-
Crosslinking Method: The choice of crosslinking method, be it chemical (e.g., using crosslinking agents), physical (e.g., temperature-induced gelation), or photo-induced, significantly impacts the final mechanical properties.[1] For photopolymerizable hydrogels, the duration and intensity of UV light exposure can be varied to control the extent of crosslinking and thus the stiffness.[1]
-
Polymer Chemistry: The intrinsic properties of the polymer backbone, including its molecular weight and side chains, can influence the mechanical behavior of the resulting hydrogel.[2]
-
Incorporation of Other Materials: The addition of other polymers or nanoparticles can create composite hydrogels with altered mechanical properties.[3][4] For instance, incorporating nanocellulose can reinforce the hydrogel network, leading to increased stiffness.[3][4]
Applications in Drug Development:
Hydrogels with tunable mechanical properties are invaluable tools in drug delivery.[5][6] The release kinetics of encapsulated drugs can be modulated by altering the hydrogel's crosslinking density.[5][7] A more densely crosslinked hydrogel will generally exhibit a slower release profile. Furthermore, injectable hydrogels that undergo gelation in situ are being explored for targeted drug delivery, where their mechanical properties can be designed to match the target tissue.[4][6]
Experimental Protocols
Protocol 1: Preparation of Polyacrylamide (PAA) Hydrogels with Tunable Stiffness
Polyacrylamide hydrogels are widely used for 2D cell culture studies due to the ease with which their stiffness can be controlled.[8][9][10] The Young's modulus of PAA gels can be tuned by varying the concentrations of acrylamide and the crosslinker, bis-acrylamide.
Materials:
-
40% (w/v) Acrylamide solution
-
2% (w/v) Bis-acrylamide solution
-
10% (w/v) Ammonium persulfate (APS) in deionized water (prepare fresh)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED)
-
Deionized water
-
Glass slides and coverslips
Procedure:
-
Prepare Pre-gel Solutions: In a microcentrifuge tube, mix the 40% acrylamide and 2% bis-acrylamide solutions according to the desired final concentrations to achieve the target stiffness (see Table 1). Add deionized water to reach the final volume.
-
Initiate Polymerization: Add 1/100th of the final volume of 10% APS and 1/1000th of the final volume of TEMED to the pre-gel solution. Mix gently by pipetting.
-
Casting the Hydrogel: Quickly pipette the desired volume of the pre-gel solution onto a glass slide. Gently place a coverslip on top, avoiding air bubbles.
-
Polymerization: Allow the solution to polymerize at room temperature for at least 30 minutes.
-
Hydration: After polymerization, gently remove the coverslip and hydrate the hydrogel in deionized water or cell culture medium.
Quantitative Data:
| Acrylamide (%) | Bis-acrylamide (%) | Approximate Young's Modulus (kPa) |
| 3 | 0.1 | ~0.5 - 1.5 |
| 5 | 0.15 | ~2 - 5 |
| 8 | 0.24 | ~8 - 12 |
| 10 | 0.3 | ~20 - 30 |
| 12 | 0.6 | ~40 - 60 |
Table 1: Representative formulations for polyacrylamide hydrogels with varying stiffness. The exact Young's modulus can vary depending on polymerization conditions and measurement techniques.
Protocol 2: Preparation of Gelatin Methacryloyl (GelMA) Hydrogels with Tunable Stiffness
Gelatin methacryloyl (GelMA) is a popular biomaterial for 3D cell culture and tissue engineering due to its biocompatibility and cell-adhesive properties.[11] Its mechanical properties can be tuned by varying the GelMA concentration and the duration of UV light exposure for photocrosslinking.[11]
Materials:
-
Gelatin Methacryloyl (GelMA) powder
-
Photoinitiator (e.g., Irgacure 2959)
-
Phosphate-buffered saline (PBS)
-
UV light source (365 nm)
Procedure:
-
Prepare GelMA Solution: Dissolve GelMA powder in PBS at the desired concentration (e.g., 5%, 10%, 15% w/v) by heating to 60°C with gentle stirring.
-
Add Photoinitiator: Once the GelMA is fully dissolved, cool the solution to room temperature and add the photoinitiator at a concentration of 0.5% (w/v).
-
Casting the Hydrogel: Pipette the GelMA pre-gel solution into a mold of the desired shape.
-
Photocrosslinking: Expose the pre-gel solution to UV light (365 nm) for a specific duration to control the degree of crosslinking and thus the stiffness (see Table 2).
-
Hydration: After crosslinking, gently remove the hydrogel from the mold and hydrate it in PBS or cell culture medium.
Quantitative Data:
| GelMA Conc. (w/v) | UV Exposure Time (s) | Approximate Young's Modulus (kPa) |
| 5% | 30 | ~5 - 10 |
| 5% | 60 | ~15 - 25 |
| 10% | 30 | ~20 - 40 |
| 10% | 60 | ~50 - 80 |
| 15% | 30 | ~60 - 100 |
| 15% | 60 | ~120 - 180 |
Table 2: Representative conditions for preparing GelMA hydrogels with varying stiffness. The exact Young's modulus will depend on the degree of methacryloylation of the GelMA, the intensity of the UV source, and the specific photoinitiator used.
Protocol 3: Rheological Characterization of Hydrogels
Rheology is a powerful technique to quantify the mechanical properties of hydrogels, providing information on their stiffness (storage modulus, G') and viscous properties (loss modulus, G'').[12][13][14][15][16]
Equipment:
-
Rheometer with parallel plate geometry
Procedure:
-
Sample Preparation: Prepare a hydrogel sample with a defined geometry (e.g., a disk of a specific diameter and thickness).
-
Time Sweep: To determine the gelation time, perform a time sweep at a constant strain and frequency. This monitors the evolution of G' and G'' as the hydrogel forms.[13][14] Gelation is typically considered to occur at the crossover point where G' > G''.[15]
-
Strain Sweep: To identify the linear viscoelastic (LVE) region, perform a strain sweep at a constant frequency.[13][14] The LVE region is the range of strains where G' and G'' are independent of the applied strain. Subsequent measurements should be performed within this region.
-
Frequency Sweep: To determine the frequency-dependent mechanical properties, perform a frequency sweep at a constant strain within the LVE region.[13][14] This provides information on the hydrogel's behavior under different loading rates.
-
Data Analysis: The storage modulus (G') at a specific frequency (often 1 Hz) is typically reported as a measure of the hydrogel's stiffness.
Visualizations
Caption: General workflow for preparing and characterizing hydrogels with tunable mechanical properties.
Caption: Tuning polyacrylamide hydrogel stiffness by varying monomer and crosslinker concentrations.
Caption: Tuning GelMA hydrogel stiffness by varying polymer concentration and UV exposure time.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Controlling the mechanical properties of hydrogels via modulating the side-chain length - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Versatile Mechanically Tunable Hydrogels for Therapeutic Delivery Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Polymer-Based Hydrogels Applied in Drug Delivery: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Injectable Hydrogel Systems for Targeted Drug Delivery: From Site-Specific Application to Design Strategy [mdpi.com]
- 7. Tuning hydrogel properties and function using substituent effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Method for the Direct Fabrication of Polyacrylamide Hydrogels with Controlled Stiffness in Polystyrene Multiwell Plates for Mechanobiology Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 2024.sci-hub.ru [2024.sci-hub.ru]
- 11. Gelatin - Wikipedia [en.wikipedia.org]
- 12. scholars.uky.edu [scholars.uky.edu]
- 13. A protocol for rheological characterization of hydrogels for tissue engineering strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 15. researchgate.net [researchgate.net]
- 16. Rheological and tensile characterization of suspensions and hydrogels [bio-protocol.org]
Application Notes and Protocols for Biocompatible Coatings Using (2-Mercaptoethyl)cyclohexanethiol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the creation and characterization of biocompatible coatings utilizing (2-Mercaptoethyl)cyclohexanethiol. This dithiol molecule offers the potential to form stable, self-assembled monolayers (SAMs) on various substrates, particularly gold, which are of significant interest in biomedical applications for their ability to modulate surface properties and enhance biocompatibility. While specific data for this compound is limited, this document provides a framework based on the well-established principles of thiol-based SAMs.
Introduction to this compound Coatings
This compound is a dithiol, meaning it possesses two thiol (-SH) groups. This bifunctionality allows it to act as a robust anchor to surfaces like gold, potentially forming a more stable coating compared to monothiols. The cyclohexane ring provides a hydrophobic backbone, which can be tailored for specific applications. By forming a dense, organized monolayer, these coatings can passivate a surface, preventing non-specific protein adsorption and cell adhesion, which are critical for improving the biocompatibility of medical devices and implants.[1][2]
The formation of these coatings is typically achieved through the process of self-assembly, where the thiol groups spontaneously bind to the substrate, and the molecules arrange themselves into an ordered layer.[3] The resulting surface properties are highly dependent on the packing density and orientation of the molecules.
Key Applications in Biomedical Fields
Biocompatible coatings are crucial for the success of medical implants and devices by improving their integration with biological tissues and overall performance.[2] Coatings derived from molecules like this compound can be applied to:
-
Medical Implants: To reduce inflammatory responses, prevent infections, and improve osseointegration of orthopedic and dental implants.
-
Biosensors: To create a well-defined surface for the immobilization of biorecognition elements, while resisting non-specific binding from complex biological samples.
-
Drug Delivery Systems: To modify the surface of nanoparticles or other carriers to control their interaction with the biological environment and target specific cells or tissues.
-
Microfluidic Devices: To prevent the fouling of channels and to control cell adhesion in lab-on-a-chip systems.
Experimental Protocols
The following are detailed protocols for the preparation and characterization of biocompatible coatings using this compound.
Protocol 1: Preparation of Gold Substrates
A clean and smooth substrate is essential for the formation of a high-quality SAM.
Materials:
-
Silicon wafers with a titanium adhesion layer and a gold top layer (or other suitable gold-coated substrates)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED
-
Deionized (DI) water (18 MΩ·cm)
-
Ethanol (absolute)
-
Nitrogen gas stream
Procedure:
-
Cut the gold-coated silicon wafer into appropriate sizes (e.g., 1 cm x 1 cm).
-
Piranha Cleaning (use appropriate personal protective equipment and work in a fume hood): a. Immerse the substrates in freshly prepared Piranha solution for 10-15 minutes. b. Remove the substrates and rinse them copiously with DI water.
-
Rinse the substrates thoroughly with ethanol.
-
Dry the substrates under a gentle stream of nitrogen gas.
-
Use the substrates immediately for coating.
Protocol 2: Formation of this compound Self-Assembled Monolayers (SAMs)
Materials:
-
This compound
-
Anhydrous ethanol
-
Clean, dry glass vials
-
Prepared gold substrates
Procedure:
-
Prepare a 1-10 mM solution of this compound in anhydrous ethanol in a clean glass vial.
-
Immerse the freshly cleaned gold substrates into the thiol solution.
-
Allow the self-assembly process to proceed for 18-24 hours at room temperature to ensure the formation of a well-ordered monolayer.
-
After incubation, remove the substrates from the solution.
-
Rinse the coated substrates thoroughly with ethanol to remove any non-covalently bound molecules.
-
Dry the substrates under a gentle stream of nitrogen gas.
-
Store the coated substrates in a clean, dry environment before characterization.
Protocol 3: Characterization of the Biocompatible Coating
A. Contact Angle Goniometry (Wettability)
This technique measures the hydrophobicity/hydrophilicity of the surface.
Procedure:
-
Place a coated substrate on the stage of a contact angle goniometer.
-
Dispense a small droplet (e.g., 5 µL) of DI water onto the surface.
-
Measure the static contact angle at the water-solid-air interface.
-
Perform measurements at multiple spots on the surface to ensure homogeneity.
B. X-ray Photoelectron Spectroscopy (XPS) (Chemical Composition)
XPS provides information about the elemental composition and chemical states of the surface.
Procedure:
-
Place the coated substrate in the XPS analysis chamber.
-
Acquire a survey spectrum to identify all elements present on the surface.
-
Acquire high-resolution spectra for key elements, such as sulfur (S 2p), carbon (C 1s), and gold (Au 4f). The S 2p spectrum is crucial for confirming the chemisorption of the thiol onto the gold surface.[4]
C. Atomic Force Microscopy (AFM) (Surface Morphology)
AFM is used to visualize the surface topography at the nanoscale.
Procedure:
-
Mount the coated substrate on an AFM sample holder.
-
Select an appropriate imaging mode (e.g., tapping mode).
-
Scan a representative area of the surface to assess the smoothness and uniformity of the coating.
Quantitative Data Summary
The following tables provide expected quantitative data for dithiol-based biocompatible coatings. Note that these are illustrative values based on similar systems, and actual results for this compound may vary.
Table 1: Expected Surface Characterization Data
| Parameter | Expected Value | Significance |
| Water Contact Angle | 80° - 100° | Indicates a relatively hydrophobic surface due to the cyclohexane backbone. |
| Coating Thickness | 0.5 - 1.5 nm | Consistent with a self-assembled monolayer. |
| S 2p Binding Energy (XPS) | ~162 eV | Confirms the formation of a gold-thiolate bond.[4] |
| Surface Roughness (AFM) | < 1 nm (RMS) | Indicates a smooth and uniform coating. |
Table 2: Illustrative Biocompatibility Performance
| Assay | Expected Outcome with Coating | Control (Uncoated Gold) |
| Fibrinogen Adsorption | < 50 ng/cm² | > 200 ng/cm² |
| Fibroblast Adhesion | Reduced by > 80% | High cell adhesion |
| Platelet Activation | Minimal | Significant activation |
Visualizations
Diagram 1: Experimental Workflow for Coating Fabrication and Characterization
Caption: Workflow for creating and analyzing the coating.
Diagram 2: Logical Relationship of Coating Properties and Biocompatibility
Caption: How the coating improves biocompatibility.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of (2-Mercaptoethyl)cyclohexanethiol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of (2-Mercaptoethyl)cyclohexanethiol synthesis.
Troubleshooting Guide
This guide addresses common issues that may arise during the synthesis of this compound, particularly when following a synthetic route involving the addition of a thiolating agent to a vinylcyclohexane precursor.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Ineffective initiation of the reaction. | Ensure the use of a suitable free-radical initiator if the reaction is radical-based. The choice of initiator and its concentration may need optimization. |
| Low reactivity of the starting materials. | Consider increasing the reaction temperature, but monitor for side reactions. The choice of solvent can also influence reactivity; ensure it is appropriate for the reaction type. | |
| Impure reagents. | Use freshly purified reagents. Vinylcyclohexane can polymerize on storage, and thiolating agents can oxidize. | |
| Formation of Significant Byproducts (e.g., polymers, sulfides) | Undesired side reactions. | The formation of polymeric byproducts from the vinyl precursor can be minimized by controlling the temperature and initiator concentration. The addition of a polymerization inhibitor might be necessary. The formation of sulfides can result from the reaction of the desired dithiol with the starting vinylcyclohexane. Adjusting the stoichiometry of the reactants may help. |
| Oxidation of thiols. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of thiol groups to disulfides.[1] Degassing the solvent prior to use is also recommended. | |
| Product is a Mixture of Mono- and Di-adducts | Incomplete reaction or unfavorable stoichiometry. | Increase the molar excess of the thiolating agent to drive the reaction to completion and favor the formation of the dithiol. Reaction time and temperature may also need to be optimized. |
| Difficulty in Product Isolation and Purification | The product is an oil with a boiling point close to that of the byproducts. | Vacuum distillation is a common method for purifying thiols.[2] Careful fractionation is required. Column chromatography on silica gel can also be an effective purification method. |
| The product is sensitive to air oxidation during workup. | Perform the workup and purification steps under an inert atmosphere. The use of antioxidants during purification might be considered, but their removal in the final step is crucial. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for preparing this compound?
A1: A plausible and common strategy for synthesizing aliphatic dithiols is through the anti-Markovnikov addition of a thiolating agent to a diene or a vinyl-substituted cycloalkane. For this compound, a likely precursor would be vinylcyclohexane. The reaction can be initiated by a free-radical initiator. A related synthesis involves the reaction of trivinylcyclohexane with thioacetic acid followed by saponification to yield tris(2-mercaptoethyl)cyclohexane, suggesting a similar approach with monovinylcyclohexane could be adapted.[1]
Q2: How can I minimize the formation of disulfide byproducts?
A2: The oxidation of thiols to disulfides is a common side reaction, often promoted by the presence of oxygen. To minimize this, it is crucial to perform the reaction and subsequent workup under an inert atmosphere, such as nitrogen or argon.[1] Using degassed solvents can also help reduce the amount of dissolved oxygen.
Q3: What are the key parameters to optimize for improving the yield?
A3: Several parameters can be optimized to improve the yield of the desired dithiol. These include the molar ratio of reactants, reaction temperature, choice of solvent, and the type and concentration of the initiator (for radical reactions). A systematic variation of these parameters, as outlined in the table below, can help in identifying the optimal conditions.
| Parameter | Range for Optimization | Considerations |
| Molar Ratio (Thiolating Agent:Vinylcyclohexane) | 1:1 to 5:1 | A higher excess of the thiolating agent can favor the formation of the dithiol and minimize mono-adducts. |
| Reaction Temperature | 25°C to 150°C | Higher temperatures can increase the reaction rate but may also lead to increased byproduct formation, such as polymerization.[1] |
| Solvent | Aprotic solvents (e.g., toluene, THF) or solvent-free | The choice of solvent can influence the solubility of reagents and the reaction kinetics. |
| Initiator Concentration (if applicable) | 0.1 mol% to 5 mol% | The concentration of the free-radical initiator should be carefully controlled to balance the initiation of the desired reaction against potential side reactions like polymerization. |
Q4: What purification techniques are most effective for this compound?
A4: Due to the likely oily nature and potential for thermal instability of the product, vacuum distillation is a preferred method for purification.[2] This allows for distillation at a lower temperature, minimizing decomposition. For smaller scales or for removing polar impurities, column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate) can be effective.
Experimental Protocols
General Procedure for the Synthesis of this compound via Thiol Addition to Vinylcyclohexane:
-
Reaction Setup: A dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Reagents: The flask is charged with vinylcyclohexane and a suitable solvent (e.g., toluene). The solution is degassed by bubbling nitrogen through it for 15-20 minutes.
-
Addition of Thiolating Agent: The thiolating agent (e.g., thioacetic acid) is dissolved in the solvent and added dropwise to the stirred solution of vinylcyclohexane at room temperature.
-
Initiation: A free-radical initiator (e.g., AIBN) is added to the reaction mixture.
-
Reaction: The mixture is heated to a specified temperature (e.g., 60-80°C) and stirred for several hours until the reaction is complete (monitored by TLC or GC).
-
Workup: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. If a thioacetate intermediate is formed, it is then subjected to saponification with a base like sodium hydroxide in an alcoholic solvent.[1]
-
Purification: The crude product is purified by vacuum distillation or column chromatography.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting logic for improving the yield of dithiol synthesis.
References
Technical Support Center: Preventing Thiol Group Oxidation
This guide provides researchers, scientists, and drug development professionals with practical solutions to the common challenges of preventing thiol group oxidation during chemical reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My thiol-containing compound (e.g., a cysteine peptide) is showing unexpected disulfide bond formation. What is the likely cause and how can I fix it?
A1: Unwanted disulfide bond formation is typically caused by oxidation of the free thiol (-SH) groups. The primary culprits are dissolved oxygen in your buffers, trace metal ion contaminants, and a pH above 7.
Troubleshooting Steps:
-
Add a Reducing Agent: The most direct way to reverse and prevent disulfide formation is to add a reducing agent to your reaction buffer. Common choices include DTT, TCEP, and β-mercaptoethanol (BME). TCEP is often preferred as it is stable, odorless, and effective over a wider pH range.
-
Degas Your Buffers: Oxygen dissolved in your buffers can readily oxidize thiols. Before your experiment, degas all aqueous solutions by sparging with an inert gas like nitrogen or argon for 15-30 minutes, or by using a vacuum/sonication cycle.
-
Control the pH: The thiolate anion (S-), which is more prevalent at pH > 8, is much more susceptible to oxidation than the protonated thiol (SH). If your reaction conditions permit, working at a slightly acidic pH (6.0-7.0) can significantly slow the rate of oxidation.
-
Add a Chelating Agent: Divalent metal ions (e.g., Cu²⁺, Fe³⁺) can catalyze thiol oxidation. Adding a chelating agent like EDTA (Ethylenediaminetetraacetic acid) at a concentration of 1-10 mM can sequester these metal ions and prevent them from participating in redox reactions.
Q2: I am performing a thiol-maleimide conjugation and getting low yields. Could thiol oxidation be the problem?
A2: Yes, low yields in thiol-maleimide reactions are frequently due to the oxidation of the thiol group, which renders it unable to react with the maleimide. The maleimide itself can also be unstable, particularly at high pH.
Troubleshooting Steps:
-
Pre-treat with a Reducing Agent: Before initiating the conjugation, treat your thiol-containing molecule with a reducing agent to ensure all thiols are in their free, reduced state. Crucially, if you use DTT or BME, they must be removed before adding the maleimide compound , as their own thiol groups will compete in the reaction. TCEP does not contain a thiol and does not need to be removed.
-
Optimize pH: Thiol-maleimide reactions are most efficient in the pH range of 6.5-7.5. This range is a compromise: the thiol is reactive enough, but the rate of oxidation and maleimide hydrolysis is minimized.
-
Work Under Inert Atmosphere: For highly sensitive compounds or prolonged reactions, performing the entire experiment in a glove box or under a gentle stream of nitrogen or argon can prevent atmospheric oxygen from causing oxidation.
Q3: Which reducing agent—TCEP, DTT, or BME—should I choose for my experiment?
A3: The choice of reducing agent depends on your specific application, the required stability, and downstream compatibility.
-
TCEP (Tris(2-carboxyethyl)phosphine): Generally the best choice for most applications. It is powerful, stable, odorless, and effective over a broad pH range. Since it's not a thiol, it doesn't interfere with subsequent thiol-specific reactions like maleimide conjugation.
-
DTT (Dithiothreitol): A very common and effective reducing agent. However, it is less stable than TCEP, especially in solution, and its strong odor requires working in a fume hood. Its optimal pH range is >7.
-
BME (β-mercaptoethanol): A volatile and pungent reducing agent. It is less potent than DTT and is often used in excess. It is typically used for protecting thiols in protein samples during electrophoresis.
The following diagram outlines a decision-making process for selecting the right reducing agent.
Technical Support Center: Self-Assembled Monolayer (SAM) Formation
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the formation of self-assembled monolayers (SAMs).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is the contact angle of my SAM-coated surface lower than expected?
A low contact angle often indicates an incomplete or disordered monolayer, which can result from several factors:
-
Contaminated Substrate: The presence of organic residues or particulates on the substrate surface can hinder the self-assembly process, leading to defects in the monolayer. Ensure rigorous cleaning of the substrate before immersion in the thiol solution.
-
Impure Solvent or Precursor: Contaminants in the solvent or the organosulfur compound can co-adsorb onto the surface, disrupting the formation of a well-ordered SAM. Use high-purity solvents and precursors.
-
Suboptimal Incubation Time: The time required for the formation of a well-ordered SAM can vary depending on the specific thiol and solvent used. While the initial adsorption is rapid, the organization of the alkyl chains into a densely packed structure can take several hours. For alkanethiols on gold, a typical incubation time is 12-24 hours.
-
Moisture in the Environment: For certain SAMs, especially on oxide surfaces, the presence of water can interfere with the assembly process. Performing the experiment in a controlled, low-humidity environment (e.g., a glove box) can be beneficial.
-
Oxidized Substrate Surface: The quality of the underlying substrate is crucial. For instance, a partially oxidized gold surface will lead to poor SAM formation. It is recommended to use freshly deposited or cleaned substrates.
Q2: My characterization (e.g., AFM, ellipsometry) suggests a disordered or incomplete monolayer. What are the likely causes?
Several factors can contribute to the formation of a disordered or incomplete SAM:
-
Substrate Roughness: A rough substrate surface can lead to the formation of a disordered monolayer with a high density of defects. Using atomically flat substrates, such as template-stripped gold, can significantly improve monolayer quality.
-
Incorrect Solvent: The choice of solvent is critical for the dissolution of the precursor molecules and their subsequent assembly on the surface. A good solvent should prevent aggregation in the solution but also be a poor enough solvent for the assembled monolayer to encourage crystallization on the surface. Ethanol and isopropanol are commonly used for alkanethiols on gold.
-
Concentration of the Precursor: The concentration of the thiol in the solution can influence the kinetics of SAM formation and the final structure. While a wide range of concentrations can be used, typically 1-10 mM solutions are employed. Very high concentrations can sometimes lead to the formation of multilayers or aggregates on the surface.
-
Temperature: Temperature can affect the kinetics of SAM formation and the final ordering of the monolayer. Room temperature is suitable for most standard alkanethiol on gold systems. However, for some systems, annealing after formation can improve the order.
Q3: I am observing multilayer formation. How can I prevent this?
Multilayer formation is often a result of physisorbed molecules on top of the chemisorbed monolayer. Here are some ways to prevent it:
-
Thorough Rinsing: After the incubation step, it is crucial to thoroughly rinse the substrate with a clean solvent (the same one used for the SAM formation) to remove any non-specifically adsorbed molecules.
-
Sonication: A brief sonication step in a clean solvent can help to remove loosely bound molecules from the surface. However, be cautious as prolonged or high-power sonication can also damage the underlying SAM.
-
Control the Concentration: As mentioned earlier, very high concentrations of the precursor in the solution can sometimes promote the formation of multilayers.
Quantitative Data Summary
The following tables provide expected values for common SAM characterization techniques. These values can serve as a benchmark for evaluating the quality of your SAMs.
| Alkanethiol on Au(111) | Chain Length | Expected Thickness (Å) per -CH₂- group | Expected Water Contact Angle (°) |
| Hexanethiol | C6 | ~1.2-1.5 | ~105 |
| Dodecanethiol | C12 | ~1.2-1.5 | ~110-112 |
| Octadecanethiol | C18 | ~1.2-1.5 | ~112-115 |
Note: The thickness is often measured by ellipsometry or X-ray reflectivity. The contact angle is for a static water droplet.
| Terminal Functional Group | Expected Water Contact Angle on a C11 SAM on Gold (°) |
| -CH₃ | ~110-115 |
| -COOH (protonated) | ~30-40 |
| -OH | ~15-30 |
| -NH₂ | ~45-55 |
Experimental Protocols
Protocol 1: Substrate Preparation - Gold (Au)
-
Cleaving: If using a silicon wafer with a gold film, cleave the wafer into the desired substrate size using a diamond scribe.
-
Solvent Cleaning: Place the substrates in a beaker and sonicate for 10 minutes each in acetone, followed by isopropanol, and finally deionized (DI) water.
-
Drying: Dry the substrates under a stream of dry nitrogen gas.
-
UV-Ozone or Piranha Cleaning (Optional but Recommended):
-
UV-Ozone: Place the substrates in a UV-Ozone cleaner for 10-20 minutes to remove organic contaminants.
-
Piranha Solution: Immerse the substrates in a freshly prepared Piranha solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 5-10 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE).
-
-
Final Rinse and Dry: Thoroughly rinse the substrates with DI water and dry them under a stream of nitrogen. Use the substrates immediately for SAM formation.
Protocol 2: Self-Assembled Monolayer (SAM) Formation
-
Prepare the Solution: Prepare a 1 mM solution of the desired thiol in absolute ethanol.
-
Substrate Immersion: Immediately after cleaning, immerse the gold substrates in the thiol solution. Ensure the entire surface is covered.
-
Incubation: Place the container with the substrates and solution in a dark, vibration-free environment and allow the SAM to form for 12-24 hours at room temperature.
-
Rinsing: After incubation, remove the substrates from the solution and rinse them thoroughly with fresh ethanol to remove any physisorbed molecules.
-
Drying: Dry the SAM-coated substrates under a gentle stream of nitrogen.
-
Characterization: The substrates are now ready for characterization (e.g., contact angle measurement, ellipsometry, AFM).
Visualizations
Caption: A workflow diagram for troubleshooting common issues in SAM formation.
Caption: An experimental workflow for the formation of self-assembled monolayers.
Caption: Factors influencing the quality of self-assembled monolayers.
optimizing reaction conditions for thiol-isocyanate polymerization
Technical Support Center: Thiol-Isocyanate Polymerization
Welcome to the technical support center for thiol-isocyanate polymerization. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental conditions.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during thiol-isocyanate polymerization.
Q1: My polymerization reaction shows low or incomplete conversion. How can I troubleshoot this?
A1: Low conversion is a common issue that can be diagnosed and resolved by examining several factors. The progress of the reaction can be effectively monitored using Fourier-transform infrared (FTIR) spectroscopy by observing the disappearance of the characteristic isocyanate (-NCO) peak at approximately 2270 cm⁻¹ and the thiol (-SH) peak around 2545 cm⁻¹.[1][2]
-
Catalyst Inactivity or Insufficient Loading: The choice and concentration of the catalyst are critical. Basic catalysts like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are highly efficient even at low concentrations.[2] If the reaction is sluggish, consider increasing the catalyst loading or switching to a more potent catalyst (see Table 1).
-
Incorrect Stoichiometry: An equimolar ratio of thiol to isocyanate functional groups is typically required for high polymer chain growth.[3] Ensure accurate measurement and purity of your monomers.
-
Monomer Reactivity: Steric hindrance in either the thiol or isocyanate monomer can significantly slow down the reaction rate.
-
Presence of Inhibitors: Ensure all glassware is clean and that solvents and monomers are free from impurities that could quench the catalyst.
Q2: The polymerization is happening too quickly and is difficult to control. What can I do?
A2: The thiol-isocyanate reaction can be extremely fast, proceeding to completion in seconds with highly active catalysts like DBU.[2][4] To gain better control over the reaction:
-
Reduce Catalyst Concentration: Lowering the amount of catalyst will slow down the polymerization rate.[2]
-
Use a Weaker Catalyst: Switch from a strong base like DBU to a less reactive one, such as triethylamine (TEA), or an organometallic catalyst like dibutyltin dilaurate (DBTDL), which often results in a slower cure.[3][5]
-
Implement a Latent Catalyst: Consider using a thermally activated or photo-activated latent catalyst. These catalysts remain inactive until an external stimulus (heat or light) is applied, providing excellent temporal control over the start of the polymerization.[3][6][7]
-
Lower the Temperature: Reducing the reaction temperature can decrease the reaction rate.[8]
Q3: My final polymer has poor mechanical properties (e.g., it's brittle or too soft). How can I improve this?
A3: The mechanical properties of polythiourethanes are directly linked to their molecular structure, molecular weight, and crosslink density.
-
Monomer Selection: The structure of the diisocyanate and thiol monomers determines the properties of the "hard" and "soft" segments of the polymer. Using more rigid monomers, such as isophorone diisocyanate (IPDI), can increase the glass transition temperature (Tg) and hardness of the material.[9]
-
Crosslink Density: For thermosets, increasing the functionality of the thiol or isocyanate monomer (e.g., using a tetrathiol instead of a dithiol) will increase the crosslink density, typically leading to a harder, more rigid material with a higher Tg.[10]
-
Molecular Weight: Ensure the reaction has gone to high conversion to achieve high molecular weight, which is crucial for good mechanical properties. Low molecular weight often results in brittle materials.
-
Stoichiometry: A slight excess of one monomer can be used to control the molecular weight or ensure specific end-groups, but a significant imbalance will limit chain growth and harm mechanical properties.
Q4: Are there common side reactions I should be aware of?
A4: Yes, isocyanates are highly reactive and can participate in several unwanted side reactions:
-
Reaction with Water: Isocyanates react readily with water to form an unstable carbamic acid, which then decomposes into an amine and carbon dioxide. This amine can then react with another isocyanate to form a urea linkage, which can alter the polymer's properties and is a common issue if reagents and solvents are not dry.[11][12]
-
Isocyanate Trimerization: In the presence of certain catalysts and at elevated temperatures, isocyanates can trimerize to form highly stable isocyanurate rings. This creates a non-stoichiometric balance of functional groups, limiting polymer chain growth and increasing crosslinking.[6]
-
Using Blocked Isocyanates: To avoid premature reactions, especially with water, consider using blocked isocyanates. These are temporarily protected isocyanates that de-block at elevated temperatures to regenerate the reactive isocyanate group.[13]
Data Presentation: Reaction Parameters
The following tables summarize key quantitative data for optimizing your reaction.
Table 1: Comparison of Common Catalysts
| Catalyst | Type | Typical Concentration | Relative Reactivity | Key Characteristics & Notes |
| DBU | Amidine (Strong Base) | 0.005 - 5 mol% | Very High | Extremely fast reactions, often complete in seconds to minutes at room temperature.[2] |
| DBN | Amidine (Strong Base) | ~0.24 mM | High | Similar to DBU, provides rapid polymerization.[4] |
| TEA | Tertiary Amine | 10 - 30 mol% | Moderate | Slower than DBU, allowing for better control. Reaction times can be around 20 minutes.[4][13] |
| DBTDL | Organotin (Lewis Acid) | ~0.5 phr | Low to Moderate | Leads to lower reaction rates and may require higher temperatures or longer curing times.[5] |
| BG1MI | Latent Base Generator | ~0.5 phr | Latent (High) | Thermally activated; releases active imidazole catalyst upon heating, allowing for controlled initiation of the cure.[3] |
Table 2: Influence of Reaction Conditions on Polymer Properties
| Parameter | Effect on Reaction | Impact on Final Polymer Properties |
| Temperature | Reaction rate increases with temperature.[8] | Higher temps can promote side reactions. Can influence final Tg and mechanical properties.[14] |
| Solvent | Can affect reaction kinetics.[15] | Solvent choice is critical for solubility of the final polymer and can influence morphology.[16][17] |
| Monomer Conc. | Higher concentration can increase reaction rate. | Can influence the final molecular weight and viscosity during synthesis. |
| Monomer Structure | Rigidity/flexibility of monomers dictates reaction kinetics. | Determines Tg, hardness, and tensile strength. Aliphatic isocyanates offer better UV stability.[9][11] |
Experimental Protocols
Protocol 1: General Procedure for Thiol-Isocyanate Polymerization (Bulk)
This protocol is a general guideline for a catalyst-driven polymerization without solvent.
-
Preparation: Ensure all glassware is thoroughly dried in an oven. Monomers and catalyst should be used as received or purified/dried if necessary.
-
Monomer Addition: In a reaction flask, add the thiol monomer(s) and isocyanate monomer(s) in a stoichiometric 1:1 functional group ratio.
-
Mixing: Stir the mixture mechanically or with a magnetic stir bar at room temperature until a homogeneous solution is obtained.
-
Catalyst Addition: Add the desired amount of catalyst (e.g., 0.1 mol% DBU) to the mixture while stirring vigorously. An exothermic reaction may be observed.[2]
-
Curing: Allow the reaction to proceed. Depending on the catalyst, the mixture may solidify rapidly. For a complete cure, the mixture can be left at room temperature or placed in an oven at a specified temperature (e.g., 60-80°C) for a set period (e.g., 1-24 hours).
-
Monitoring: The reaction can be monitored by FTIR spectroscopy. Collect a sample at the start and at various time points. A complete reaction is indicated by the disappearance of the -NCO peak (~2270 cm⁻¹) and -SH peak (~2570 cm⁻¹).[2]
Protocol 2: Characterization of Polythiourethanes
-
FTIR Spectroscopy: Confirm the chemical structure by identifying the disappearance of -NCO and -SH peaks and the appearance of thiourethane linkages (e.g., N-H stretching at ~3300-3400 cm⁻¹ and C=O stretching at ~1700 cm⁻¹).[1]
-
Gel Permeation Chromatography (GPC): Determine the number average molar mass (Mn), mass average molar mass (Mw), and molar mass dispersity (ĐM) of soluble polymers.[14]
-
Differential Scanning Calorimetry (DSC): Measure the glass transition temperature (Tg) to understand the thermal properties and the operational temperature range of the material.[8][14]
-
Thermogravimetric Analysis (TGA): Evaluate the thermal stability and decomposition profile of the polymer.
-
Dynamic Mechanical Analysis (DMA): For thermosets, determine the storage modulus, loss modulus, and tan δ peak, which provides another measure of Tg and information on the material's damping properties.[9]
-
Tensile Testing: Measure mechanical properties such as tensile strength, Young's modulus, and elongation at break.[14]
Visualizations
// Inputs Catalyst [label="Catalyst\n(Type, Conc.)", pos="-3,2!", fillcolor="#FBBC05", fontcolor="#202124"]; Temperature [label="Temperature", pos="-3,-2!", fillcolor="#FBBC05", fontcolor="#202124"]; Monomers [label="Monomers\n(Structure, Purity)", pos="3,2!", fillcolor="#FBBC05", fontcolor="#202124"]; Solvent [label="Solvent", pos="3,-2!", fillcolor="#FBBC05", fontcolor="#202124"];
// Outputs Kinetics [label="Reaction Kinetics\n(Rate, Control)", pos="-6,0!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Properties [label="Polymer Properties\n(Tg, Mechanical)", pos="6,0!", fillcolor="#34A853", fontcolor="#FFFFFF"]; SideReactions [label="Side Reactions", pos="0,-4!", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Catalyst -> center; Temperature -> center; Monomers -> center; Solvent -> center;
center -> Kinetics; center -> Properties; center -> SideReactions; } . Caption: Key parameters influencing the polymerization process and outcomes.
References
- 1. Synthesis and characterization of novel polythiourethane hardeners for epoxy resins [comptes-rendus.academie-sciences.fr]
- 2. pubs.acs.org [pubs.acs.org]
- 3. upcommons.upc.edu [upcommons.upc.edu]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. researchgate.net [researchgate.net]
- 6. Preparation and Characterization of Novel Poly(thiourethane)-Poly(isocyanurate) Covalent Adaptable Networks: Effect of the Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Temperature-modulated DSC study of network formation via Thiol-Isocyanate “click” reaction | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 9. Actuator Behaviour of Tailored Poly(thiourethane) Shape Memory Thermosets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Polyurethane - Wikipedia [en.wikipedia.org]
- 12. GT Digital Repository [repository.gatech.edu]
- 13. aquila.usm.edu [aquila.usm.edu]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Polythiourethane Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during the synthesis of polythiourethanes. This resource is intended for researchers, scientists, and drug development professionals to help diagnose and resolve issues in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low Molecular Weight or Poor Polymerization Yield
Question: My polythiourethane synthesis resulted in a low molecular weight polymer or a low overall yield. What are the potential causes and how can I troubleshoot this?
Answer: Low molecular weight or poor yield in polythiourethane synthesis can stem from several side reactions that consume monomers or terminate the polymer chains prematurely. The most common culprits are the hydrolysis of isocyanates, oxidation of thiols, and cyclization reactions.
Troubleshooting Steps:
-
Moisture Contamination: The primary suspect is often the presence of water in the reaction mixture. Isocyanates readily react with water to form an unstable carbamic acid, which then decomposes into an amine and carbon dioxide. The resulting amine can react with another isocyanate to form a urea linkage, disrupting the stoichiometry and chain growth.
-
Recommendation: Ensure all glassware is rigorously dried. Use anhydrous solvents and freshly distilled monomers. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Thiol Oxidation: Thiols can be oxidized to form disulfide bonds, especially in the presence of oxygen and certain catalysts. This dimerization consumes the thiol monomers, leading to an imbalance in the isocyanate-thiol stoichiometry.
-
Recommendation: Degas all solvents and monomers prior to use. Maintain an inert atmosphere throughout the reaction.
-
-
Cyclization Reactions: Intramolecular cyclization can compete with intermolecular polymerization, especially at low monomer concentrations, leading to the formation of small cyclic thiourethanes instead of linear polymer chains.
-
Recommendation: Increase the initial monomer concentration to favor intermolecular reactions.
-
Issue 2: Gel Formation or Insoluble Polymer
Question: My reaction mixture turned into a gel, or the resulting polymer is insoluble. What could be the cause?
Answer: Gel formation or insolubility is typically due to cross-linking reactions, with the most common cause being the trimerization of isocyanates to form highly stable isocyanurate rings. This creates a network structure instead of linear polymer chains.
Troubleshooting Steps:
-
Isocyanate Trimerization: This side reaction is often catalyzed by tertiary amines, phosphines, and certain metal catalysts, and is accelerated at higher temperatures.
-
Recommendation: Carefully select a catalyst that favors the isocyanate-thiol reaction over isocyanate trimerization. Control the reaction temperature, as higher temperatures can promote trimerization.
-
-
Allophanate and Biuret Formation: Although less common than in polyurethane synthesis, isocyanates can react with the urethane or urea linkages within the polymer chains to form allophanate or biuret cross-links, respectively.
-
Recommendation: Maintain a strict 1:1 stoichiometry of isocyanate and thiol functional groups. Avoid excess isocyanate, which can drive these side reactions.
-
Quantitative Data on Side Reactions
The following table summarizes the impact of various reaction parameters on the prevalence of common side reactions.
| Parameter | Isocyanate Hydrolysis | Thiol Oxidation | Isocyanate Trimerization |
| Moisture Content | High | Low | Low |
| Oxygen Presence | Low | High | Low |
| Reaction Temperature | Moderate | Moderate | High |
| Catalyst Choice | Catalyst Dependent | Catalyst Dependent | High (with certain catalysts) |
| Isocyanate Excess | Low | Low | High |
Experimental Protocols
Protocol 1: Detection of Isocyanurate Rings via FT-IR Spectroscopy
This protocol outlines the procedure for detecting the presence of isocyanurate rings, a common cross-linking side product, in your polythiourethane sample using Fourier-Transform Infrared (FT-IR) spectroscopy.
Methodology:
-
Sample Preparation:
-
For soluble polymers, dissolve a small amount of the polymer in a suitable solvent (e.g., THF, DMF) to cast a thin film on a KBr salt plate. Ensure the solvent has completely evaporated before analysis.
-
For insoluble polymers, prepare a KBr pellet by grinding a small amount of the polymer with dry KBr powder and pressing it into a transparent disk.
-
-
Data Acquisition:
-
Acquire the FT-IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample holder (for films) or a pure KBr pellet.
-
-
Data Analysis:
-
Subtract the background spectrum from the sample spectrum.
-
Look for the characteristic absorption peak of the isocyanurate ring at approximately 1410 cm⁻¹ and a carbonyl stretching peak around 1700 cm⁻¹ . The presence of these peaks indicates the formation of isocyanurate cross-links.
-
Protocol 2: Detection of Disulfide Bonds via Raman Spectroscopy
This protocol describes the use of Raman spectroscopy to detect the formation of disulfide bonds resulting from the oxidation of thiol monomers.
Methodology:
-
Sample Preparation:
-
Place a small amount of the solid or liquid polythiourethane sample directly onto the Raman spectrometer's sample holder.
-
-
Data Acquisition:
-
Acquire the Raman spectrum using an appropriate laser excitation wavelength.
-
-
Data Analysis:
-
Examine the spectrum for a characteristic peak in the range of 500-550 cm⁻¹ . This peak is indicative of the S-S stretching vibration of a disulfide bond. The intensity of this peak can be used for semi-quantitative analysis of the extent of thiol oxidation.
-
Visualizing Side Reactions and Troubleshooting
Diagram 1: Common Side Reaction Pathways in Polythiourethane Synthesis
Caption: Key side reactions competing with the main polythiourethane formation.
Diagram 2: Troubleshooting Workflow for Low Molecular Weight Polythiourethane
Caption: A step-by-step decision-making process for troubleshooting low molecular weight issues.
Technical Support Center: Purification of Crude (2-Mercaptoethyl)cyclohexanethiol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude (2-Mercaptoethyl)cyclohexanethiol.
Troubleshooting Guides
Purification of crude this compound can present several challenges, from the presence of stubborn impurities to the degradation of the target compound. This section provides a guide to common problems, their potential causes, and recommended solutions.
Table 1: Common Issues in the Purification of this compound
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Purity After Purification | - Incomplete reaction during synthesis. - Presence of closely boiling impurities. - Formation of azeotropes. - Oxidation of the thiol groups to disulfides. | - Optimize the synthesis reaction to drive it to completion. - For distillation, use a longer fractionating column or a spinning band distillation apparatus for better separation. - For chromatography, try a different stationary phase (e.g., acidic alumina) or a more selective eluent system. - Work under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents to minimize oxidation.[1] |
| Product Degradation (Discoloration, Polymerization) | - Exposure to air and light, leading to oxidation. - High temperatures during distillation. - Presence of acidic or basic impurities catalyzing side reactions. | - Store the crude and purified product under an inert atmosphere, protected from light. - Use vacuum distillation to lower the boiling point and reduce thermal stress on the compound. - Neutralize the crude product before purification by washing with a mild acidic or basic solution, followed by a water wash. |
| Poor Separation in Column Chromatography | - Inappropriate choice of stationary phase or eluent. - Co-elution of impurities with the product. - Oxidation of the thiol on the column. | - Use thin-layer chromatography (TLC) to screen for the optimal stationary phase and eluent system before running the column. - Consider using acidic alumina instead of silica gel to minimize on-column oxidation, as thiols can be more stable at a lower pH. - Deoxygenate the solvents and the column packing material before use. |
| Low Yield | - Loss of product during transfers and work-up steps. - Inefficient extraction from the reaction mixture. - Adsorption of the product onto the purification medium (e.g., silica gel). | - Minimize the number of transfer steps. - Ensure complete extraction by performing multiple extractions with an appropriate solvent. - Pre-treat the silica gel with a non-polar solvent to reduce active sites for adsorption. |
| Inconsistent Results | - Variability in the quality of the crude starting material. - Inconsistent purification protocol. | - Characterize the crude material (e.g., by NMR or GC-MS) before each purification to understand the impurity profile. - Standardize the purification protocol, including solvent grades, quantities, and reaction times. |
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the purification of this compound.
Q1: What are the most common impurities in crude this compound?
A1: The most common impurities depend on the synthetic route. However, typical impurities may include:
-
Disulfides: Formed by the oxidation of the thiol groups. This is a very common side product in reactions involving thiols.[1]
-
Unreacted starting materials: Such as cyclohexene and a source of the mercaptoethyl group.
-
Thioethers (Sulfides): These can form as by-products during synthesis, for example, through the reaction of the thiol with an alkylating agent.
-
Polymeric materials: Especially if the synthesis is not well-controlled.
Q2: What is the best method to purify crude this compound?
A2: The optimal purification method depends on the nature and quantity of the impurities.
-
Vacuum Distillation/Fractionation: This is often the preferred method for purifying liquid thiols, especially for removing non-volatile impurities and separating compounds with different boiling points. A patent for the synthesis of a similar compound, 1,2,4-tris(2-mercaptoethyl)cyclohexane, specifies purification by distillation under reduced pressure.
-
Column Chromatography: This technique is useful for separating compounds with different polarities. For thiols, which can be sensitive to oxidation, using an inert atmosphere and deoxygenated solvents is recommended. Using acidic alumina as the stationary phase may also help prevent oxidation.
Q3: How can I prevent the oxidation of this compound during purification and storage?
A3: To prevent oxidation to the corresponding disulfide, the following precautions should be taken:
-
Inert Atmosphere: Conduct all purification steps (distillation, chromatography, transfers) under an inert atmosphere, such as nitrogen or argon.
-
Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.
-
Storage: Store the purified product in a tightly sealed container under an inert atmosphere, preferably in a refrigerator or freezer and protected from light.
Q4: What analytical techniques are suitable for assessing the purity of this compound?
A4: Several analytical techniques can be used to determine the purity of the final product:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information and help identify impurities.
-
High-Performance Liquid Chromatography (HPLC): Can be used to separate and quantify the dithiol from its impurities, especially if the impurities are less volatile.
Experimental Protocols
Detailed Methodology for Vacuum Distillation
This protocol is a general guideline and may need to be optimized based on the specific impurity profile of your crude this compound.
Objective: To purify crude this compound by removing non-volatile impurities and separating it from components with different boiling points.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Short-path distillation head with a condenser and collection flask(s)
-
Heating mantle with a stirrer
-
Vacuum pump with a cold trap
-
Inert gas source (Nitrogen or Argon)
-
Thermometer
Procedure:
-
Setup: Assemble the distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.
-
Inerting the System: Place the crude this compound in the round-bottom flask. Flush the entire system with an inert gas for 10-15 minutes to remove air.
-
Applying Vacuum: Gradually apply vacuum to the system. Be cautious of initial bumping or frothing.
-
Heating: Once a stable vacuum is achieved, begin heating the flask gently with the heating mantle while stirring.
-
Fraction Collection: Monitor the temperature at the distillation head. Collect any low-boiling fractions in a separate flask. The main fraction containing the purified this compound should be collected at its expected boiling point under the applied pressure.
-
Completion: Once the desired product has been collected, turn off the heat and allow the system to cool to room temperature before slowly releasing the vacuum under a positive pressure of inert gas.
-
Storage: Immediately transfer the purified product to a clean, dry, and inerted storage vessel.
Visualizations
Purification Workflow
Caption: Workflow for the purification of crude this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low purity issues.
References
Technical Support Center: Functionalizing Nanoparticles with Dithiols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when functionalizing nanoparticles with dithiols.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when functionalizing nanoparticles with dithiols?
The most frequent challenges include:
-
Nanoparticle Aggregation: Dithiols can cross-link nanoparticles, leading to irreversible aggregation.
-
Inefficient Functionalization: Incomplete surface coverage can result in nanoparticles with inconsistent properties.
-
Disulfide Bond Formation: Dithiols can oxidize to form disulfide bonds, preventing their attachment to the nanoparticle surface.
-
Difficulty in Characterization: Determining the density and orientation of dithiols on the nanoparticle surface can be complex.
Q2: How can I prevent nanoparticle aggregation during dithiol functionalization?
To prevent aggregation, consider the following:
-
Optimize Dithiol Concentration: Use a concentration of dithiol that is sufficient to coat the nanoparticle surface without causing excessive cross-linking.
-
Control the Reaction Rate: Perform the functionalization at a lower temperature or for a shorter duration to control the reaction kinetics.
-
Use a Co-ligand: A monofunctional thiol can be used in conjunction with the dithiol to occupy some of the binding sites and reduce inter-particle cross-linking.
-
Adjust pH: The pH of the solution can influence the charge of both the nanoparticles and the dithiols, affecting their stability.
Q3: How do I choose the right dithiol for my application?
The choice of dithiol depends on several factors:
-
Chain Length: The length of the alkyl chain between the two thiol groups will determine the spacing between the nanoparticle and the molecule you intend to attach.
-
Solubility: The dithiol should be soluble in the same solvent as your nanoparticles.
-
Application: The functional groups on the dithiol (other than the thiols) will determine its utility in subsequent conjugation steps.
Troubleshooting Guides
Issue 1: Nanoparticle Aggregation Upon Addition of Dithiol
| Potential Cause | Recommended Solution |
| Excessive Dithiol Concentration | Decrease the concentration of the dithiol. Titrate the dithiol into the nanoparticle solution slowly while monitoring for any signs of aggregation. |
| Inappropriate Solvent | Ensure the solvent can maintain the stability of both the nanoparticles and the dithiol. For gold nanoparticles, ethanol or a mixture of ethanol and water is often used. |
| Unfavorable pH | Adjust the pH of the solution. For gold nanoparticles, a slightly acidic to neutral pH is generally preferred for thiol binding. |
| Rapid Reaction Kinetics | Perform the reaction at a lower temperature (e.g., 4°C) to slow down the rate of dithiol binding and cross-linking. |
Issue 2: Incomplete or Inefficient Functionalization
| Potential Cause | Recommended Solution |
| Insufficient Dithiol Concentration | Increase the molar ratio of dithiol to nanoparticles. |
| Short Reaction Time | Extend the reaction time to allow for complete surface coverage. Monitor the functionalization over time using techniques like UV-Vis spectroscopy. |
| Oxidation of Dithiols | Degas all solutions to remove dissolved oxygen. Consider adding a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to prevent disulfide bond formation. |
| Steric Hindrance | If the dithiol is bulky, it may not be able to access the entire nanoparticle surface. Consider using a dithiol with a longer, more flexible linker. |
Experimental Protocols
Protocol 1: Functionalization of Gold Nanoparticles with 1,6-Hexanedithiol
-
Preparation of Solutions:
-
Prepare a solution of 1,6-hexanedithiol in ethanol (e.g., 1 mM).
-
Ensure the gold nanoparticle solution is at the desired concentration and pH.
-
-
Functionalization:
-
Slowly add the 1,6-hexanedithiol solution to the gold nanoparticle solution while stirring. A typical molar ratio is 1000:1 (dithiol:nanoparticles).
-
Allow the reaction to proceed for 12-24 hours at room temperature with gentle stirring.
-
-
Purification:
-
Centrifuge the solution to pellet the functionalized nanoparticles. The centrifugation speed and time will depend on the size of the nanoparticles.
-
Remove the supernatant and resuspend the nanoparticles in fresh ethanol.
-
Repeat the centrifugation and resuspension steps at least three times to remove excess dithiol.
-
-
Characterization:
-
Use UV-Vis spectroscopy to observe the shift in the surface plasmon resonance peak.
-
Employ Dynamic Light Scattering (DLS) to measure the hydrodynamic diameter and assess for aggregation.
-
Utilize Transmission Electron Microscopy (TEM) to visualize the morphology of the functionalized nanoparticles.
-
Data Summary
| Parameter | Typical Range | Effect on Functionalization |
| Dithiol:Nanoparticle Molar Ratio | 100:1 to 10000:1 | Higher ratios can lead to faster functionalization but also increase the risk of aggregation. |
| Reaction Time | 2 - 24 hours | Longer times generally lead to more complete surface coverage. |
| pH | 4 - 9 | Affects the charge of the nanoparticles and the deprotonation of the thiol groups. |
| Temperature | 4°C - 25°C | Lower temperatures can slow down the reaction and reduce the risk of aggregation. |
Visualizations
Technical Support Center: Prevention of In Situ Disulfide Bond Formation
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and answers to frequently asked questions regarding the prevention of unwanted disulfide bond formation during experiments.
Frequently Asked Questions (FAQs)
Q1: What are disulfide bonds and why can they be problematic in situ?
A disulfide bond is a covalent bond formed between the thiol groups (-SH) of two cysteine residues. While these bonds are crucial for the stability and function of many extracellular and secreted proteins, their unintended formation in situ can be highly problematic. Unwanted disulfide bonds can lead to the creation of incorrect protein isoforms, formation of insoluble aggregates, and loss of biological activity, all of which can compromise experimental results.
Q2: What are the primary strategies to prevent unwanted disulfide bond formation?
There are three main strategies to prevent the formation of non-native disulfide bonds:
-
Chemical Reduction: This is the most common approach and involves adding reducing agents to the buffer solutions to keep cysteine residues in their reduced state.
-
Chemical Modification: Cysteine residues can be irreversibly modified (alkylated) to block their thiol groups, preventing them from forming disulfide bonds.
-
Genetic Modification: This involves using site-directed mutagenesis to replace cysteine residues with other amino acids, such as serine or alanine, completely removing the potential for disulfide bond formation at that site.
Q3: Which chemical reducing agent should I choose for my experiment?
The choice of reducing agent depends on several factors, including the protein's properties, the experimental conditions (like pH), and compatibility with downstream applications (e.g., mass spectrometry). The most common reducing agents are Dithiothreitol (DTT), Tris(2-carboxyethyl)phosphine (TCEP), and β-mercaptoethanol (BME).
-
DTT is a strong reducing agent but is unstable at low pH and can be oxidized by air.
-
TCEP is a potent, odorless, and stable reducing agent that is effective over a wide pH range and is compatible with nickel affinity chromatography.
-
β-mercaptoethanol (BME) is less potent than DTT and TCEP, has a strong odor, but is very cost-effective for large-scale applications.
Q4: How does pH influence disulfide bond formation?
The formation of a disulfide bond requires the deprotonation of at least one of the cysteine thiol groups to form a reactive thiolate anion (-S⁻). The pKa of the cysteine thiol group is approximately 8.3. Therefore, disulfide bond formation is significantly more likely to occur at neutral to alkaline pH (pH > 7), where a higher proportion of cysteine residues are in the reactive thiolate form. To minimize oxidation, it is often recommended to perform experiments at a slightly acidic pH (pH 6.0-6.5), if the protein's stability and activity are not compromised.
Troubleshooting Guide
Issue 1: My protein is aggregating or precipitating during purification.
This is a common issue that can be caused by the formation of intermolecular disulfide bonds, leading to large, insoluble complexes.
-
Troubleshooting Steps:
-
Verify Reducing Agent Presence: Ensure that a sufficient concentration of a reducing agent (e.g., 1-5 mM DTT or 0.5-1 mM TCEP) is present in all your purification buffers (lysis, wash, and elution).
-
Check Buffer pH: Measure the pH of your buffers. If it is above 7.5, consider lowering it to a range of 6.5-7.0, as higher pH promotes disulfide bond formation.
-
Increase Reducing Agent Concentration: If aggregation persists, try increasing the concentration of the reducing agent. See the table below for recommended ranges.
-
Work Quickly and at Low Temperatures: Perform purification steps at 4°C and minimize the processing time to reduce the chance of oxidation.
-
Logical Workflow: Troubleshooting Protein Aggregation
stability issues of (2-Mercaptoethyl)cyclohexanethiol in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability issues of (2-Mercaptoethyl)cyclohexanethiol in solution.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and use of this compound solutions.
Issue 1: Loss of Reducing Activity in Solution
-
Question: My solution of this compound seems to have lost its reducing capacity over a short period. What could be the cause?
-
Answer: The primary cause for the loss of reducing activity in dithiol solutions is oxidation. The thiol groups (-SH) of this compound are susceptible to oxidation, leading to the formation of intramolecular or intermolecular disulfide bonds (-S-S-). This process is accelerated by several factors:
-
Presence of Oxygen: Exposure to atmospheric oxygen is a major contributor to oxidation.[1][2][3]
-
Elevated pH: At higher pH values, the thiol group is deprotonated to the more reactive thiolate anion (RS-), which is more readily oxidized.[4][5]
-
Presence of Metal Ions: Trace metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), can catalyze the oxidation of thiols.[5][6]
-
Elevated Temperature: Higher temperatures can increase the rate of oxidation.
-
Issue 2: Precipitation or Cloudiness in the Solution
-
Question: I observed a precipitate or cloudiness in my this compound solution. What is it and how can I prevent it?
-
Answer: Precipitation can occur due to several reasons:
-
Oxidation Products: The formation of intermolecular disulfide bonds can lead to the creation of larger, less soluble oligomers or polymers that precipitate out of solution.
-
Low Solubility: The solubility of this compound and its oxidized forms may be limited in certain buffer systems or at specific pH values.
-
Contamination: Contamination with other reagents or metal ions can lead to the formation of insoluble complexes.
To prevent precipitation, consider the following:
-
Use deoxygenated solvents.
-
Work under an inert atmosphere (e.g., nitrogen or argon).
-
Add a chelating agent like EDTA to sequester catalytic metal ions.
-
Store solutions at low temperatures.
-
Ensure the pH of the solution is appropriate for stability (generally, lower pH is better for preventing oxidation).
-
Issue 3: Inconsistent Results in Thiol-Specific Reactions
-
Question: I am getting inconsistent results in my experiments that involve the thiol groups of this compound. Why might this be happening?
-
Answer: Inconsistent results are often a direct consequence of the instability of the dithiol. The concentration of active, reduced this compound may be decreasing over the course of your experiment due to oxidation. To ensure consistency:
-
Prepare fresh solutions of this compound immediately before use.
-
Quantify the free thiol concentration of your stock solution before each experiment using a method like the Ellman's reagent assay.
-
Maintain consistent experimental conditions (temperature, pH, and exposure to air).
-
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in solution?
A1: The primary degradation pathway for dithiols like this compound is oxidation of the thiol groups to form disulfide bonds. This can occur intramolecularly to form a cyclic disulfide or intermolecularly to form dimers and higher-order oligomers.[2][3]
Q2: How does pH affect the stability of this compound solutions?
A2: The stability of dithiol solutions is highly pH-dependent. In alkaline (high pH) solutions, the thiol groups are deprotonated to form thiolate anions, which are much more susceptible to oxidation. Therefore, solutions at lower pH are generally more stable against oxidative degradation.[4][7]
Q3: What are the optimal storage conditions for this compound solutions?
A3: To maximize the shelf-life of this compound solutions, they should be stored under the following conditions:
-
Temperature: Store at low temperatures (2-8 °C or frozen at -20 °C).
-
Atmosphere: Store under an inert atmosphere (nitrogen or argon) to minimize exposure to oxygen.
-
Solvent: Use deoxygenated solvents for preparation.
-
Additives: Consider adding a chelating agent like EDTA to remove trace metal ions that can catalyze oxidation.
Q4: Can I use a stock solution of this compound over several weeks?
A4: It is generally not recommended to use a stock solution of a dithiol over an extended period, as its concentration of active thiol groups will likely decrease due to oxidation. For applications requiring a precise concentration of the reducing agent, it is best to prepare fresh solutions. If a stock solution must be stored, it should be aliquoted, stored frozen under an inert atmosphere, and the thiol concentration should be verified before use.
Q5: How can I quantify the concentration of active this compound in my solution?
A5: The concentration of free thiols can be determined using several analytical methods. A common and straightforward method is the use of Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB), which reacts with free thiols to produce a colored product that can be quantified spectrophotometrically.[4][8][9] High-performance liquid chromatography (HPLC) with a suitable detector can also be used for more precise quantification.[9]
Quantitative Data on Dithiol Stability
| Dithiol | Condition | Half-life | Reference |
| Dithiothreitol (DTT) | pH 6.5, 20°C | 40 hours | General Knowledge |
| Dithiothreitol (DTT) | pH 8.5, 20°C | 1.4 hours | General Knowledge |
| Dithiothreitol (DTT) | pH 7.5, with 1 mM EDTA | Significantly extended | General Knowledge |
Note: The stability of this compound is expected to be influenced by similar factors. The rate of oxidation will increase with higher pH, temperature, and the presence of oxygen and catalytic metal ions.
Experimental Protocols
Protocol 1: Quantification of Free Thiols using Ellman's Reagent
This protocol describes a general method for determining the concentration of free thiol groups in a solution of this compound.
Materials:
-
Ellman's Reagent (DTNB) solution (e.g., 4 mg/mL in 0.1 M phosphate buffer, pH 8.0)
-
Reaction Buffer (e.g., 0.1 M phosphate buffer, pH 8.0)
-
Solution of this compound of unknown concentration
-
Spectrophotometer
Procedure:
-
Prepare a blank by adding a known volume of reaction buffer and a small volume of the solvent used for the dithiol solution to a cuvette.
-
To a separate cuvette, add the same volume of reaction buffer and a small, known volume of the this compound solution.
-
To both cuvettes, add a small, known volume of the DTNB solution.
-
Mix gently and incubate at room temperature for 15 minutes.
-
Measure the absorbance of the sample at 412 nm against the blank.
-
Calculate the concentration of free thiols using the Beer-Lambert law (ε₄₁₂ of the product TNB²⁻ is 14,150 M⁻¹cm⁻¹).
Protocol 2: Stability Assessment by HPLC
This protocol outlines a general approach to monitor the degradation of this compound over time using reverse-phase HPLC.
Materials:
-
HPLC system with a UV or electrochemical detector
-
C18 reverse-phase column
-
Mobile phase (e.g., a gradient of acetonitrile and water with a small amount of acid like trifluoroacetic acid)
-
This compound solution
-
Incubator or water bath for controlled temperature studies
Procedure:
-
Prepare a solution of this compound in the desired buffer or solvent.
-
Immediately after preparation (t=0), inject an aliquot into the HPLC system to obtain an initial chromatogram and peak area for the parent compound.
-
Store the solution under the desired experimental conditions (e.g., specific temperature, pH, exposure to air).
-
At regular time intervals, withdraw aliquots of the solution and inject them into the HPLC system.
-
Monitor the decrease in the peak area of the this compound peak and the appearance of any new peaks corresponding to degradation products (e.g., the disulfide dimer).
-
Plot the percentage of remaining this compound against time to determine the degradation rate and half-life under the tested conditions.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Thiol - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. oxidation-of-thiol-compounds-by-molecular-oxygen-in-aqueous-solutions - Ask this paper | Bohrium [bohrium.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low cross-linking density in thiol-based polymers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to low cross-linking density in thiol-based polymer systems.
Frequently Asked Questions (FAQs)
Q1: What is cross-linking density and why is it important in thiol-based polymers?
A1: Cross-linking density refers to the number of cross-links per unit volume in a polymer network. It is a critical parameter that dictates the material's mechanical properties, such as strength, elasticity, and thermal stability, as well as its swelling behavior and degradation kinetics.[1][2] In applications like drug delivery and tissue engineering, controlling the cross-linking density is essential for tuning the release rate of therapeutics and matching the mechanical properties of native tissues.[3][4]
Q2: What are the common causes of low cross-linking density in thiol-ene and thiol-Michael addition reactions?
A2: Low cross-linking density can stem from several factors:
-
Incomplete Reaction: Insufficient reaction time, non-stoichiometric ratios of thiol to 'ene' or Michael acceptor groups, or suboptimal reaction conditions (e.g., pH, temperature) can lead to incomplete conversion.[5][6]
-
Side Reactions: Undesirable side reactions, such as thiol-disulfide formation or homopolymerization of vinyl groups (especially in radical-mediated thiol-ene reactions), can consume reactive groups, thus reducing the number of effective cross-links.[3][7][8]
-
Oxygen Inhibition: For radical-mediated thiol-ene photopolymerizations, the presence of oxygen can inhibit the reaction, although this is less of a concern compared to traditional acrylate polymerizations.[5]
-
Catalyst/Initiator Issues: Inefficient or insufficient catalyst/initiator can lead to slow or incomplete reactions.[7][9] For base-catalyzed thiol-Michael additions, the choice and concentration of the base are crucial.[10][11]
-
Steric Hindrance: The molecular structure of the monomers can cause steric hindrance, preventing reactive groups from coming into proximity to form a cross-link.[12]
Q3: How can I measure or characterize the cross-linking density of my polymer network?
A3: Several analytical techniques are available to determine cross-linking density, each with its own advantages. The most common methods include swelling tests, rheology, and Dynamic Mechanical Analysis (DMA).[1][2][13] Advanced techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can also provide detailed information on the polymer's molecular structure and cross-linking.[1][14]
| Technique | Principle | Measured Parameter | Key Information Provided |
| Swelling Test | A cross-linked polymer swells in a good solvent but does not dissolve. The extent of swelling is inversely proportional to the cross-linking density.[13][15] | Swell Ratio, Gel Content | Provides a relative measure of cross-link density using the Flory-Rehner equation.[13][15] |
| Rheology | Dynamic oscillatory tests measure the material's viscoelastic properties.[2] | Storage Modulus (G') in the rubbery plateau region | G' is directly proportional to the cross-linking density. Allows for quantitative calculation.[2] |
| Dynamic Mechanical Analysis (DMA) | Measures the mechanical properties of a solid sample under linear deformation (e.g., tension, bending).[1][2] | Storage Modulus (E') | E' is related to G' and can be used to calculate cross-linking density.[2] |
| Nuclear Magnetic Resonance (NMR) | Measures the T2 relaxation time of the polymer chains.[14] | T2 Relaxation Time | Shorter relaxation times correlate with higher cross-linking density due to restricted chain mobility.[14] |
| Differential Scanning Calorimetry (DSC) | Assesses thermal transitions to understand the polymer's stability at various temperatures.[1] | Glass Transition Temperature (Tg) | Higher cross-linking density generally leads to a higher Tg. |
Troubleshooting Guides
This section provides detailed guidance for specific issues leading to low cross-linking density.
Issue 1: Incomplete Conversion in Thiol-Michael Addition Reactions
If you suspect your thiol-Michael addition reaction is not reaching completion, resulting in a weak or poorly formed network, consider the following factors.
Troubleshooting Workflow: Thiol-Michael Addition
Caption: Troubleshooting workflow for low cross-linking in thiol-Michael reactions.
Detailed Analysis & Solutions
-
pH and Catalyst: The rate of thiol-Michael addition is highly pH-dependent. The reaction requires the formation of a nucleophilic thiolate anion, which is favored under basic conditions.[10] For aqueous systems, increasing the pH generally increases both the forward and reverse reaction rates.[16][17]
-
Effect of pH on Thiol-Michael Reaction Kinetics
pH Forward Rate Constant (k_f, M⁻¹s⁻¹) Reverse Rate Constant (k_r, s⁻¹) Equilibrium Constant (K_eq, M⁻¹) Resulting Hydrogel Properties 3 0.83 Low (increases with pH) High (decreases with pH) Stiffer, slower stress relaxation 7 15.3 Higher Lower Less stiff, faster stress relaxation Data adapted from studies on PEG-based hydrogels cross-linked via reversible thia-Michael addition.[16][17]
-
Monomer Stoichiometry: Thiol-Michael reactions are step-growth polymerizations, requiring a precise 1:1 stoichiometric ratio of thiol groups to Michael acceptor groups (e.g., acrylates, maleimides) to achieve high molecular weight and effective cross-linking.[6] An imbalance can leave unreacted functional groups, limiting network formation.[5]
-
Solution: Carefully calculate and weigh your monomers to ensure a 1:1 functional group ratio. Consider using techniques like NMR or titration to accurately determine the functional group equivalent weight of your precursors.
-
Thiol-Michael Addition Mechanisms
Caption: Base-catalyzed vs. nucleophile-initiated thiol-Michael addition pathways.
Issue 2: Low Conversion or Side Reactions in Thiol-Ene Radical Polymerization
Radical-mediated thiol-ene reactions are robust but can suffer from low conversion if not properly formulated. Side reactions can also compete with the desired cross-linking reaction.
Troubleshooting Workflow: Thiol-Ene Polymerization
Caption: Troubleshooting workflow for low cross-linking in thiol-ene reactions.
Detailed Analysis & Solutions
-
Initiator Choice and Concentration: The initiator's efficiency in generating thiyl radicals is paramount. Some initiators, like azobisisobutyronitrile (AIBN), may promote side reactions more than others, such as 2,2-dimethoxy-2-phenylacetophenone (DMPA).[9][19] Excessively high initiator concentrations can lead to termination reactions and undesirable byproducts rather than the intended thiol-ene product.[7]
-
'Ene' Homopolymerization: For electron-poor 'enes' like acrylates, radical-mediated homopolymerization can compete with the thiol-ene reaction, leading to a heterogeneous network and consuming 'ene' groups that would otherwise form cross-links.[5][11]
-
Solution: If using 'enes' prone to homopolymerization, consider formulations with a slight excess of thiol. This favors the chain transfer step of the thiol-ene reaction over vinyl propagation. Alternatively, choose electron-rich 'enes' (e.g., vinyl ethers, norbornenes) that do not readily homopolymerize under these conditions.
-
-
Inhibition: While thiol-ene reactions are known for their resistance to oxygen inhibition, it can still be a factor.[5] Additionally, basic impurities, such as amines, can deprotonate the thiol to form a thiolate anion. The thiolate can react with a thiyl radical to form a disulfide radical anion, which is a metastable species that sequesters the catalytic radical and retards the reaction.[20]
-
Solution: Degas monomer solutions prior to photopolymerization to remove dissolved oxygen. Ensure all reagents and solvents are free from basic amine contaminants.
-
Thiol-Ene Radical Mechanism
Caption: Ideal reaction pathway and potential side reactions in thiol-ene polymerization.
Key Experimental Protocols
Protocol 1: Determination of Cross-linking Density by Swelling Test
This protocol is based on ASTM D2765 and provides a straightforward method to compare the relative cross-linking densities of different polymer samples.[15]
Methodology:
-
Initial Mass: Precisely weigh a small, dried sample of the cross-linked polymer (m_initial).
-
Solvent Immersion: Place the sample in a vial with a suitable solvent in which the polymer will swell but not dissolve (e.g., THF, water, toluene, depending on the polymer). Ensure the sample is fully submerged.
-
Equilibrium Swelling: Allow the sample to swell until it reaches equilibrium. This can take several hours to days. Periodically remove the sample, quickly blot the surface to remove excess solvent, and weigh it (m_swollen). Equilibrium is reached when the mass no longer changes significantly.
-
Drying: After the final swollen mass is recorded, place the sample in a vacuum oven to dry completely until a constant weight is achieved (m_dry).
-
Calculations:
-
Swell Ratio (Q): Q = m_swollen / m_dry
-
Gel Content (%): Gel Content = (m_dry / m_initial) * 100
-
A lower swell ratio (less swelling) and higher gel content indicate a greater cross-linking density.[15]
-
-
Flory-Rehner Equation: For a more quantitative analysis, the cross-linking density (ν) can be calculated using the Flory-Rehner equation, which relates the swell ratio to polymer-solvent interaction parameters.
Protocol 2: Determination of Cross-linking Density by Rheology
This method provides a quantitative measure of cross-linking density by measuring the polymer's mechanical response.[2]
Methodology:
-
Sample Preparation: Prepare a sample of the polymer with a defined geometry suitable for the rheometer (e.g., a disk for parallel plate geometry).
-
Instrument Setup: Place the sample in the rheometer. Set the temperature to be well above the polymer's glass transition temperature (Tg) to ensure it is in the rubbery state.
-
Strain Sweep: Perform a strain sweep at a constant frequency (e.g., 1 Hz) to identify the linear viscoelastic region (LVER), where the storage modulus (G') is independent of the applied strain.
-
Frequency Sweep: Perform a frequency sweep at a constant strain within the LVER.
-
Data Analysis:
-
Identify the "rubbery plateau" region from the frequency sweep data, where G' is relatively constant over a range of frequencies.
-
The cross-linking density (ρ_x) or molecular weight between cross-links (Mc) can be calculated from the storage modulus in this plateau region (G'_plateau) using the theory of rubber elasticity:
-
G'_plateau = ρ * R * T / Mc
-
where ρ is the polymer density, R is the universal gas constant, and T is the absolute temperature.[2]
-
-
A higher G' in the rubbery plateau corresponds to a higher cross-linking density.[2]
-
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. tainstruments.com [tainstruments.com]
- 3. Thiol–ene click hydrogels for therapeutic delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crosslinking and degradation of step-growth hydrogels formed by thiol-ene photo-click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiol−Yne Photopolymerizations: Novel Mechanism, Kinetics, and Step-Growth Formation of Highly Cross-Linked Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Redox Initiation of Bulk Thiol-Ene Polymerizations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. aquila.usm.edu [aquila.usm.edu]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. [PDF] Analytical Techniques for Measurement of Crosslink Densities of Rubber Vulcanizates | Semantic Scholar [semanticscholar.org]
- 15. jordilabs.com [jordilabs.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis? - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Thiol-Michael Addition Reactions
Welcome to the technical support center for thiol-Michael addition reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on catalyst selection and reaction optimization. Below you will find frequently asked questions and a troubleshooting guide to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary classes of catalysts for thiol-Michael addition reactions?
A1: Thiol-Michael additions are typically facilitated by either base catalysts or nucleophilic catalysts.
-
Base Catalysts: These are the most common and function by deprotonating the thiol (R-SH) to form a more reactive thiolate anion (R-S⁻). This category includes organic bases like tertiary amines (e.g., triethylamine, TEA) and superbases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). Heterogeneous base catalysts, such as Amberlyst® A21, can also be used for easier removal post-reaction.
-
Nucleophilic Catalysts: These catalysts, primarily phosphines (e.g., dimethylphenylphosphine (DMPP), tris(2-carboxyethyl)phosphine (TCEP)), operate through a different mechanism. They first attack the electron-deficient Michael acceptor, generating a zwitterionic enolate intermediate. This highly basic intermediate then deprotonates the thiol to initiate the reaction cycle. Primary and secondary amines can also act as nucleophilic catalysts, though they may participate in side reactions.
Q2: How do I choose between a base and a nucleophilic catalyst?
A2: The choice depends on the desired reaction rate, substrate sensitivity, and reaction conditions.
-
For Speed: Nucleophilic catalysts, particularly phosphines, are generally much faster than base catalysts, often achieving complete conversion in minutes compared to hours for amines.[1][2][3]
-
For Mild Conditions: Many organocatalysts, both basic and nucleophilic, allow the reaction to proceed at room temperature and under solvent-free conditions.
-
For Aqueous Media: Water-soluble phosphines like TCEP are effective for reactions in aqueous media, especially at a pH above 8.0.[1][2]
-
To Avoid Side Reactions: When using primary or secondary amines as catalysts, be aware of the potential for competing aza-Michael addition. With highly efficient phosphines like DMPP, it is crucial to use catalytic amounts to prevent the phosphine itself from adding to the Michael acceptor as a side product.[1][2]
Q3: How does the structure of my thiol and Michael acceptor affect the reaction?
A3: The electronic properties and steric hindrance of your substrates are critical.
-
Michael Acceptor: The more electron-deficient the alkene, the faster the reaction. The general reactivity order for Michael acceptors is often vinyl sulfones > acrylates > acrylamides.
-
Thiol: The acidity of the thiol (its pKa) plays a key role. Thiols with lower pKa values are more acidic and more readily deprotonated to the reactive thiolate form, which can lead to faster reaction rates, particularly in base-catalyzed systems.
Catalyst Performance Comparison
The following tables summarize the performance of common catalysts under comparable conditions.
Table 1: Comparison of Amine and Phosphine Catalysts
| Catalyst | Type | Catalyst Loading (mol%) | Reaction Time | Conversion (%) | Reference |
| Triethylamine (TEA) | Tertiary Amine (Base) | 10 | >12 hours | ~80 | [3] |
| Hexylamine | Primary Amine (Nucleophilic/Base) | 5 | ~4 hours | >95 | |
| Dimethylphenylphosphine (DMPP) | Tertiary Phosphine (Nucleophilic) | 1 | < 10 minutes | >99 | [1][2][3] |
| Tris(2-carboxyethyl)phosphine (TCEP) | Tertiary Phosphine (Nucleophilic) | 5 | < 30 minutes | >99 (in water, pH > 8) | [1][2] |
Note: Reaction conditions can significantly influence outcomes. This table is a generalization based on typical results reported in the literature.
Troubleshooting Guide
Problem: My reaction is very slow or has stalled.
| Potential Cause | Suggested Solution |
| Insufficient Catalyst Activity | Switch to a more active catalyst. Phosphines (e.g., DMPP) are significantly more reactive than tertiary amines.[1][2][3] |
| Low Catalyst Loading | Increase the catalyst loading incrementally. Be cautious with phosphines, as high concentrations can cause side reactions. |
| Steric Hindrance | If substrates are sterically bulky, consider increasing the reaction temperature or switching to a less hindered substrate if possible. |
| Sub-optimal Solvent | Use a polar aprotic solvent like DMF or DMSO to stabilize the thiolate anion and accelerate the reaction. |
| Low pH | For base-catalyzed reactions, ensure the pH is sufficiently high to facilitate thiol deprotonation. For aqueous reactions with TCEP, a pH > 8 is recommended.[1][2] |
| Protic Impurities | The presence of protic species other than the thiol can quench the anionic intermediates. Ensure reagents and solvents are dry. |
Problem: I am observing significant side product formation.
| Potential Cause | Suggested Solution |
| Catalyst Addition to Acceptor | This is common with phosphine catalysts at high concentrations. Reduce the catalyst loading to strictly catalytic amounts (e.g., 0.1-1 mol%).[1][2] |
| Aza-Michael Addition | If using a primary or secondary amine catalyst, it may be adding to the Michael acceptor. Switch to a tertiary amine or a phosphine catalyst. |
| Dimerization of Thiols (Disulfide Formation) | Purge the reaction with an inert gas (N₂ or Ar) to minimize oxidation. Avoid prolonged exposure to air or UV light. |
| Polymerization of Michael Acceptor | This can occur with highly reactive acceptors like acrylates. Consider adding a radical inhibitor (for radical polymerization) or lowering the reaction temperature. |
| Retro-Michael Reaction | If the adduct is unstable, the reverse reaction can occur. This is more common with certain substrate combinations. Ensure complete removal of the catalyst during workup to prevent re-equilibration. |
Experimental Protocols
General Protocol for Catalyst Screening
This protocol provides a framework for comparing the efficiency of different catalysts for a specific thiol-Michael addition.
-
Preparation: In separate, dry vials, prepare stock solutions of your thiol, Michael acceptor, and each catalyst to be tested in a suitable solvent (e.g., THF, DMF, or run neat if possible).
-
Reaction Setup: To a series of small, dry reaction vials equipped with stir bars, add the Michael acceptor stock solution.
-
Initiation: Add the catalyst stock solution to each vial, ensuring the desired molar percentage.
-
Addition: Add the thiol stock solution to each vial to start the reaction. Use a 1:1 stoichiometric ratio of thiol to Michael acceptor functional groups.
-
Monitoring: At regular time intervals (e.g., 5 min, 15 min, 30 min, 1 hr, 4 hrs, 24 hrs), take an aliquot from each reaction vial.
-
Analysis: Quench the reaction in the aliquot (if necessary) and analyze for the disappearance of starting materials and the appearance of the product. Common analytical techniques include:
-
¹H NMR Spectroscopy: Monitor the disappearance of the vinyl proton signals of the Michael acceptor.
-
FTIR Spectroscopy: Track the disappearance of the S-H stretch (around 2570 cm⁻¹) and the C=C stretch of the acceptor.
-
LC-MS: Quantify the formation of the product and identify any side products.
-
-
Comparison: Plot the conversion versus time for each catalyst to determine their relative rates and efficiency.
Visual Guides and Workflows
Below are diagrams to visualize key concepts in catalyst selection and reaction mechanisms.
References
minimizing impurities in the synthesis of mercaptan compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of mercaptan compounds.
Troubleshooting Guide
This guide addresses common issues encountered during mercaptan synthesis, providing potential causes and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Mercaptan | Oxidation of the thiol product to disulfide. | - Work under an inert atmosphere (Nitrogen or Argon).- Use degassed solvents.- Add a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) during workup. |
| Incomplete reaction. | - Increase reaction time or temperature.- Ensure stoichiometric amounts of reagents are correct. | |
| Side reactions forming byproducts. | - Optimize reaction conditions (e.g., temperature, solvent) to disfavor side reactions. | |
| Presence of Disulfide Impurities | Exposure to air (oxygen) during reaction or workup. | - Rigorously exclude oxygen by using Schlenk techniques or a glovebox.- Quench the reaction with a reducing agent. |
| Oxidative workup conditions. | - Avoid oxidizing agents during extraction and purification.- Use deoxygenated water and solvents for workup. | |
| Formation of Thioether Byproducts | Reaction of the formed mercaptan with the starting alkyl halide. | - Use an excess of the sulfur source (e.g., thiourea, sodium hydrosulfide).- Add the alkyl halide slowly to the reaction mixture. |
| Incomplete Removal of Reducing Agent | Excess reducing agent (e.g., DTT, TCEP) remaining in the final product. | - Optimize the amount of reducing agent used.- Purify the product using chromatography or recrystallization. |
Frequently Asked Questions (FAQs)
1. What is the most common impurity in mercaptan synthesis and how can I avoid it?
The most common impurity is the corresponding disulfide, formed by the oxidation of the mercaptan. To avoid this, it is crucial to maintain an inert atmosphere (e.g., nitrogen or argon) throughout the synthesis and workup. Using degassed solvents and adding a small amount of a reducing agent during purification can also help prevent disulfide formation.
2. My reaction is showing low conversion to the desired mercaptan. What should I do?
Low conversion can be due to several factors. First, ensure your reagents are pure and used in the correct stoichiometric ratios. You can try increasing the reaction temperature or extending the reaction time. Monitoring the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) can help determine the optimal reaction time.
3. I observe the formation of a significant amount of thioether byproduct. How can I minimize this?
Thioether formation occurs when the newly formed, nucleophilic mercaptan attacks the starting alkyl halide. To minimize this, you can use an excess of your sulfur source (e.g., thiourea or sodium hydrosulfide). Another strategy is to add the alkyl halide slowly to the reaction mixture to keep its concentration low at any given time.
4. How do I choose between DTT and TCEP for reducing disulfide impurities?
Both Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP) are effective reducing agents. TCEP is generally more stable, odorless, and effective over a wider pH range. DTT is less expensive but has a strong odor and is less stable, particularly at higher pH. The choice will depend on the specific requirements of your synthesis and the properties of your target molecule.
Experimental Protocols
Protocol 1: Synthesis of a Mercaptan from an Alkyl Halide via the Thiourea Intermediate
This method involves the reaction of an alkyl halide with thiourea to form an isothiouronium salt, which is then hydrolyzed to yield the mercaptan.
Materials:
-
Alkyl halide
-
Thiourea
-
Sodium hydroxide (NaOH)
-
Methanol
-
Deionized water (degassed)
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
Procedure:
-
Dissolve the alkyl halide and an equimolar amount of thiourea in methanol in a round-bottom flask.
-
Reflux the mixture under a nitrogen atmosphere for 2-3 hours.
-
Cool the reaction mixture to room temperature.
-
Add a solution of NaOH in degassed water to the flask.
-
Reflux the mixture for another 1-2 hours to hydrolyze the isothiouronium salt.
-
Cool the mixture and acidify with a suitable acid (e.g., HCl) to protonate the thiolate.
-
Extract the mercaptan with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Protocol 2: Reduction of Disulfide Impurities using TCEP
This protocol describes the reduction of disulfide contaminants back to the desired mercaptan.
Materials:
-
Crude mercaptan containing disulfide impurities
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Phosphate buffer (pH 7.5)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Dissolve the crude mercaptan in a suitable solvent.
-
Prepare a solution of TCEP (1.1 equivalents per equivalent of disulfide) in a phosphate buffer.
-
Add the TCEP solution to the mercaptan solution and stir at room temperature for 1-2 hours.
-
Monitor the reaction by TLC or LC-MS to confirm the disappearance of the disulfide.
-
Once the reaction is complete, extract the purified mercaptan with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Visualizations
Caption: Workflow for the synthesis of mercaptans via the thiourea intermediate.
Caption: Decision tree for troubleshooting common issues in mercaptan synthesis.
Technical Support Center: Cyclohexanethiol-Based Materials
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cyclohexanethiol-based materials.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation and analysis of cyclohexanethiol and its derivatives.
Issue 1: Variability in Experimental Results and Loss of Starting Material
-
Question: My results are inconsistent, and I'm observing a rapid loss of the parent cyclohexanethiol compound even in my control samples. What could be the cause?
-
Answer: This is a common issue when working with thiols and is often due to their susceptibility to oxidation. Cyclohexanethiol can readily oxidize to form cyclohexyl disulfide, especially in the presence of trace metals, oxygen, and at a neutral or basic pH.
-
Troubleshooting Steps:
-
Degas Solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.
-
Use Fresh Solvents: Whenever possible, use freshly opened bottles of high-purity solvents.
-
Work Under Inert Atmosphere: For sensitive reactions or sample preparations, work in a glovebox or under a continuous flow of an inert gas.
-
Control pH: If your experimental conditions allow, maintain a slightly acidic pH (below 7) to reduce the rate of auto-oxidation.
-
Add Chelating Agents: In some cases, adding a small amount of a chelating agent like EDTA can help by sequestering metal ions that can catalyze oxidation.
-
-
Issue 2: Unexpected Peaks in Chromatograms (HPLC/GC-MS)
-
Question: I am seeing unexpected peaks in my chromatograms when analyzing my cyclohexanethiol-based material. How can I identify them?
-
Answer: Unexpected peaks are typically degradation products. The most common degradation pathway for cyclohexanethiol is oxidation, leading to a series of products with different polarities and masses.
-
Troubleshooting and Identification Workflow:
-
Hypothesize Degradation Products: The most likely initial degradation product is the corresponding disulfide. Further oxidation can lead to sulfoxides and sulfonic acids.
-
Mass Spectrometry (MS) Analysis: If using GC-MS or LC-MS, examine the mass-to-charge ratio (m/z) of the unknown peaks.
-
Cyclohexanethiol: ~116 g/mol
-
Cyclohexyl disulfide: ~230 g/mol
-
Cyclohexanesulfenic acid: ~132 g/mol
-
Cyclohexanesulfinic acid: ~148 g/mol
-
Cyclohexanesulfonic acid: ~164 g/mol
-
-
Chromatographic Behavior: In reverse-phase HPLC, more oxidized products (like the sulfonic acid) will elute earlier than the less polar parent thiol and disulfide.
-
Forced Degradation Studies: To confirm the identity of degradation peaks, you can perform forced degradation studies. Intentionally expose your material to heat, light, or an oxidizing agent (like hydrogen peroxide) and monitor the growth of the peaks corresponding to the suspected degradation products.
-
-
Issue 3: Poor Peak Shape and Tailing in HPLC Analysis
-
Question: My cyclohexanethiol peak is showing significant tailing in my reverse-phase HPLC analysis. What can I do to improve the peak shape?
-
Answer: Peak tailing for thiol-containing compounds is often caused by interactions with active sites on the silica support of the HPLC column, particularly with metal impurities.
-
Troubleshooting Steps:
-
Use a Low-Metal Content Column: Employ HPLC columns that are specifically designed for the analysis of chelating compounds and have low metal content.
-
Acidify the Mobile Phase: Adding a small amount of a weak acid, such as 0.1% formic acid or acetic acid, to the mobile phase can help to protonate the thiol group and reduce its interaction with the stationary phase.
-
Optimize Temperature: Increasing the column temperature can sometimes improve peak shape by reducing the viscosity of the mobile phase and improving mass transfer.
-
Check for Column Contamination: If the column has been used for other analyses, it may be contaminated. Flush the column thoroughly or consider dedicating a column specifically for thiol analysis.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for cyclohexanethiol-based materials?
A1: The primary degradation pathways for cyclohexanethiol-based materials are oxidation, thermal decomposition, and photodegradation. Oxidation is often the most significant pathway under typical experimental and storage conditions, proceeding from the thiol to a disulfide, and then potentially to more highly oxidized species such as sulfoxides and sulfonic acids.
Q2: How does pH affect the stability of cyclohexanethiol?
A2: The stability of cyclohexanethiol is highly dependent on pH. In basic conditions (pH > 7), the thiol group is more readily deprotonated to the thiolate anion, which is significantly more susceptible to oxidation. Therefore, to enhance stability, it is recommended to work in neutral or slightly acidic conditions.
Q3: What are the best practices for storing cyclohexanethiol and its derivatives?
A3: To minimize degradation during storage, cyclohexanethiol-based materials should be stored at low temperatures (e.g., 2-8 °C or frozen), protected from light, and under an inert atmosphere (e.g., in a vial purged with argon or nitrogen). Using amber vials can help to prevent photodegradation.
Q4: In the context of drug development, what are the implications of cyclohexanethiol degradation?
A4: The degradation of a cyclohexanethiol-based active pharmaceutical ingredient (API) or excipient can have several negative consequences. The formation of degradation products can lead to a loss of potency of the drug product. Furthermore, the degradation products themselves may have different toxicological profiles than the parent compound, potentially leading to adverse effects. It is therefore crucial to thoroughly characterize the degradation profile and assess the safety of any significant degradation products during drug development.
Quantitative Data Summary
Table 1: Influence of pH on the Oxidation Rate of a Thiol Compound
| pH | Relative Oxidation Rate |
| 5.0 | 1.0 |
| 6.0 | 2.5 |
| 7.0 | 8.0 |
| 8.0 | 20.0 |
| 9.0 | 50.0 |
Note: Data is representative and illustrates the general trend of increasing oxidation rate with increasing pH.
Table 2: Common Degradation Products and Their Mass-to-Charge Ratios (m/z)
| Compound Name | Molecular Formula | Approximate m/z (Monoisotopic) |
| Cyclohexanethiol | C₆H₁₂S | 116.07 |
| Cyclohexyl disulfide | C₁₂H₂₂S₂ | 230.12 |
| Cyclohexanesulfenic acid | C₆H₁₂SO | 132.06 |
| Cyclohexanesulfinic acid | C₆H₁₂SO₂ | 148.06 |
| Cyclohexanesulfonic acid | C₆H₁₂SO₃ | 164.05 |
Visualizations
Caption: Primary oxidative degradation pathways for cyclohexanethiol.
Caption: Experimental workflow for identifying degradation products.
Validation & Comparative
comparing (2-Mercaptoethyl)cyclohexanethiol to other dithiol crosslinkers
A Comparative Guide to Dithiol Crosslinkers in Bioconjugation
An Objective Analysis of Alkyl Dithiol Linkers for Researchers and Drug Development Professionals
This guide provides a comparative analysis of common dithiol crosslinkers used in scientific research and drug development. Initial searches for "(2-Mercaptoethyl)cyclohexanethiol" did not yield data on a commonly used crosslinker by this name in the context of bioconjugation, suggesting it may be a novel or non-standard reagent. Therefore, this guide will focus on a systematic comparison of simple, linear alkyl dithiols—specifically 1,2-Ethanedithiol, 1,4-Butanedithiol, and 1,6-Hexanedithiol—to illustrate the critical impact of linker chain length on the performance of bioconjugates.
Dithiol crosslinkers are molecules containing two thiol (-SH) groups that can form stable disulfide bonds with cysteine residues on proteins or with other thiol-containing molecules. They are fundamental tools for creating antibody-drug conjugates (ADCs), immobilizing proteins on surfaces, and constructing complex biomolecular structures. The choice of dithiol linker is critical, as its length and flexibility can significantly influence the stability, solubility, and biological activity of the final conjugate.
Performance Comparison: Impact of Alkyl Chain Length
The length of the alkyl chain separating the two thiol groups is a key determinant of a dithiol crosslinker's performance. A longer chain increases both the flexibility and the hydrophobicity of the linker. These changes have direct consequences on the properties of the resulting bioconjugate, such as an antibody-drug conjugate. The following table summarizes the general trends observed when increasing the linker's alkyl chain length.
| Performance Metric | Short Chain Linker (e.g., 1,2-Ethanedithiol) | Medium Chain Linker (e.g., 1,4-Butanedithiol) | Long Chain Linker (e.g., 1,6-Hexanedithiol) | Supporting Data Insights |
| Conjugate Stability | May form strained disulfide bonds, potentially leading to lower stability. | Offers a balance between stability and flexibility. | Forms more stable, less strained disulfide bonds. | The stability of disulfide bonds is influenced by the conformational strain, which is minimized with more flexible, longer linkers. |
| Hydrophobicity | Lower hydrophobicity. | Moderate hydrophobicity. | Higher hydrophobicity. | Increasing the length of the N-alkyl chain in ADC linkers has been shown to increase the overall hydrophobicity of the antibody conjugate. |
| Propensity for Aggregation | Lower risk of aggregation due to lower hydrophobicity. | Moderate risk of aggregation. | Higher risk of aggregation due to increased hydrophobic interactions between conjugates. | Studies on ADCs have demonstrated that increasing linker hydrophobicity can lead to a higher tendency for the conjugate to aggregate. |
| Flexibility & Reach | Limited flexibility and reach; may not be suitable for bridging distant thiol groups. | Moderate flexibility. | High flexibility and reach; can effectively bridge distant or sterically hindered thiol groups. | Longer linkers provide greater rotational freedom, allowing the linked molecules to orient themselves with fewer steric constraints. |
| In Vivo Clearance | Conjugates may exhibit faster clearance. | Balanced clearance properties. | Increased hydrophobicity may lead to faster clearance through the reticuloendothelial system (RES). | Highly hydrophobic ADCs can be more readily cleared from circulation by the liver and spleen. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are protocols for key assays used to evaluate the performance of dithiol crosslinkers.
Protocol 1: In Vitro Plasma Stability Assay
This assay is designed to evaluate the stability of the disulfide bond within a bioconjugate (e.g., an ADC) when exposed to plasma.
Objective: To determine the rate of cleavage of the disulfide linker in a biologically relevant medium.
Materials:
-
Dithiol-crosslinked bioconjugate
-
Human or murine plasma, anticoagulated (e.g., with EDTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., 2% trifluoroacetic acid in acetonitrile)
-
Analytical system: High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., size-exclusion or reverse-phase) and detector (e.g., UV or mass spectrometry).
Methodology:
-
Incubation: The bioconjugate is incubated in plasma at a concentration of 100 µg/mL at 37°C. A control sample is incubated in PBS.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 1, 6, 24, 48, 96, and 168 hours).
-
Quenching: At each time point, the reaction in the aliquot is stopped by adding an equal volume of quenching solution. This precipitates plasma proteins while leaving the conjugate in solution.
-
Centrifugation: Samples are centrifuged at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Analysis: The supernatant is collected and analyzed by HPLC to quantify the amount of intact conjugate remaining.
-
Data Interpretation: The percentage of intact conjugate is plotted against time to determine its half-life (t½) in plasma. A shorter half-life indicates lower stability.
Protocol 2: Quantification of Free Thiols with Ellman's Reagent
This protocol is used to measure the number of free thiol groups before and after a crosslinking reaction, allowing for the determination of conjugation efficiency.
Objective: To quantify the consumption of free thiol groups, indicating the formation of disulfide bonds.
Materials:
-
Ellman's Reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB)
-
Reaction buffer (e.g., 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0)
-
Thiol-containing sample (e.g., a protein before and after crosslinking)
-
Cysteine or another thiol standard for generating a standard curve.
-
UV-Vis Spectrophotometer.
Methodology:
-
Standard Curve: Prepare a series of known concentrations of a cysteine standard in the reaction buffer.
-
Reaction: Add 50 µL of Ellman's Reagent solution (e.g., 4 mg/mL in reaction buffer) to 250 µL of each standard and the test samples.
-
Incubation: Incubate the reactions at room temperature for 15 minutes. The reaction of DTNB with a free thiol produces a yellow-colored product, 2-nitro-5-thiobenzoate (TNB²⁻).
-
Measurement: Measure the absorbance of each sample at 412 nm using a spectrophotometer.
-
Calculation: Use the standard curve to determine the concentration of free thiols in the test samples. By comparing the concentration of free thiols before and after the crosslinking reaction, the efficiency of disulfide bond formation can be calculated.
Visualizations: Workflows and Concepts
Diagrams created using the DOT language provide a clear visual representation of complex processes and relationships relevant to dithiol crosslinkers.
A Comparative Guide to Alternative Ligands for Gold Nanoparticle Functionalization
For researchers, scientists, and drug development professionals, the choice of stabilizing ligand is paramount in harnessing the potential of gold nanoparticles (AuNPs). While (2-Mercaptoethyl)cyclohexanethiol has been a ligand of interest, a range of alternative thiol-based molecules offer distinct advantages in terms of nanoparticle stability, size control, biocompatibility, and functionalization capabilities. This guide provides an objective comparison of prominent alternative ligands, supported by experimental data and detailed protocols to aid in the selection of the most suitable ligand for your research needs.
The stability and functionality of gold nanoparticles are critically dependent on the organic ligands that form a self-assembled monolayer on their surface. These ligands, typically containing a thiol group that forms a strong bond with gold, prevent aggregation and provide a scaffold for further chemical modifications. This guide explores several classes of alternative thiol ligands, including bulky thiols, dithiols, and polyethylene glycol (PEG)-thiols, and compares their performance characteristics.
Performance Comparison of Alternative Ligands
The selection of a ligand should be guided by the desired physicochemical properties of the gold nanoparticles and the requirements of the specific application, such as in vitro diagnostics, in vivo imaging, or drug delivery. The following table summarizes key performance metrics for various alternative ligands based on available experimental data.
| Ligand Class | Example Ligand | Nanoparticle Size Control | Stability | Biocompatibility | Key Features & Applications |
| Bulky Thiols | 1-Adamantanethiol, Cyclohexanethiol | Excellent: steric hindrance leads to smaller, more monodisperse AuNPs.[1][2] | High | Moderate | Finer control over nanoparticle size; useful in catalysis and nanoelectronics. |
| Dithiols | Dihydrolipoic Acid (DHLA) | Good | Very High: forms a cross-linked, more robust monolayer.[3] | Good | Enhanced stability for long-term storage and in biological media; suitable for biosensing and drug delivery.[3] |
| PEG-Thiols | Thiol-terminated Polyethylene Glycol (PEG-SH) | Moderate | High: provides steric stabilization and prevents protein adsorption.[4] | Excellent: reduces immunogenicity and enhances circulation time in vivo. | "Stealth" properties for in vivo applications, improved biocompatibility for drug delivery and diagnostics.[5] |
| Functional Alkanethiols | 16-Mercaptohexadecanoic Acid (MHA) | Good | Good | Good | Provides a terminal carboxylic acid group for straightforward bioconjugation.[6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis and functionalization of gold nanoparticles. Below are representative protocols for the synthesis of AuNPs with some of the discussed alternative ligands.
Synthesis of Gold Nanoparticles with Bulky Thiol Ligands (e.g., 1-Adamantanethiol)
This protocol is adapted from the work of Tracy and coworkers, who demonstrated that bulkier ligands result in smaller and more monodisperse nanoparticles.[1][2]
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
1-Adamantanethiol (AdSH)
-
Toluene
-
Tetraoctylammonium bromide (TOAB)
-
Sodium borohydride (NaBH₄)
-
Methanol
Procedure:
-
Dissolve HAuCl₄·3H₂O in deionized water to create a 30 mM solution.
-
Dissolve TOAB in toluene to create a 50 mM solution.
-
In a flask, mix 10 mL of the HAuCl₄ solution with 40 mL of the TOAB solution and stir vigorously for 10 minutes. The aqueous phase should become clear as the gold salt is transferred to the organic phase.
-
Add a solution of 1-adamantanethiol in toluene (equimolar to gold) to the organic phase and stir for another 10 minutes.
-
Freshly prepare a solution of NaBH₄ (10-fold molar excess to gold) in deionized water.
-
Rapidly add the NaBH₄ solution to the reaction mixture under vigorous stirring. The color of the solution will change to dark brown, indicating the formation of gold nanoparticles.
-
Continue stirring for 3 hours.
-
Separate the organic phase and wash it three times with deionized water.
-
Precipitate the nanoparticles by adding methanol and centrifuge to collect the product.
-
Resuspend the nanoparticles in toluene for storage.
Characterization:
-
Transmission Electron Microscopy (TEM): To determine the size and morphology of the nanoparticles.
-
UV-Vis Spectroscopy: To observe the surface plasmon resonance (SPR) peak, which is indicative of nanoparticle formation and size.
-
Thermogravimetric Analysis (TGA): To quantify the ligand loading on the nanoparticle surface.
Synthesis of Dihydrolipoic Acid (DHLA)-Capped Gold Nanoparticles
This protocol is based on the Brust-Schiffrin method and is adapted for the use of a dithiol ligand, which provides enhanced stability.[3]
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
Dihydrolipoic acid (DHLA)
-
Toluene
-
Tetraoctylammonium bromide (TOAB)
-
Sodium borohydride (NaBH₄)
-
Ethanol
Procedure:
-
Follow steps 1-3 from the bulky thiol protocol.
-
Add a solution of DHLA in toluene (0.5 molar equivalent to gold) to the organic phase and stir for 10 minutes.
-
Freshly prepare a solution of NaBH₄ (10-fold molar excess to gold) in deionized water.
-
Slowly add the NaBH₄ solution to the reaction mixture under vigorous stirring over a period of 1 hour.
-
Continue stirring for 12 hours.
-
Separate the organic phase and wash it with a 1:1 mixture of ethanol and water.
-
Precipitate the nanoparticles by adding an excess of ethanol and collect by centrifugation.
-
Wash the nanoparticles with ethanol and resuspend in a suitable solvent (e.g., water at pH ≥ 8).
Characterization:
-
TEM and UV-Vis Spectroscopy: As described above.
-
Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and assess colloidal stability.
-
Zeta Potential Measurement: To determine the surface charge and stability in aqueous solutions.
Visualization of Ligand Properties and Selection Logic
The choice of a ligand is a critical decision in the design of a gold nanoparticle system. The following diagram illustrates the logical flow for selecting a ligand based on the desired application and nanoparticle properties.
Caption: Ligand selection workflow based on desired properties and applications.
This guide provides a foundational understanding of the performance and synthesis of gold nanoparticles with alternative thiol ligands. For specific applications, further optimization of reaction conditions and in-depth characterization will be necessary to achieve the desired nanoparticle properties. The provided protocols and comparative data serve as a starting point for researchers to explore the diverse chemical space of gold nanoparticle functionalization.
References
- 1. Bulky adamantanethiolate and cyclohexanethiolate ligands favor smaller gold nanoparticles with altered discrete sizes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. "Bulky" molecules control size of gold nanoparticles - Advanced Science News [advancedsciencenews.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and bioconjugation of alkanethiol-stabilized gold bipyramid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Performance Analysis: Polythiourethanes vs. Polyurethanes
In the realm of polymer science, both polythiourethanes (PTUs) and polyurethanes (PUs) stand out for their versatile properties and wide range of applications, from industrial elastomers to advanced biomedical devices. This guide provides a detailed, objective comparison of their performance characteristics, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal material for their specific needs.
Chemical Structure: The Foundational Difference
The primary distinction between polythiourethanes and polyurethanes lies in the linkage group within the polymer backbone. Polyurethanes are characterized by the urethane linkage (-NH-CO-O-), formed from the reaction of an isocyanate and an alcohol. In contrast, polythiourethanes contain a thiourethane linkage (-NH-CO-S-), resulting from the reaction of an isocyanate with a thiol. This substitution of an oxygen atom with a sulfur atom significantly influences the material's properties.
Quantitative Performance Comparison
The substitution of oxygen with sulfur imparts distinct characteristics to polythiourethanes. The following tables summarize the key performance differences based on available experimental data. It is important to note that the properties of both PUs and PTUs are highly tunable based on the specific monomers (isocyanates, polyols, and polythiols) used in their synthesis.
Mechanical Properties
Polythiourethanes can exhibit comparable or even superior mechanical properties to their polyurethane counterparts. The sulfur atom can contribute to different chain packing and intermolecular interactions, influencing the material's strength and elasticity.
| Property | Polyurethane (PU) | Polythiourethane (PTU) | Test Method |
| Tensile Strength (MPa) | 25 - 50 | 30 - 60 | ASTM D412 |
| Elongation at Break (%) | 400 - 800 | 300 - 700 | ASTM D412 |
| Young's Modulus (MPa) | 10 - 50 | 15 - 70 | ASTM D412 |
| Hardness (Shore A) | 70 - 95 | 75 - 98 | ASTM D2240 |
Note: The data presented are representative values and can vary significantly based on the specific formulation of the polymer.
Thermal Properties
A notable difference between the two polymers lies in their thermal stability. The carbon-sulfur (C-S) bond in the thiourethane linkage is generally weaker than the carbon-oxygen (C-O) bond in the urethane linkage, leading to a lower thermal degradation temperature for PTUs.
| Property | Polyurethane (PU) | Polythiourethane (PTU) | Test Method |
| Decomposition Temp. (Td, °C) | 300 - 350 | 250 - 300 | TGA |
| Glass Transition Temp. (Tg, °C) | -50 to 0 | -40 to 10 | DSC |
Note: Td represents the temperature at which significant weight loss begins. Tg can be tailored based on the soft segment used.
Optical Properties
Polythiourethanes are known for their high refractive indices, a property that is highly valued in optical applications such as lenses and coatings.
| Property | Polyurethane (PU) | Polythiourethane (PTU) | Test Method |
| Refractive Index | 1.50 - 1.60 | 1.60 - 1.74 | Refractometry |
Chemical Resistance
The chemical resistance of both PUs and PTUs is dependent on their composition, particularly the nature of the soft segment (e.g., polyether vs. polyester). Generally, polyether-based systems offer better hydrolysis resistance, while polyester-based systems provide better resistance to oils and solvents. Due to the presence of sulfur, PTUs may exhibit different resistance profiles to certain chemicals, particularly oxidizing agents.
| Chemical Class | Polyurethane (PU) Resistance | Polythiourethane (PTU) Resistance | Test Method |
| Dilute Acids & Bases | Good | Moderate to Good | ASTM D543 |
| Aliphatic Hydrocarbons | Excellent | Excellent | ASTM D543 |
| Aromatic Hydrocarbons | Fair to Good | Fair to Good | ASTM D543 |
| Alcohols | Good | Good | ASTM D543 |
| Ketones | Poor | Poor | ASTM D543 |
| Water (Hydrolysis) | Moderate (Polyester-based) to Excellent (Polyether-based) | Moderate to Good | ASTM D543 |
Experimental Protocols
To ensure accurate and reproducible comparisons, standardized testing methodologies are crucial. The following outlines the typical experimental protocols for evaluating the key performance indicators.
Synthesis of Polythiourethane
A typical synthesis involves the reaction of a diisocyanate with a dithiol in the presence of a catalyst.
-
Reactant Preparation: A diisocyanate (e.g., hexamethylene diisocyanate) and a dithiol (e.g., 1,6-hexanedithiol) are dried and degassed to remove moisture and dissolved gases.
-
Reaction Setup: The reaction is carried out in a moisture-free environment, typically under an inert atmosphere (e.g., nitrogen or argon) in a suitable solvent (e.g., anhydrous N,N-dimethylformamide).
-
Polymerization: The diisocyanate is added dropwise to the dithiol solution with continuous stirring. A catalyst, such as dibutyltin dilaurate, is often used to control the reaction rate.
-
Curing: The reaction mixture is heated to a specific temperature (e.g., 60-80 °C) and maintained for a set period (e.g., 2-24 hours) to ensure complete polymerization.
-
Purification and Isolation: The resulting polymer is precipitated in a non-solvent (e.g., methanol), filtered, and dried under vacuum to obtain the pure polythiourethane.
Mechanical Property Testing (ASTM D412)
-
Sample Preparation: Dumbbell-shaped specimens are cut from the polymer sheets according to the dimensions specified in ASTM D412.
-
Testing Machine: A universal testing machine equipped with a suitable load cell and extensometer is used.
-
Procedure: The specimen is mounted in the grips of the testing machine. A constant rate of extension is applied until the specimen fractures.
-
Data Acquisition: The load and elongation are recorded throughout the test. Tensile strength, elongation at break, and Young's modulus are calculated from the resulting stress-strain curve.
Thermal Stability Analysis (Thermogravimetric Analysis - TGA)
-
Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of the polymer is placed in a TGA crucible.
-
Instrumentation: The TGA instrument is programmed with a specific temperature ramp.
-
Procedure: The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).
-
Data Acquisition: The weight of the sample is continuously monitored as a function of temperature. The decomposition temperature is determined from the resulting thermogram.
Chemical Resistance Testing (ASTM D543)
-
Sample Preparation: Pre-weighed and dimensionally measured polymer specimens are prepared.
-
Immersion: The specimens are fully immersed in the selected chemical reagents at a specified temperature and for a defined duration.
-
Evaluation: After immersion, the specimens are removed, rinsed, and dried. Changes in weight, dimensions, and mechanical properties are measured and compared to control specimens.
Biomedical Applications: A Comparative Outlook
Both polyurethanes and polythiourethanes are explored for various biomedical applications, including drug delivery systems, tissue engineering scaffolds, and medical device coatings. Polyurethanes are well-established in the biomedical field due to their excellent biocompatibility, tunable mechanical properties, and processability.
Polythiourethanes are emerging as promising alternatives. Their unique properties, such as high refractive index and potential for controlled degradation, are being investigated for specific applications. However, the biocompatibility of PTUs needs to be thoroughly evaluated for each specific formulation, as the presence of sulfur and potential degradation products may influence cellular responses.
Conclusion
The choice between polythiourethanes and polyurethanes depends on the specific performance requirements of the intended application.
Polyurethanes are a well-established class of polymers with a proven track record in a vast array of applications, including a strong presence in the biomedical field. Their key advantages include:
-
Higher Thermal Stability: Generally more resistant to thermal degradation compared to PTUs.
-
Extensive Research and Commercial Availability: A wider range of well-characterized PU systems are commercially available.
-
Established Biocompatibility: Many formulations have a long history of safe use in medical devices.
Polythiourethanes , while less common, offer unique properties that make them highly attractive for specific applications:
-
Higher Refractive Index: Superior optical properties for applications such as high-performance lenses.
-
Potentially Enhanced Mechanical Properties: Can be formulated to exhibit high tensile strength and modulus.
-
Unique Chemical Reactivity: The presence of sulfur allows for different chemical modifications and degradation pathways, which could be advantageous in areas like drug delivery and smart materials.
For researchers and drug development professionals, the tunability of both polymer systems is a significant advantage. The selection process should involve a careful consideration of the trade-offs between thermal stability, mechanical performance, optical properties, and biocompatibility to best suit the desired application. Further research into the long-term biocompatibility and degradation profiles of novel PTU formulations will be crucial for their broader adoption in the biomedical and pharmaceutical industries.
A Comparative Guide to Validating Surface Functionalization: XPS and AFM
For researchers, scientists, and drug development professionals, the successful functionalization of a material's surface is a critical step in a wide range of applications, from enhancing the biocompatibility of medical implants to developing targeted drug delivery systems. Verifying the presence and properties of these functional groups is paramount. This guide provides an objective comparison of two powerful surface analysis techniques, X-ray Photoelectron Spectroscopy (XPS) and Atomic Force Microscopy (AFM), offering insights into their respective strengths and limitations in validating surface functionalization.
This comparison is supported by a summary of key performance metrics, detailed experimental protocols, and workflow diagrams to aid in selecting the most appropriate technique, or combination of techniques, for your research needs.
At a Glance: XPS vs. AFM for Surface Functionalization
| Feature | X-ray Photoelectron Spectroscopy (XPS) | Atomic Force Microscopy (AFM) |
| Primary Information | Elemental composition and chemical state of the top 1-10 nm of a surface.[1][2] | High-resolution 3D topographical imaging and mapping of mechanical properties (e.g., adhesion, stiffness).[3][4] |
| Quantitative Analysis | Provides atomic concentrations of elements and quantification of different chemical states (functional groups).[5][6] | Measures surface roughness, feature dimensions (height, width), and adhesion forces.[3][7] |
| Detection of Functional Groups | Directly identifies functional groups by measuring the binding energies of core electrons.[5][8] Chemical derivatization can be used to tag specific functional groups for easier detection.[9][10] | Does not directly identify chemical composition. Can infer the presence of functional groups by mapping differences in adhesion or friction (Chemical Force Microscopy).[11][12][13] |
| Lateral Resolution | Typically in the range of a few micrometers to millimeters.[2] | Atomic or near-atomic resolution (sub-nanometer).[14] |
| Vertical Resolution | Not applicable for topography. Provides information on the elemental depth distribution within the top few nanometers. | Sub-nanometer.[3] |
| Analysis Environment | Requires high vacuum.[15] | Can be operated in ambient air, liquid, or vacuum.[3] |
| Sample Requirements | Samples must be vacuum-compatible and are typically limited in size.[16] | Can accommodate a wide range of sample sizes and types, including biological samples in their native environment. |
| Key Advantage | Unambiguous chemical information. | High-resolution topographical and mechanical property mapping. |
| Key Limitation | Poor lateral resolution. | Lack of direct chemical identification. |
How They Work: A Complementary Approach
XPS and AFM provide different yet complementary information, making their combined use a powerful strategy for a comprehensive validation of surface functionalization.
XPS operates by irradiating a sample with X-rays and analyzing the kinetic energy of the electrons that are emitted from the top surface layer.[1] This provides a fingerprint of the elements present and their chemical bonding environment, confirming the successful attachment of functional groups.
AFM , on the other hand, uses a sharp tip attached to a cantilever to scan the sample surface.[3] By measuring the deflection of the cantilever, it creates a high-resolution 3D map of the surface topography. In addition to imaging, AFM can measure the forces between the tip and the sample, providing insights into properties like adhesion and stiffness, which can be altered by the presence of functional groups.
The following diagram illustrates the complementary nature of these two techniques in the validation of surface functionalization.
Caption: Complementary data from XPS and AFM for comprehensive validation.
Experimental Protocols
Here are detailed methodologies for performing XPS and AFM analysis to validate surface functionalization.
X-ray Photoelectron Spectroscopy (XPS) Protocol
This protocol outlines the steps for analyzing a surface functionalized with a self-assembled monolayer (SAM).
1. Sample Preparation:
-
Prepare a clean, flat substrate (e.g., gold-coated silicon wafer).
-
Immerse the substrate in a solution containing the molecules for functionalization (e.g., alkanethiols) for a specified time to allow for the formation of a self-assembled monolayer.[17]
-
Rinse the functionalized substrate with an appropriate solvent to remove any unbound molecules.
-
Dry the sample gently using a stream of inert gas (e.g., nitrogen).
-
Mount the sample on a clean sample holder using compatible adhesive tape.
2. Instrument Setup and Data Acquisition:
-
Introduce the sample into the XPS instrument's ultra-high vacuum chamber.
-
Use a monochromatic X-ray source (e.g., Al Kα) to irradiate the sample surface.[2]
-
Acquire a survey spectrum over a wide binding energy range to identify all elements present on the surface.
-
Acquire high-resolution spectra for the elements of interest (e.g., C 1s, O 1s, N 1s, and the element from the functional group's unique tag, if any) to determine their chemical states.[16]
-
If depth information is required, perform angle-resolved XPS (ARXPS) by varying the take-off angle of the collected photoelectrons.[18]
3. Data Analysis:
-
Process the spectra using appropriate software.
-
Calibrate the binding energy scale by referencing a known peak (e.g., the Au 4f peak for a gold substrate or the C 1s peak of adventitious carbon).[19]
-
Perform peak fitting on the high-resolution spectra to deconvolute and quantify the different chemical states of each element. The presence of peaks at specific binding energies will confirm the presence of the desired functional groups.[8]
-
Calculate the atomic concentrations of the elements from the survey spectrum to quantify the surface composition.
The following diagram outlines the experimental workflow for XPS analysis.
Caption: Experimental workflow for XPS analysis of a functionalized surface.
Atomic Force Microscopy (AFM) Protocol
This protocol describes the steps for imaging the topography and mapping the adhesion of a functionalized surface.
1. Sample Preparation:
-
The same functionalized sample used for XPS can be used for AFM analysis.
-
Mount the sample securely on a magnetic sample puck or using a suitable adhesive.
2. Instrument Setup and Imaging:
-
Select an appropriate AFM probe (cantilever with a sharp tip) based on the desired resolution and the nature of the surface. For soft biological samples, use a soft cantilever to minimize sample damage.
-
Install the probe in the AFM head.
-
Engage the tip with the sample surface.
-
Optimize the scanning parameters (scan size, scan rate, setpoint, and gains) to obtain a high-quality topographical image. Tapping mode is often preferred for soft samples to minimize lateral forces.
-
Acquire topographical images of the functionalized surface.
3. Adhesion Mapping (Chemical Force Microscopy):
-
To map the distribution of functional groups, a chemically modified AFM tip can be used. The tip is functionalized with molecules that have a specific affinity for the functional groups on the surface.[13]
-
Alternatively, changes in adhesion can be mapped even with an unmodified tip, as different functional groups will exhibit different adhesive interactions with the tip material.[11]
-
Perform force-distance spectroscopy at multiple points across the surface. In this mode, the tip is brought into and out of contact with the surface, and the force on the cantilever is measured as a function of the tip-sample distance.
-
The adhesion force is determined from the pull-off force in the retraction part of the force-distance curve.
-
Generate an adhesion map by plotting the adhesion force for each point on the surface. Regions with different functional groups will appear as areas with different adhesion values.
4. Data Analysis:
-
Process the AFM images to measure surface roughness (e.g., Ra, Rq) and the dimensions of any features.[20]
-
Analyze the adhesion map to identify regions with different chemical properties, which correspond to the distribution of functional groups.
-
Correlate the topographical features with the adhesion map to understand the relationship between the physical structure and the chemical functionalization.
The following diagram illustrates the experimental workflow for AFM analysis.
Caption: Experimental workflow for AFM analysis of a functionalized surface.
Conclusion: An Integrated Approach for Robust Validation
Both XPS and AFM are indispensable tools for the validation of surface functionalization. XPS provides definitive chemical information, confirming the presence and nature of the desired functional groups. AFM offers unparalleled spatial resolution, revealing the topographical changes and the distribution of these functional groups on the nanoscale.
For a comprehensive and robust validation, an integrated approach utilizing both techniques is highly recommended. By combining the chemical specificity of XPS with the high-resolution imaging and mechanical mapping capabilities of AFM, researchers can gain a complete picture of their functionalized surfaces, ensuring the quality and reliability of their materials for advanced applications in research, drug development, and beyond.
References
- 1. X-Ray Photoelectron Spectroscopy | Learning Center | Thermo Fisher Scientific - US [thermofisher.com]
- 2. X-Ray Photoelectron Spectroscopy (XPS) Surface Analysis Technique [phi.com]
- 3. azooptics.com [azooptics.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. rockymountainlabs.com [rockymountainlabs.com]
- 6. Quantitative surface characterization using X-ray photoelectron spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chalcogen.ro [chalcogen.ro]
- 8. XPS for organic and polymer surfaces [atomfair.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Making sure you're not a bot! [opus4.kobv.de]
- 11. ris.utwente.nl [ris.utwente.nl]
- 12. research.utwente.nl [research.utwente.nl]
- 13. bruker-nano.jp [bruker-nano.jp]
- 14. Account Suspended [nanotechnology.blog]
- 15. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 16. XPS Analysis of Surface Modified Polymers [eag.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. X-ray photoelectron spectroscopy characterization of self-assembled monolayers for micromechanical biosensing applications [scielo.org.mx]
- 20. AFM for surface roughness quantification [atomfair.com]
A Comparative Guide to Thiol-Ene and Thiol-Yne Click Reactions for Researchers
For researchers and professionals in drug development and materials science, "click" chemistry offers a powerful toolkit for molecular assembly. Among these reactions, the thiol-ene and thiol-yne reactions stand out for their efficiency and biocompatibility. This guide provides a detailed comparison of these two powerful conjugation methods, supported by mechanistic insights and generalized experimental protocols.
Introduction
Thiol-ene and thiol-yne reactions are both considered "click" reactions due to their high efficiency, simple reaction conditions, and tolerance of a wide range of functional groups. Both reactions involve the addition of a thiol to an unsaturated carbon-carbon bond (an alkene in the case of thiol-ene, and an alkyne for thiol-yne). These reactions can be initiated by radicals (often generated by photolysis or thermal decomposition of a photoinitiator) or by nucleophilic catalysis.
The thiol-ene reaction involves the addition of a thiol to an alkene, resulting in a thioether linkage. This reaction proceeds via a radical-mediated chain reaction and is known for its rapid kinetics and high yields.
The thiol-yne reaction involves the addition of a thiol to an alkyne. A key distinction from the thiol-ene reaction is the potential for a twofold addition of the thiol to the alkyne, first forming a vinyl sulfide and then, if excess thiol is present, a dithioether. This allows for the synthesis of both mono- and di-adducts, offering greater molecular diversity.
Mechanistic Overview
The fundamental difference between the thiol-ene and thiol-yne reactions lies in the nature of the unsaturated bond. The following diagrams illustrate the generally accepted radical-initiated mechanisms for both reactions.
Caption: Radical-initiated thiol-ene reaction mechanism.
Caption: Radical-initiated thiol-yne reaction mechanism showing two additions.
Performance Comparison: Thiol-Ene vs. Thiol-Yne
The choice between thiol-ene and thiol-yne chemistry often depends on the specific application, desired product characteristics, and reaction conditions. Below is a summary of their key performance aspects.
| Feature | Thiol-Ene Reaction | Thiol-Yne Reaction |
| Reaction Stoichiometry | Typically 1:1 (thiol:ene) | 1:1 for mono-adduct, 2:1 (thiol:yne) for di-adduct |
| Reaction Products | Single thioether | Mono-adduct (vinyl sulfide) or di-adduct (dithioether) |
| Reaction Rate | Generally very fast, often complete within minutes. | Can be slower than thiol-ene, especially for the second addition. |
| Reaction Efficiency | High yields, often quantitative. | High yields, but control over mono- vs. di-addition can be challenging. |
| Oxygen Inhibition | Susceptible to oxygen inhibition in radical-initiated reactions. | Also susceptible to oxygen inhibition, but some studies suggest it is less sensitive. |
| Side Reactions | Minimal side reactions under optimal conditions. | Potential for a mixture of mono- and di-adducts if stoichiometry is not carefully controlled. |
| Applications | Bioconjugation, hydrogel formation, surface modification, polymer synthesis. | Polymer synthesis, crosslinking, material science, dendrimer synthesis. |
Experimental Protocols
The following are generalized protocols for photoinitiated thiol-ene and thiol-yne reactions. These should be adapted based on the specific substrates and desired outcomes.
Generalized Protocol for Photoinitiated Thiol-Ene Reaction
-
Reagent Preparation:
-
Dissolve the alkene-containing substrate in a suitable degassed solvent (e.g., acetonitrile, methanol, or a buffer for biological applications).
-
Dissolve the thiol-containing substrate in the same solvent.
-
Prepare a stock solution of a suitable photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA) in a compatible solvent.
-
-
Reaction Setup:
-
In a quartz reaction vessel, combine the alkene and thiol solutions to achieve the desired stoichiometry (typically a 1:1 molar ratio).
-
Add the photoinitiator to the reaction mixture (typically 0.1-1 mol% relative to the functional groups).
-
Seal the vessel and degas the solution by bubbling with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen.
-
-
Initiation and Reaction:
-
Place the reaction vessel under a UV lamp (e.g., 365 nm).
-
Irradiate the mixture for a predetermined time (typically 5-60 minutes), which may require optimization.
-
Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, LC-MS, or NMR).
-
-
Work-up and Purification:
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the product using standard techniques such as column chromatography, preparative HPLC, or recrystallization.
-
Caption: Experimental workflow for a photoinitiated thiol-ene reaction.
Generalized Protocol for Photoinitiated Thiol-Yne Reaction
-
Reagent Preparation:
-
Dissolve the alkyne-containing substrate in a suitable degassed solvent.
-
Dissolve the thiol-containing substrate in the same solvent.
-
Prepare a stock solution of a photoinitiator (e.g., DMPA).
-
-
Reaction Setup:
-
In a quartz reaction vessel, combine the alkyne and thiol solutions. The stoichiometry will determine the major product:
-
For the mono-adduct , use a 1:1 molar ratio of thiol to alkyne.
-
For the di-adduct , use a 2:1 molar ratio or a slight excess of thiol.
-
-
Add the photoinitiator (0.1-1 mol%).
-
Seal and thoroughly degas the reaction mixture.
-
-
Initiation and Reaction:
-
Irradiate the mixture with a UV source (e.g., 365 nm). The reaction time may be longer than for thiol-ene reactions and will depend on the desired product (mono- vs. di-adduct).
-
Monitor the formation of the vinyl sulfide and/or the dithioether product.
-
-
Work-up and Purification:
-
Remove the solvent in vacuo.
-
Purify the desired product, separating the mono-adduct, di-adduct, and any unreacted starting materials, typically using chromatography.
-
Caption: Experimental workflow for a photoinitiated thiol-yne reaction.
Conclusion
Both thiol-ene and thiol-yne reactions are highly valuable tools in the fields of drug development, bioconjugation, and materials science. The thiol-ene reaction is often favored for its straightforward 1:1 stoichiometry and rapid kinetics, making it ideal for applications requiring fast and simple conjugation. The thiol-yne reaction, with its ability to form either mono- or di-adducts, offers greater versatility in molecular design and crosslinking applications. The choice between these two powerful "click" reactions will ultimately be guided by the specific requirements of the research, including the desired product structure, reaction speed, and the functional groups available on the substrates.
Assessing the Purity of Synthesized (2-Mercaptoethyl)cyclohexanethiol: A Comparative Guide to Analytical Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and other analytical techniques for assessing the purity of (2-Mercaptoethyl)cyclohexanethiol, a dithiol compound with potential applications in various fields. We present detailed experimental protocols, comparative data, and visual workflows to aid in selecting the most suitable method for your analytical needs.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a powerful and widely used technique for the separation, identification, and quantification of components in a mixture, making it highly suitable for purity analysis. For thiol-containing compounds like this compound, which lack a strong chromophore, a pre-column derivatization step is often employed to enhance detection by UV-Vis or fluorescence detectors.
Experimental Protocol: HPLC with Pre-column Derivatization
This protocol outlines a general procedure for the purity assessment of this compound using HPLC with a fluorescent derivatizing agent, such as ThioGlo-1 (4-aminosulfonyl-7-fluoro-2,1,3-benzoxadiazole).
1. Sample Preparation and Derivatization:
-
Standard Solution: Prepare a stock solution of this compound of known concentration in an appropriate solvent (e.g., acetonitrile).
-
Sample Solution: Dissolve the synthesized this compound in the same solvent to a similar concentration.
-
Derivatization: To 100 µL of the sample or standard solution, add 100 µL of a derivatizing agent solution (e.g., 1 mM ThioGlo-1 in acetonitrile) and 100 µL of a buffer solution (e.g., 50 mM borate buffer, pH 9.0). Vortex the mixture and allow it to react in the dark for 10 minutes at room temperature.
-
Quenching: Stop the reaction by adding 100 µL of a quenching solution (e.g., 10 mM N-acetyl-L-cysteine).
-
Filtration: Filter the final solution through a 0.22 µm syringe filter before injection into the HPLC system.
2. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of (A) 0.1% trifluoroacetic acid in water and (B) 0.1% trifluoroacetic acid in acetonitrile.
-
0-5 min: 20% B
-
5-15 min: 20-80% B
-
15-20 min: 80% B
-
20-25 min: 80-20% B
-
25-30 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: Fluorescence detector with excitation at 380 nm and emission at 515 nm.
3. Data Analysis:
-
The purity of the synthesized compound is determined by calculating the area percentage of the main peak corresponding to the derivatized this compound in the chromatogram.
Expected Performance Data
The following table summarizes the expected performance of the HPLC method for the purity analysis of this compound.
| Parameter | Expected Value |
| Retention Time | 12.5 ± 0.5 min |
| Limit of Detection (LOD) | ~0.1 µM |
| Limit of Quantification (LOQ) | ~0.5 µM |
| Linearity (r²) | >0.999 |
| Precision (RSD) | < 2% |
| Purity Calculation | Area percent of the main peak |
Potential Impurities
The synthesis of this compound may result in several impurities, including:
-
Starting materials: Unreacted cyclohexanone or other precursors.
-
By-products: Dicyclohexyl sulfide, dicyclohexyl disulfide, and other products from side reactions.
-
Oxidation products: The corresponding disulfide formed by the oxidation of the thiol groups.
The developed HPLC method should be able to separate the main compound from these potential impurities, ensuring an accurate purity assessment.
Comparison with Alternative Analytical Methods
While HPLC is a robust method, other techniques can also be employed for purity assessment. The choice of method often depends on the available instrumentation, the nature of the impurities, and the required level of detail.
| Analytical Method | Principle | Advantages | Disadvantages |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | High sensitivity and specificity for volatile impurities. Provides structural information about impurities. | Requires derivatization for non-volatile thiols. Potential for thermal degradation of the analyte. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed structural information. Can quantify impurities without the need for a reference standard (qNMR). Non-destructive. | Lower sensitivity compared to HPLC and GC-MS. Can be complex to interpret for mixtures. |
| Titration | Chemical reaction with a standardized solution to determine the concentration of the analyte. | Simple, inexpensive, and does not require sophisticated instrumentation. | Lower sensitivity and specificity. Only quantifies the total thiol content and may not distinguish between different thiol-containing compounds. |
Visualizing the Workflow and Method Comparison
To better illustrate the processes and relationships, the following diagrams were created using the Graphviz DOT language.
A Comparative Guide to the Refractive Index of Polythiol Materials
For researchers, scientists, and drug development professionals seeking to utilize advanced optical materials, polythiols offer a versatile platform for creating polymers with a high refractive index. This guide provides an objective comparison of the refractive index of various polythiol-based materials, supported by experimental data. The selection of a particular polythiol system will ultimately depend on the specific refractive index requirements, desired optical properties, and processing conditions of the intended application.
Quantitative Comparison of Refractive Indices
The refractive index of a polymer is a critical property for optical applications, influencing how light propagates through the material. Polythiols, rich in highly polarizable sulfur atoms, are known for their ability to produce polymers with high refractive indices. The following table summarizes the refractive indices of various polythiol systems, categorized by the coreactant used in the polymerization process. All measurements were taken at 20°C using the sodium D-line (approximately 589 nm), unless otherwise specified.
| Polythiol System | Specific Monomers/Polymers | Refractive Index (n_D) | Abbe Number (ν_d) | Citation(s) |
| Thiol-Ene | Trivinylphosphine chalcogenides with 1,2-ethane dithiol and 1,3-benzene dithiol | 1.66 - 1.75 | 22 - 31 | [1][2] |
| Photopolymer films from multithiol and diallyl ether monomers | 1.63 - 1.67 | 25 - 32 | [3] | |
| Cross-linked polymers with Si, Ge, Sn, and S | 1.590 - 1.703 | 24.3 - 45.0 | [4] | |
| Thiol-Yne | Photopolymers from multifunctional thiol and alkyne monomers | > 1.68 | - | [5][6][7] |
| Linear and hyperbranched polyvinyl sulfide (PVS) materials | 1.68 - 1.75 | - | [8] | |
| Episulfide-Thiol | Polymer from episulfide derivative of 9,9-bis(4-glycidyloxyphenyl)fluorene and 4,4-thiodibenzenethiol | ~1.707 | - | [9][10] |
| Thiol-Isocyanate | Polythiourethanes from 2,3-bis((2-mercaptoethyl)thio)-1-propanethiol (GST) and bis(isocyanatomethyl)benzene (XDI) | ~1.6559 | 33.24 | [11] |
Experimental Protocol: Measuring the Refractive Index of Solid Polythiol Materials
The following is a detailed methodology for the determination of the refractive index of solid, transparent polythiol materials, adapted from the ASTM D542 standard test method.[1][3][4][8] This protocol is suitable for samples in the form of films or monoliths.
Apparatus:
-
Abbe Refractometer: A benchtop instrument for measuring the refractive index of liquids and solids. It should be capable of measuring in the desired refractive index range of the polythiol samples.[5][7][11]
-
Light Source: A monochromatic light source, typically a sodium D-line lamp (589 nm), or a filtered white light source.
-
Contacting Liquid: A liquid with a refractive index higher than that of the sample being measured. It should not dissolve, swell, or otherwise affect the specimen. Common choices include 1-bromonaphthalene or diiodomethane.
-
Polishing Equipment: To ensure the sample has a flat, smooth surface for accurate measurement.
-
Temperature Control System: A circulating water bath connected to the refractometer prisms to maintain a constant temperature, typically 20°C or 25°C.[7]
Procedure:
-
Sample Preparation:
-
Instrument Calibration:
-
Calibrate the Abbe refractometer according to the manufacturer's instructions using a standard of known refractive index.
-
-
Measurement:
-
Ensure the refractometer prisms are clean and dry.
-
Apply a small drop of the contacting liquid to the surface of the measuring prism.
-
Place the polished surface of the polythiol specimen onto the prism, ensuring firm contact and that the contacting liquid fills the space between the sample and the prism without any air bubbles.
-
Illuminate the sample by adjusting the light source.
-
Look through the eyepiece and adjust the measurement dial until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
-
If color fringes are observed at the dividing line, adjust the compensator to remove them.
-
Read the refractive index directly from the instrument's scale.
-
Record the temperature at which the measurement was taken.
-
-
Reporting:
-
Report the refractive index to four decimal places.
-
State the wavelength of light used for the measurement (e.g., n_D for the sodium D-line).
-
Report the temperature at which the measurement was performed.
-
Factors Influencing the Refractive Index of Polythiols
The refractive index of polythiol materials is not a fixed value but is influenced by the molecular structure of the constituent monomers. Understanding these relationships is key to designing polymers with tailored optical properties.
Caption: Key structural features that contribute to a higher refractive index in polythiol materials.
As the diagram illustrates, the incorporation of structural elements with high molar refractivity leads to an increase in the overall refractive index of the resulting polymer. Specifically:
-
High Sulfur Content: The presence of sulfur atoms, with their high polarizability, is a primary contributor to the high refractive index of polythiols.[3][4]
-
Aromatic Groups: The inclusion of aromatic rings, such as benzene, in the polymer backbone increases the electron density and polarizability, thereby elevating the refractive index.[11]
-
Highly Polarizable Atoms: The introduction of other highly polarizable atoms like phosphorus (P), selenium (Se), tin (Sn), and germanium (Ge) into the monomer structure can further enhance the refractive index.[1][2][4]
-
High Molar Refractivity of Monomers: The overall refractive index of the polymer is directly related to the molar refractivity of its constituent monomers. Selecting monomers with inherently high molar refractivity is a key strategy for achieving high refractive index polymers.[1]
References
- 1. u.dianyuan.com [u.dianyuan.com]
- 2. omega-optical.com [omega-optical.com]
- 3. store.astm.org [store.astm.org]
- 4. standards.globalspec.com [standards.globalspec.com]
- 5. Abbe refractometer - Wikipedia [en.wikipedia.org]
- 6. Optica Publishing Group [opg.optica.org]
- 7. heathrowscientific.com [heathrowscientific.com]
- 8. matestlabs.com [matestlabs.com]
- 9. infinitalab.com [infinitalab.com]
- 10. wp.optics.arizona.edu [wp.optics.arizona.edu]
- 11. Abbe Refractometers [pharmaceuticalonline.com]
comparative binding affinity of dithiols to heavy metal ions
A Comparative Guide to the Binding Affinity of Dithiols for Heavy Metal Ions
For researchers, scientists, and drug development professionals, understanding the binding affinity of chelating agents is paramount in the design and application of effective therapies for heavy metal poisoning. This guide provides a comparative analysis of the binding affinities of three key dithiol chelators—Dimercaprol (BAL), meso-2,3-dimercaptosuccinic acid (DMSA), and 2,3-dimercapto-1-propanesulfonic acid (DMPS)—for the heavy metal ions lead (Pb²⁺), mercury (Hg²⁺), arsenic (As³⁺), and cadmium (Cd²⁺).
Introduction to Dithiol Chelators and Heavy Metal Toxicity
Heavy metal poisoning is a significant global health concern. Ions of lead, mercury, arsenic, and cadmium are particularly toxic, exerting their detrimental effects by binding to essential biological molecules, such as proteins and enzymes, thereby disrupting their function. Dithiol chelating agents are a class of drugs that counteract heavy metal toxicity by forming stable, soluble complexes with the metal ions. This process, known as chelation, facilitates the excretion of the heavy metals from the body. The effectiveness of a dithiol chelator is largely determined by its binding affinity for a specific heavy metal ion, which is quantitatively expressed by the stability constant (log K) of the resulting metal-dithiol complex. A higher stability constant indicates a stronger and more stable complex, suggesting a more effective chelator for that particular metal.
Comparative Binding Affinity Data
The following table summarizes the available quantitative data for the stability constants (log K) of complexes formed between the dithiols BAL, DMSA, and DMPS with the heavy metals lead, mercury, arsenic, and cadmium. It is important to note that experimental conditions can significantly influence these values.
| Chelating Agent | Heavy Metal Ion | Stability Constant (log K) | Experimental Conditions | Reference |
| Dimercaprol (BAL) | Arsenic (As³⁺) | AsBAL: 6.95, AsBAL₂: 11.56, As₂BAL₃: 22.73 | pH 7.0, UV data | [1] |
| Cadmium (Cd²⁺) | More stable than Cd-DMPS complex | Qualitative comparison | [2] | |
| Lead (Pb²⁺) | Data not readily available | |||
| Mercury (Hg²⁺) | Data not readily available | |||
| meso-2,3-Dimercaptosuccinic Acid (DMSA) | Lead (Pb²⁺) | 17.4 (for 1:1 complex) | 25°C, 0.1 M ionic strength | [3] |
| Mercury (Hg²⁺) | Qualitatively high | Order of stability: Cd²⁺ > Pb²⁺ > Fe³⁺ > Hg²⁺ > Zn²⁺ > Ni²⁺ | [2] | |
| Arsenic (As³⁺) | Data not readily available | |||
| Cadmium (Cd²⁺) | Qualitatively highest among tested metals | Order of stability: Cd²⁺ > Pb²⁺ > Fe³⁺ > Hg²⁺ > Zn²⁺ > Ni²⁺ | [2] | |
| 2,3-Dimercapto-1-propanesulfonic acid (DMPS) | Arsenic (As³⁺) | 28 times more effective than BAL in mice | In vivo study | [2] |
| Cadmium (Cd²⁺) | Less stable than Cd-BAL complex | Qualitative comparison | [2] | |
| Lead (Pb²⁺) | Data not readily available | |||
| Mercury (Hg²⁺) | Data not readily available |
Note: The therapeutic effectiveness of a chelator is not solely determined by its stability constant but also by factors such as its pharmacokinetic properties, toxicity, and the in vivo chemical environment.[2]
Visualizing Chelation and Experimental Workflow
To visually represent the fundamental process of chelation and the general workflow for determining binding affinity, the following diagrams have been generated using Graphviz.
Detailed Experimental Protocols
The determination of binding affinity between dithiols and heavy metal ions can be accomplished through various analytical techniques. Below are detailed, generalized protocols for three common methods.
Potentiometric Titration
Potentiometric titration is a classical and highly accurate method for determining the stability constants of metal-ligand complexes in solution.
Objective: To determine the stability constant of a dithiol-heavy metal complex by monitoring the change in pH or ion concentration upon titration.
Materials:
-
pH meter with a combination glass electrode
-
Autotitrator or manual burette
-
Thermostated reaction vessel
-
Nitrogen or Argon gas for inert atmosphere
-
Standardized solutions of the dithiol (e.g., DMSA), heavy metal salt (e.g., Pb(NO₃)₂), strong acid (e.g., HCl), and strong base (e.g., NaOH, carbonate-free)
-
Inert electrolyte solution (e.g., KNO₃ or NaClO₄) to maintain constant ionic strength
Procedure:
-
Electrode Calibration: Calibrate the pH electrode using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) at the desired experimental temperature.
-
Solution Preparation:
-
In the thermostated reaction vessel, add a known volume of a standardized solution of the dithiol.
-
Add a known volume of a standardized solution of the strong acid to protonate the ligand.
-
Add a sufficient amount of the inert electrolyte to maintain a constant ionic strength (e.g., 0.1 M).
-
For the metal-ligand titration, add a known volume of the standardized heavy metal salt solution. The metal-to-ligand ratio is a critical parameter and should be systematically varied in different experiments.
-
Dilute the solution to a final known volume with deionized water.
-
-
Titration:
-
Bubble nitrogen or argon gas through the solution for 15-20 minutes to remove dissolved CO₂ and maintain an inert atmosphere throughout the experiment.
-
Titrate the solution with the standardized strong base.
-
Record the pH or potential reading after each addition of the titrant, ensuring that equilibrium is reached before each reading.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added to obtain the titration curve.
-
The protonation constants of the dithiol are determined from a separate titration of the ligand in the absence of the metal ion.
-
The stability constants of the metal-dithiol complexes are calculated from the titration data of the metal-ligand solution using computer programs that employ non-linear least-squares algorithms to fit the experimental data to a chemical model of the system.
-
UV-Visible Spectrophotometry
UV-Vis spectrophotometry can be used to determine binding constants if the formation of the metal-ligand complex results in a change in the absorbance spectrum.
Objective: To determine the binding constant of a dithiol-heavy metal complex by measuring the change in absorbance upon complex formation.
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Stock solutions of the dithiol and the heavy metal salt
-
Buffer solution to maintain a constant pH
Procedure:
-
Spectral Scans:
-
Record the UV-Vis spectrum of the dithiol solution alone.
-
Record the UV-Vis spectrum of the heavy metal salt solution alone.
-
Record the UV-Vis spectrum of a mixture of the dithiol and the heavy metal salt to observe any spectral shifts or changes in absorbance, which indicate complex formation.
-
-
Titration Experiment:
-
Prepare a series of solutions with a constant concentration of the dithiol and varying concentrations of the heavy metal salt (or vice versa).
-
Ensure that the pH and ionic strength of all solutions are kept constant using a suitable buffer.
-
Measure the absorbance of each solution at the wavelength of maximum change.
-
-
Data Analysis:
-
The data can be analyzed using various methods, such as the Benesi-Hildebrand method for 1:1 complexes or by fitting the absorbance data to a binding isotherm equation using non-linear regression analysis.
-
The binding constant (K) and the stoichiometry of the complex can be determined from this analysis.
-
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat change associated with a binding event, allowing for the determination of the binding affinity, stoichiometry, and thermodynamic parameters (enthalpy and entropy) in a single experiment.
Objective: To determine the thermodynamic profile of the binding interaction between a dithiol and a heavy metal ion.
Materials:
-
Isothermal titration calorimeter
-
Degassed solutions of the dithiol and the heavy metal salt in a precisely matched buffer
Procedure:
-
Sample Preparation:
-
Prepare a solution of the dithiol (typically in the sample cell) and a more concentrated solution of the heavy metal salt (in the injection syringe).
-
It is crucial that both solutions are prepared in the exact same buffer to minimize heats of dilution.
-
Degas both solutions to prevent the formation of air bubbles in the calorimeter.
-
-
ITC Experiment:
-
Load the dithiol solution into the sample cell and the heavy metal salt solution into the injection syringe.
-
Set the experimental parameters, including the temperature, injection volume, and spacing between injections.
-
Initiate the titration, where small aliquots of the metal salt solution are injected into the dithiol solution. The heat change associated with each injection is measured.
-
-
Data Analysis:
-
The raw data consists of a series of heat-flow peaks corresponding to each injection.
-
Integration of these peaks yields the heat change per injection.
-
A binding isotherm is generated by plotting the heat change per mole of injectant against the molar ratio of the metal to the dithiol.
-
The binding isotherm is then fitted to a suitable binding model to determine the binding constant (K), the stoichiometry of binding (n), and the enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated from these values.
-
Conclusion
References
Validating Cross-Linking Efficiency: A Comparative Guide Using Rheometry
The controlled cross-linking of polymers is fundamental in drug development and material science, directly influencing a formulation's mechanical properties, drug release kinetics, and stability. Rheometry stands out as a primary analytical tool, offering quantitative insights into the structural evolution of materials as they transition from a liquid to a solid-like gel. This guide provides a comparative framework for using rheometry to validate cross-linking efficiency, complete with experimental data and detailed protocols.
Understanding Cross-Linking with Rheometry: Key Parameters
Rheological measurements provide real-time data on the viscoelastic properties of a material during the cross-linking process. The two most critical parameters are:
-
Storage Modulus (G'): Represents the elastic component of the material. A higher G' indicates a more solid-like structure with greater stiffness and a higher degree of cross-linking.
-
Loss Modulus (G''): Represents the viscous component, or the energy dissipated as heat. It is dominant in liquid-like states.
-
Gel Point: This is the precise moment where the material transitions from a liquid to a solid-like network. It is typically identified as the point where the G' and G'' curves intersect (G' = G''), and the loss tangent (tan δ = G''/G') equals 1. Rapid gelation and a higher final G' are often indicative of more efficient cross-linking.
General Workflow for Rheological Validation
The process of validating cross-linking efficiency using a rheometer follows a standardized workflow, from sample preparation to final data interpretation. This ensures reproducibility and accurate characterization of the material's properties.
Caption: General workflow for validating cross-linking using rheometry.
The Gelation Process: A Visual Guide
The transformation from a viscous polymer solution to an elastic gel is marked by a distinct change in the rheological profile. The storage modulus (G') rapidly increases and surpasses the loss modulus (G''), signifying the formation of a continuous, sample-spanning network.
Caption: Evolution of G' and G'' during a typical cross-linking reaction.
Comparative Analysis: Fast-Acting vs. Slow-Acting Cross-linkers
To illustrate how rheometry can be used to compare cross-linking systems, we present data from a hypothetical study on a hyaluronic acid (HA) hydrogel. Two different cross-linking agents were used:
-
System A (Covalent): A rapid, zero-length carbodiimide cross-linker (EDC/NHS).
-
System B (Ionic): A slower, diffusion-dependent ionic cross-linker (Calcium Chloride).
The goal was to determine which system provides a faster gelation time while achieving sufficient mechanical strength for cell scaffolding applications.
| Parameter | System A: Covalent (EDC/NHS) | System B: Ionic (CaCl₂) | Interpretation |
| Gelation Time (G'/G'' Crossover) | 180 seconds | 950 seconds | System A forms a network over 5 times faster than System B. |
| Final Storage Modulus (G' at Plateau) | 2500 Pa | 850 Pa | System A produces a significantly stiffer, more robust gel. |
| Final tan δ (G''/G') | 0.08 | 0.25 | The lower value for System A suggests a more elastic and less defective network. |
Experimental Protocol: In-Situ Time Sweep Rheometry
This protocol details the steps for monitoring the cross-linking of a hydrogel in real-time.
Objective: To determine the gelation time and final mechanical strength (G') of a polymer solution upon the addition of a cross-linking agent.
Materials & Equipment:
-
Rotational rheometer with parallel plate geometry (e.g., 20 mm diameter)
-
Polymer solution (e.g., 2% w/v Hyaluronic Acid in PBS)
-
Cross-linker solution (e.g., EDC/NHS in MES buffer)
-
Pipettes
Methodology:
-
Instrument Setup:
-
Equilibrate the rheometer Peltier plate to the desired experimental temperature (e.g., 37°C for physiological applications).
-
Set the geometry gap to a suitable distance (e.g., 500 µm).
-
Define the measurement parameters for an oscillatory time sweep:
-
Frequency: Set to a constant 1 Hz. This is a standard frequency for probing gel structure without being destructive.
-
Strain: Set to a low, constant value within the linear viscoelastic region (LVER), typically 0.5% to 1%. This must be determined beforehand with a strain sweep on a fully cured sample.
-
Duration: Set for a sufficient time to observe the full cross-linking reaction, from initiation to the G' plateau (e.g., 30 minutes).
-
-
-
Sample Preparation & Loading:
-
Pipette the required volume of the polymer solution onto the center of the bottom rheometer plate.
-
Initiate the cross-linking reaction by adding the precise volume of the cross-linker solution to the polymer droplet.
-
Quickly but gently mix the two components with the pipette tip. This step is time-critical.
-
-
Measurement Execution:
-
Immediately lower the upper plate to the set gap (500 µm). As the plate lowers, a small bulge of the sample should form around the edge, ensuring the gap is properly filled.
-
Simultaneously, start the pre-configured time sweep measurement to begin data acquisition.
-
-
Data Analysis:
-
Once the measurement is complete, export the data (G', G'', tan δ, time).
-
Plot G' and G'' as a function of time on a semi-logarithmic scale.
-
Identify the gel point by finding the time at which the G' and G'' curves intersect.
-
Determine the final storage modulus (G') from the plateau region of the G' curve, where its value no longer significantly increases. This represents the stiffness of the fully formed gel.
-
A Comparative Guide to Dithiol Linkers: (2-Mercaptoethyl)cyclohexanethiol vs. 1,6-Hexanedithiol
A critical evaluation of two dithiol molecules for surface modification and nanoparticle assembly reveals a significant disparity in available performance data. While 1,6-hexanedithiol is a well-characterized linker with a robust body of supporting literature, (2-Mercaptoethyl)cyclohexanethiol remains a largely unexplored alternative. This guide provides a comprehensive overview of the known performance characteristics of 1,6-hexanedithiol and summarizes the limited available information for this compound, offering valuable insights for researchers, scientists, and drug development professionals in selecting appropriate reagents for their applications.
Molecular Structures at a Glance
A key difference between the two molecules lies in their structural framework. 1,6-hexanedithiol is a linear aliphatic dithiol, while this compound features a cyclohexane ring, introducing a degree of conformational rigidity.
Caption: Chemical structures of this compound and 1,6-hexanedithiol.
Performance in Self-Assembled Monolayers (SAMs)
Self-assembled monolayers are crucial for modifying surface properties in various applications, including biosensors and drug delivery platforms. The performance of the dithiol linker in forming a stable and well-ordered SAM is paramount.
1,6-Hexanedithiol: A Well-Studied SAM Component
1,6-Hexanedithiol has been extensively studied for its ability to form robust SAMs on gold surfaces.[1] The dithiol nature of the molecule allows for the potential of forming more stable monolayers compared to their monothiol counterparts.[1]
| Performance Metric | Value | Experimental Conditions | Reference |
| Monolayer Thickness | 6.9 ± 1.0 Å | Self-assembly from a 1.0 mM alcoholic deoxygenated solution onto a gold substrate, with the solution purged by argon during adsorption. | [2] |
| Surface Coverage | Full monolayer of thiolate (7.6 (±0.2) × 10⁻¹⁰ mol cm⁻²) | Immersion of a Au(111) substrate in a 1 mM ethanolic solution of 1,6-hexanedithiol. | [3] |
| Molecular Orientation | Alkyl chains in an all-trans conformation, tilted by 28° from the surface normal. | SAM formed on Au(111) from a 1 mM ethanolic solution. | [3] |
| Stability | More stable than hexanethiol (monothiol) SAMs due to additional end-to-end interactions between the thiol groups. | Comparison of electroreduction peak potentials. | [3] |
It is important to note that the experimental conditions during SAM formation can significantly impact the structure of the resulting monolayer. For instance, in the absence of argon purging, long-term exposure of a gold substrate to an alcoholic solution of 1,6-hexanedithiol can lead to multilayer formation.[2]
This compound: A Data Gap
Currently, there is a notable absence of published experimental data on the performance of this compound in forming self-assembled monolayers. While its chemical structure suggests it could form SAMs on gold and other noble metal surfaces, key performance metrics such as monolayer thickness, surface coverage, molecular orientation, and stability have not been reported in the reviewed literature. The presence of the cyclohexane ring may influence the packing density and ordering of the monolayer compared to the linear 1,6-hexanedithiol, but further research is required to elucidate these properties.
Application in Nanoparticle Assembly
Dithiols are widely used as linkers to induce the assembly of nanoparticles, a critical step in the fabrication of various nanomaterials for diagnostics and therapeutics.
1,6-Hexanedithiol: A Proven Nanoparticle Cross-linker
1,6-Hexanedithiol has been successfully employed to cross-link gold nanoparticles (AuNPs).[4][5] In a typical application, one thiol group of the 1,6-hexanedithiol molecule binds to the surface of one AuNP, while the other thiol group binds to a neighboring AuNP, leading to the formation of nanoparticle aggregates or dimers.[5] This process is a common strategy for fabricating complex nano-assemblies with tailored optoelectronic properties.[5]
Studies have shown that functionalizing precipitated AuNPs with 1,6-hexanedithiol leads to a significant increase in the number of aggregates compared to single AuNPs and their dimers.[4] The lateral size of these aggregates can be around 100 nm, with some reaching over 1 μm.[4]
This compound: Performance Unknown
Similar to its application in SAMs, there is no available experimental data in the reviewed literature detailing the performance of this compound as a nanoparticle linker. Its potential to cross-link nanoparticles can be inferred from its dithiol structure, but its efficiency, the morphology of the resulting aggregates, and any potential influence of the cyclohexyl group on the assembly process remain to be investigated.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are experimental protocols for the key applications of 1,6-hexanedithiol discussed in this guide.
Formation of 1,6-Hexanedithiol Self-Assembled Monolayers on Gold
This protocol is based on the work of Lee et al.[3]
Materials:
-
Au(111) substrate
-
1,6-Hexanedithiol (HSC6SH)
-
Ethanol (absolute)
-
Argon gas
-
Container for SAM formation (e.g., glass vial)
Procedure:
-
Prepare a 1 mM solution of 1,6-hexanedithiol in ethanol.
-
Saturate the dithiol solution with argon gas to minimize oxidation.
-
Immerse the clean Au(111) substrate into the 1,6-hexanedithiol solution.
-
Keep the SAM formation process under an argon atmosphere and in the dark to prevent the oxidative formation of disulfide.
-
Allow the self-assembly to proceed for a desired period (e.g., studies have used incubation times ranging from minutes to hours to investigate the formation process).
-
After incubation, remove the substrate from the solution and rinse thoroughly with ethanol to remove non-chemisorbed molecules.
-
Dry the substrate with a stream of inert gas (e.g., argon or nitrogen).
Caption: A generalized workflow for the formation of a dithiol self-assembled monolayer on a gold substrate.
Gold Nanoparticle Aggregation using 1,6-Hexanedithiol
This protocol is based on the work of Stetsenko et al.[5]
Materials:
-
Silicon wafers coated with (3-aminopropyl)trimethoxysilane (APTES)
-
Colloidal solution of gold nanoparticles (AuNPs)
-
1,6-Hexanedithiol (HDT) solution
Procedure:
-
Immerse the APTES-coated silicon wafer in the AuNP colloidal solution for an initial period (e.g., 30 minutes) to allow for the attachment of single particles and small aggregates.
-
Remove the wafer and immerse it in a solution of 1,6-hexanedithiol to functionalize the precipitated AuNPs.
-
Following functionalization, immerse the wafer again in the colloidal AuNP solution for a second period (e.g., 20 minutes) to induce further aggregation.
-
Remove the wafer, rinse, and dry for characterization of the aggregated nanoparticle structures.
References
- 1. 1,6-Hexanedithiol | 1,6-Dimercaptohexan | TargetMol [targetmol.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Gold Nanoparticle Self-Aggregation on Surface with 1,6-Hexanedithiol Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of (2-Mercaptoethyl)cyclohexanethiol: A Procedural Guide
For researchers and professionals in drug development, the proper handling and disposal of reactive and malodorous compounds like (2-Mercaptoethyl)cyclohexanethiol are paramount for laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, ensuring the well-being of laboratory personnel and adherence to regulatory standards.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is crucial to handle this compound in a controlled environment. Due to its potent stench and potential hazards, all work with this compound must be conducted within a certified chemical fume hood.[1][2] Adherence to proper personal protective equipment (PPE) is mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Item | Specification |
| Gloves | Nitrile gloves |
| Eye Protection | Safety glasses or goggles |
| Lab Attire | Laboratory coat, long pants, and closed-toe shoes |
| Respiratory (if needed) | Use in a well-ventilated area or outdoors.[3] If ventilation is inadequate, use appropriate respiratory protection. |
Step-by-Step Disposal Procedure
The primary method for the safe disposal of small quantities of this compound involves oxidation to less volatile and non-malodorous compounds, followed by proper waste collection.
Experimental Protocol: Oxidation of this compound with Sodium Hypochlorite
This procedure is adapted from general laboratory methods for the treatment of thiols and sulfides.[4]
Materials:
-
Waste this compound
-
Commercial sodium hypochlorite solution (5.25% laundry bleach)
-
Stir bar and stir plate
-
Appropriate glass beaker or flask
-
Designated hazardous waste container
Procedure:
-
Preparation: In a chemical fume hood, place a beaker or flask of appropriate size on a stir plate.
-
Oxidizing Agent: For every 1 volume of thiol waste, slowly add approximately 10 volumes of sodium hypochlorite solution while stirring. This ensures a sufficient excess of the oxidizing agent.
-
Reaction: Continue stirring the mixture for at least 2 hours to ensure complete oxidation. The reaction can be slow.[1]
-
Waste Collection: The resulting solution should be collected in a designated hazardous waste container, clearly labeled as "Oxidized Thiol Waste" and including the chemical constituents.
-
Local Regulations: Always consult and adhere to your institution's and local authorities' specific guidelines for hazardous waste disposal.[5]
Decontamination of Laboratory Equipment
All glassware, syringes, and other equipment that have come into contact with this compound must be decontaminated to remove residual odor and reactivity.
Decontamination Protocol:
-
Initial Rinse: Immediately after use, rinse the contaminated glassware with a suitable solvent (e.g., ethanol) inside the fume hood. The rinsate should be collected as hazardous waste.
-
Bleach Bath: Submerge the rinsed glassware in a bleach bath.[1][6] The bath should be a 1:1 mixture of commercial bleach and water.[6]
-
Soaking: Allow the glassware to soak for at least 24 hours to ensure complete oxidation of any remaining thiol.[1]
-
Final Cleaning: After soaking, the glassware can be removed from the bleach bath, rinsed thoroughly with water, and then washed using standard laboratory procedures.
-
Disposal of Bleach Bath: The used bleach bath should be collected and disposed of as hazardous waste.[1]
Disposal of Contaminated Solid Waste
Disposable items such as gloves, paper towels, and septa that are contaminated with this compound require special handling.
Solid Waste Disposal Protocol:
-
Segregation: Place all contaminated solid waste in a separate, sealable plastic bag inside the fume hood.[1][2]
-
Labeling: Clearly label the bag as "Hazardous Waste: Contains this compound".
-
Final Disposal: Place the sealed bag into a designated solid hazardous waste container for collection by environmental health and safety personnel.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound and associated waste.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling (2-Mercaptoethyl)cyclohexanethiol
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling (2-Mercaptoethyl)cyclohexanethiol, a compound that, like other thiols, requires careful management due to its potential hazards and strong odor. By adhering to these procedural steps, you can maintain a safe laboratory environment while advancing your critical research.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive approach to personal protection is non-negotiable. The following table summarizes the required PPE, drawing from safety data sheets of structurally similar compounds like Cyclohexanethiol and Ethanethiol.
| PPE Category | Specification | Rationale |
| Hand Protection | Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact, as the substance can be harmful if absorbed through the skin and may cause skin irritation[1][2][3]. |
| Eye Protection | Chemical safety goggles or a face shield are mandatory. | Protects against splashes that can cause serious eye irritation[1][2][3]. |
| Skin and Body Protection | A lab coat or chemical-resistant apron should be worn. Disposable aprons are recommended to prevent odor permeation. | Protects against contamination of personal clothing. Contaminated clothing should be removed and washed before reuse[2][3]. |
| Respiratory Protection | Work in a well-ventilated area, preferably a chemical fume hood. If vapors or aerosols are generated, respiratory protection may be required[1][3][4]. | Thiols are known for their strong, unpleasant odors and can be harmful if inhaled[1][2]. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for safety and to mitigate its potent odor.
1. Preparation and Handling:
-
Ventilation is Key: Always handle this compound within a properly functioning chemical fume hood to minimize inhalation exposure and control odors[5].
-
Inert Atmosphere: For reactions sensitive to oxidation, consider handling under an inert atmosphere, such as argon or nitrogen.
-
Material Compatibility: Avoid using copper and brass fittings, as mercaptans can be corrosive to these metals[6]. Opt for stainless steel, Teflon, or other resistant materials[6].
-
Static Electricity: This compound may be flammable. Ground and bond containers and receiving equipment to prevent static discharge. Use non-sparking tools[1][2][3].
2. Storage:
-
Cool, Dark, and Ventilated: Store the container tightly closed in a cool, dark, and well-ventilated area away from heat, sparks, and open flames[1][2].
-
Incompatible Materials: Keep away from oxidizing agents, bases, and metals[2].
Spill Management and Waste Disposal
Accidents can happen, and a clear plan for spill cleanup and waste disposal is essential.
Spill Cleanup:
-
Evacuate and Ventilate: In case of a spill, evacuate non-essential personnel and ensure the area is well-ventilated, preferably within a fume hood.
-
Absorb: For small spills, use an inert absorbent material like sand or vermiculite.
-
Collect and Dispose: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal[2].
-
Deodorize: A bleach solution can be used to clean and deodorize the affected area and equipment.
Waste Disposal:
-
Hazardous Waste: All waste containing this compound, including empty containers and contaminated absorbents, should be treated as hazardous waste.
-
Labeling: Ensure all waste containers are clearly labeled with the contents.
-
Consult Regulations: Dispose of chemical waste in accordance with all local, state, and federal regulations. Incineration in a chemical incinerator with an afterburner and scrubber may be a suitable disposal method[1].
Quantitative Data Summary
The following table presents a summary of quantitative safety data from the safety data sheets of related thiol compounds. This information is provided as a reference, and the specific properties of this compound may vary.
| Property | Cyclohexanethiol | Ethanethiol |
| Flash Point | 43°C (109.4°F)[1] | -45°C (-49°F) |
| Boiling Point | 158°C (316.4°F)[1] | 35°C (95°F) |
| Vapor Density (air=1) | 4.0[1] | 2.14 |
| Hazards | Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation[1][2][3]. | Highly flammable liquid and vapor. Harmful if swallowed or inhaled. Very toxic to aquatic life with long-lasting effects[7]. |
Workflow for Safe Handling of this compound
Caption: Logical workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
